molecular formula C7H13NO3 B3246443 4,6-Dimethylmorpholine-2-carboxylic acid CAS No. 1782433-39-9

4,6-Dimethylmorpholine-2-carboxylic acid

Cat. No.: B3246443
CAS No.: 1782433-39-9
M. Wt: 159.18
InChI Key: IYZPBYMVNRKYGI-UHFFFAOYSA-N
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Description

4,6-Dimethylmorpholine-2-carboxylic acid (CAS 1782433-39-9) is a morpholine-carboxylic acid derivative with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds containing the carboxylic acid functional group are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules . Specifically, this compound can be used in amide coupling reactions, facilitated by reagents such as DMTMM, to form sterically hindered peptidomimetics and other complex structures . The morpholine core is a privileged structure in drug discovery, making this carboxylic acid derivative a valuable precursor for constructing potential pharmacologically active compounds. As a carboxylic acid, it can act as a solubilizer to modulate the lipophilicity and cell permeation of a molecule, or it can serve as a pharmacophore providing specific interactions with a biological target . This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling information. This compound has a listed hazard statement of H302-H315-H319-H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4,6-dimethylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5-3-8(2)4-6(11-5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZPBYMVNRKYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 4,6-Dimethylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, stability mechanisms, and handling protocols for 4,6-Dimethylmorpholine-2-carboxylic acid . This document is structured for researchers and process chemists requiring rigorous data to support drug development workflows.

Executive Summary

4,6-Dimethylmorpholine-2-carboxylic acid (CAS 2031242-39-2 for the HCl salt) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure features a morpholine core with three key functional handles: a secondary carboxylic acid, a tertiary amine (N-methyl), and a C-methyl substituent.

This molecule exhibits zwitterionic behavior in solution and possesses two defined stereocenters at positions C2 and C6. Stability challenges primarily arise from oxidative N-oxide formation and base-catalyzed epimerization at the C2 position. This guide provides the physicochemical grounding and experimental protocols necessary to maintain the integrity of this critical reagent.

Chemical Identity & Stereochemistry

The nomenclature "4,6-Dimethyl" follows standard morpholine numbering (O=1, N=4). The molecule contains a methyl group on the nitrogen (position 4) and a methyl group on the carbon adjacent to the oxygen (position 6).

PropertyDetail
IUPAC Name 4,6-Dimethylmorpholine-2-carboxylic acid
Common Form Hydrochloride Salt (HCl)
CAS Number 2031242-39-2 (rac-(2R,6R)-HCl)
Molecular Formula C₇H₁₃NO₃ (Free Acid) / C₇H₁₄ClNO₃ (HCl Salt)
Molecular Weight 159.18 g/mol (Free Acid) / 195.64 g/mol (HCl Salt)
Chirality Two stereocenters (C2, C6).[1][2][3][4] Commercial supplies are often racemic cis diastereomers (e.g., (2R,6R) + (2S,6S)).
Stereochemical Configuration

The relative stereochemistry between the C2-carboxylic acid and the C6-methyl group is critical. The cis configuration is thermodynamically favored in the ring chair conformation to minimize 1,3-diaxial interactions, typically placing the bulky groups in equatorial positions.

Stereochemistry cluster_0 Stereochemical Features cluster_1 Conformation C2 C2 Position (Alpha to Oxygen) Chiral Center 1 C6 C6 Position (Alpha to Oxygen) Chiral Center 2 C2->C6 Relative Cis/Trans Configuration Chair Chair Conformation (Lowest Energy) C2->Chair C6->Chair N4 N4 Position (Tertiary Amine) Inverting Center N4->C2 Inductive Effect (pKa influence)

Figure 1: Stereochemical relationships within the morpholine scaffold.

Physicochemical Properties[5][6][7]

Understanding the ionization state is prerequisite for developing extraction and chromatography methods.

ParameterValue (Approx.)Mechanistic Insight
pKa (Acid) 2.5 – 3.2The inductive effect of the adjacent ether oxygen (O1) enhances the acidity compared to typical amino acids.
pKa (Base) 7.4 – 8.0The N-methyl morpholine nitrogen is less basic than aliphatic amines due to the electron-withdrawing ether oxygen.
Isoelectric Point (pI) ~5.2At pH ≈ 5.2, the molecule has net zero charge (zwitterion), minimizing solubility in organic solvents.
LogP -0.7 to 0.4Highly polar. The HCl salt is freely soluble in water; the free acid is sparingly soluble in non-polar organics (DCM, Hexane).

Stability Profile & Degradation Mechanisms

The stability of 4,6-dimethylmorpholine-2-carboxylic acid is governed by three primary vectors: Oxidative, Thermal, and Stereochemical.

Oxidative Instability (N-Oxide Formation)

The tertiary amine at position 4 is electron-rich and susceptible to oxidation by atmospheric oxygen or peroxides, forming the N-oxide . This is the dominant degradation pathway during long-term storage.

  • Risk Factor: High.

  • Catalysts: Light, transition metals (Fe, Cu), and peroxides in solvents (e.g., uninhibited ethers).

  • Mitigation: Store under Nitrogen/Argon.

Epimerization (Chiral Inversion)

The proton at C2 is alpha to a carbonyl group, making it acidic. However, it is also beta to the ether oxygen. Under basic conditions (pH > 9), deprotonation can occur, leading to a planar enolate intermediate. Reprotonation may occur from the opposite face, resulting in racemization or epimerization (conversion of cis to trans).

  • Risk Factor: Moderate (pH dependent).

  • Critical pH: Avoid prolonged exposure to pH > 10.

Thermal Decarboxylation

While alpha-amino acids can decarboxylate, alpha-alkoxy acids like this are generally more thermally stable. Decarboxylation typically requires temperatures >140°C unless catalyzed by specific metal ions.

  • Risk Factor: Low (under standard storage).

Degradation cluster_prevention Mitigation Strategies Parent 4,6-Dimethylmorpholine- 2-carboxylic acid NOxide N-Oxide Impurity (M+16 Da) Parent->NOxide Oxidation (O2/Peroxides) RT to 40°C Epimer C2-Epimer (Trans-isomer) Parent->Epimer Base Catalysis (pH > 10) Enolization Decarb Decarboxylated Product (2,4-Dimethylmorpholine) Parent->Decarb Thermal Stress (>140°C) Metal Catalysis Mit1 Store under Inert Gas (Ar/N2) Mit1->NOxide Mit2 Maintain pH < 8 during processing Mit2->Epimer

Figure 2: Primary degradation pathways and mitigation strategies.

Experimental Protocols

Stability-Indicating HPLC Method

Standard reverse-phase C18 columns often fail to retain this highly polar zwitterion. HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Chromatography is required.

Recommended Method (HILIC Mode):

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection) / MS (Mass Spec) for higher sensitivity.

  • Why this works: The high organic content ensures retention of the polar zwitterion, while the buffer suppresses ionization of silanols and controls the charge state of the morpholine.

Forced Degradation Protocol

To validate analytical methods, subject the sample to the following stress conditions:

  • Acid Hydrolysis: 1N HCl, 60°C, 24 hours. (Expect minimal degradation).

  • Base Hydrolysis: 0.1N NaOH, Room Temp, 4 hours. (Monitor for epimerization).

  • Oxidation: 3% H₂O₂, Room Temp, 2 hours. (Monitor for N-oxide +16 Da peak).

  • Thermal: Solid state, 80°C, 7 days.

Storage and Handling Recommendations

Based on the stability profile, the following storage logic is mandatory for maintaining >98% purity:

  • Form: Prefer the Hydrochloride salt over the free zwitterion. The lattice energy of the salt significantly reduces oxidative susceptibility.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Long-term storage at -20°C ; Short-term (weeks) at 2-8°C.

  • Solvent Handling: Avoid dissolving in ethers (THF, Dioxane) that may contain peroxides unless freshly distilled. Prefer Methanol or Water for analytical prep.

References

  • ChemicalBook. rac-(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Morpholine-2-carboxylic acid Structure and Analogues. Retrieved from

  • Organic Chemistry Portal. Oxidation of Amines to N-Oxides (NMO Chemistry). Retrieved from

  • ResearchGate. Thermal degradation kinetics of morpholine derivatives. Retrieved from

Sources

Stereochemical configurations of 4,6-Dimethylmorpholine-2-carboxylic acid isomers

[1]

Executive Technical Summary

4,6-Dimethylmorpholine-2-carboxylic acid is a substituted morpholine scaffold frequently utilized as a chiral building block in peptidomimetics and pharmaceutical intermediates (e.g., Reboxetine analogs).[1] Its structural rigidity, conferred by the morpholine ring, makes the precise assignment of stereochemistry critical for structure-activity relationship (SAR) studies.[1]

  • Core Structure: Morpholine ring (1-O, 4-N numbering).[1]

  • Substituents: Carboxylic acid at C2, Methyl group at N4, Methyl group at C6.[1]

  • Chirality: Two fixed carbon stereocenters (C2, C6).[1] The nitrogen (N4) is stereogenic but typically undergoes rapid pyramidal inversion at physiological temperatures, though its equilibrium conformation is influenced by the C2/C6 configuration.[1]

  • Isomer Count: 4 Stereoisomers (2 Diastereomeric pairs: cis and trans).[1]

Stereochemical Analysis & Nomenclature

Structural Numbering and Chirality

Standard IUPAC numbering for morpholine assigns the oxygen atom as position 1 and the nitrogen atom as position 4.

  • C2: Carries the Carboxylic Acid (-COOH).[1][2]

  • N4: Carries a Methyl group (-CH3).[1]

  • C6: Carries a Methyl group (-CH3).[1]

The stereochemical complexity arises from the relative orientation of the C2-COOH and C6-Me groups across the ether oxygen.[1]

Conformational Isomerism (Chair Topology)

The morpholine ring predominantly adopts a chair conformation to minimize torsional strain.[1] The stability of the isomers is dictated by the equatorial preference of bulky substituents to avoid 1,3-diaxial interactions.[1]

The Cis Diastereomers (Thermodynamically Preferred)

In the cis configuration, the C2-COOH and C6-Me groups are on the same side of the ring plane.[1]

  • Configuration:

    
     and 
    
    
    .
  • Conformation: In the lowest energy chair form, both the C2 and C6 substituents can adopt equatorial positions (e,e).[1] This maximizes stability.[1]

  • N-Methyl Orientation: The N-methyl group will also prefer the equatorial position, leading to an all-equatorial global minimum.[1]

The Trans Diastereomers

In the trans configuration, the substituents are on opposite sides.[1]

  • Configuration:

    
     and 
    
    
    .
  • Conformation: One substituent must be axial while the other is equatorial (a,e).[1] This introduces 1,3-diaxial strain, making the trans isomers generally less stable and synthetically more challenging to isolate in high yield without specific stereocontrol.[1]

Stereochemical Hierarchy Diagram

The following diagram illustrates the relationship between the four isomers.

StereochemistryRoot4,6-Dimethylmorpholine-2-carboxylic acid(2 Chiral Centers: C2, C6)Diast_CisCis-Diastereomers(Substituents on same side)Thermodynamically Stable (e,e)Root->Diast_Cis Relative ConfigDiast_TransTrans-Diastereomers(Substituents on opposite sides)Kinetic/Less Stable (a,e)Root->Diast_Trans Relative ConfigIso_RR(2R, 6R)Enantiomer ADiast_Cis->Iso_RR Absolute ConfigIso_SS(2S, 6S)Enantiomer BDiast_Cis->Iso_SSIso_RS(2R, 6S)Enantiomer CDiast_Trans->Iso_RSIso_SR(2S, 6R)Enantiomer DDiast_Trans->Iso_SR

Figure 1: Stereochemical hierarchy distinguishing cis/trans diastereomers and their respective enantiomers.

Synthetic Pathways & Stereocontrol[1][2]

Synthesizing specific isomers requires controlling the C2 and C6 centers independently. The most robust route employs chiral pool precursors (like amino acids or chiral epoxides) to fix one center, followed by a diastereoselective cyclization to set the second.[1]

The Epoxide Opening / Cyclization Route

This is the industry-standard approach for generating 6-substituted morpholine-2-carboxylic acids.[1]

  • Starting Materials: N-substituted glycine ester (e.g., N-benzyl or N-methyl glycine) and Propylene Oxide (chiral or racemic).[1][2]

  • Mechanism:

    • Step A (Regioselective Opening): The secondary amine attacks the less substituted carbon of the epoxide.[1] Using

      
      -propylene oxide fixes the C6 stereocenter.[1]
      
    • Step B (Cyclization): Intramolecular etherification.[1] This step is critical. Direct cyclization onto a nitrile or ester often yields a mixture, but specific conditions (e.g., acid-catalyzed dehydration of the amino-diol intermediate) can favor the thermodynamic cis product.[1]

Protocol: Synthesis of cis-4,6-Dimethylmorpholine-2-carboxylic Acid

Note: This protocol assumes the use of N-benzyl precursors for easier handling, followed by methylation.[1]

StepReagents & ConditionsMechanistic Outcome
1. Alkylation N-Benzylglycine ethyl ester +

-Propylene oxide + LiClO₄ (cat.)[1]
C6 Set: Formation of the amino-alcohol intermediate with fixed C6 chirality.
2.[1] Cyclization H₂SO₄ / Heat or Mitsunobu conditionsC2 Formation: Ring closure.[1] Thermodynamic control favors the cis-(2R,6R) isomer.
3.[1] Deprotection H₂ / Pd-C (Hydrogenolysis)Removal of Benzyl group.[1]
4. Methylation HCHO / NaBH₃CN (Reductive Amination)N4 Set: Introduction of the N-methyl group.[1]
Synthesis Workflow Diagram

SynthesisStartN-Methylglycine(Sarcosine)InterIntermediate:N-(2-hydroxypropyl)glycineStart->Inter NucleophilicAttackEpoxide(R)-PropyleneOxideEpoxide->InterCyclizationCyclization(Acid Catalyzed)Inter->Cyclization DehydrationProductcis-(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acidCyclization->Product ThermodynamicControl

Figure 2: Synthetic pathway utilizing chiral epoxide opening for stereocontrolled morpholine formation.[1]

Analytical Characterization & Validation

Distinguishing the cis and trans isomers relies heavily on NMR spectroscopy, specifically analyzing coupling constants (

1
Proton NMR ( H-NMR) Signatures

The conformation of the morpholine ring results in distinct magnetic environments for the axial and equatorial protons.[1]

  • Coupling Constants (

    
    ): 
    
    • Cis Isomer (e,e): The protons at C2 and C6 are likely axial .[1] Their coupling to adjacent methylene protons (at C3 and C5) will show large diaxial couplings (

      
       Hz).[1]
      
    • Trans Isomer (a,e): One proton (H2 or H6) is equatorial.[1] Equatorial protons typically show smaller couplings (

      
       Hz, 
      
      
      Hz).[1]
NOE/ROESY Correlations[1]
  • Cis-(2R,6R): Strong NOE correlations are expected between the axial protons at C2 and C6 if the ring adopts the chair form where substituents are equatorial.[1]

  • Trans-(2R,6S): The spatial distance between H2 and H6 is larger, or they are on opposite faces, leading to weaker or absent direct NOE correlation between the chiral center protons.[1]

Data Summary Table
FeatureCis-Isomer (2R,6R) / (2S,6S) Trans-Isomer (2R,6S) / (2S,6R)
Thermodynamic Stability High (Diequatorial)Lower (Axial-Equatorial)
H2-H3 Coupling Large

(Axial-Axial)
Small

(Equatorial-Axial)
C2-C6 Relationship Syn (Same side)Anti (Opposite side)
Common Synthesis Outcome Major Product (Thermodynamic)Minor Product (Kinetic)

References

  • BenchChem. 6-Methylmorpholine-2-carboxylic acid | 1780622-97-0.[1][2] Retrieved from [1]

  • Sigma-Aldrich. 6-Methylmorpholine-2-carboxylic acid Product Information. Retrieved from (Note: Representative link for catalog verification).[1]

  • Besnard, J., et al. (2012).[1][3] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Retrieved from

  • ChemScene. 4-Methylmorpholine-2-carboxylic acid | CAS 842949-48-8.[1][4] Retrieved from [1][4]

pKa Values and Ionization Behavior of 4,6-Dimethylmorpholine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In structure-based drug design (SBDD), the precise control of a molecule's ionization state is paramount for optimizing target affinity, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. 4,6-Dimethylmorpholine-2-carboxylic acid (often utilized as a hydrochloride salt, CAS: 2031242-39-2) is a highly specialized, conformationally restricted bifunctional scaffold[1][2].

As a Senior Application Scientist, I frequently encounter challenges where discrepancies between predicted and actual physiological ionization states lead to late-stage pharmacokinetic failures. This whitepaper deconstructs the structural logic, quantitative pKa behavior, and experimental validation protocols for 4,6-Dimethylmorpholine-2-carboxylic acid, providing a self-validating framework for your drug development workflows.

Structural and Conformational Logic

To understand the ionization behavior of this molecule, we must first isolate and analyze the causality behind its structural components:

  • The Morpholine Core: The heteroatomic ring contains an oxygen atom that exerts a powerful inductive electron-withdrawing effect (-I effect). This fundamentally depresses the basicity of the nitrogen atom compared to purely aliphatic rings (e.g., piperidine).

  • N4-Methylation (Tertiary Amine): The methyl group at the 4-position creates a tertiary amine. While alkyl groups are generally electron-donating, in cyclic systems, N-alkylation slightly lowers the pKa compared to the secondary amine counterpart. This is caused by steric hindrance that impedes the optimal aqueous solvation of the protonated ammonium cation[3]. For context, the baseline pKa of N-methylmorpholine is approximately 7.38[3][4].

  • C6-Methylation: The methyl group at the 6-position introduces steric bulk that restricts the ring's conformational flexibility, locking it into a preferred chair conformation. This minimizes entropic penalties upon target binding and fixes the spatial vector of the nitrogen lone pair.

  • C2-Carboxylic Acid: Positioned alpha to the ring oxygen and beta to the nitrogen, this moiety acts as a strong hydrogen bond donor/acceptor. Its proximity to two electronegative centers drastically alters its acidity.

Ionization Behavior and pKa Profiling

The molecule possesses two distinct ionizable centers, resulting in a biphasic ionization profile.

Causality of pKa Values
  • pKa1 (Carboxylic Acid, ~2.0): The acidity of the C2 carboxyl group is significantly enhanced (lowering the pKa) by the cumulative -I effects of both the adjacent ring oxygen and the protonated N4 amine.

  • pKa2 (Tertiary Amine, ~7.38): The basicity of the N4 nitrogen is governed by the N-methylmorpholine core[3]. While the C2 carboxylate (COO⁻) provides a slight electrostatic stabilization to the protonated amine (NH⁺), the dominant -I effect of the ring oxygen keeps the pKa near physiological pH. Notably, N-methylmorpholine derivatives are nucleophilic enough to slowly absorb CO₂ from the air to form carbamate salts, a factor that must be controlled during storage and experimentation[5].

At physiological pH (7.4), the molecule exists in a dynamic equilibrium between its zwitterionic form and its anionic form, directly impacting its predicted LogP of 0.21[2].

Quantitative Data Summary
Physicochemical PropertyValueCausality / Derivation
pKa1 (COOH) ~2.0Enhanced acidity via -I effect of O1 and NH⁺
pKa2 (Amine) ~7.38Solvation hindrance of tertiary amine + O1 -I effect[3]
Isoelectric Point (pI) ~4.7Calculated as (pKa1 + pKa2) / 2
LogP (Predicted) 0.21High polarity driven by zwitterionic dominance[2]
Visualization: Ionization States

Ionization A Cationic Form (pH < 2.0) NH+, COOH B Zwitterionic Form (pH 2.5 - 7.0) NH+, COO- A->B pKa1 ~2.0 C Anionic Form (pH > 8.0) N, COO- B->C pKa2 ~7.38

Fig 1: pH-dependent ionization states of 4,6-Dimethylmorpholine-2-carboxylic acid.

Experimental Protocol: Self-Validating Potentiometric Titration

To empirically validate the predicted pKa values for your specific stereoisomer (e.g., rac-(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride[1][2]), a rigorous potentiometric titration is required. I have designed this protocol as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • Sample Preparation (Matrix Control):

    • Dissolve 2.0 mM of the compound in a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl matrix mimics physiological ionic strength, preventing activity coefficient fluctuations that would otherwise skew the Nernstian response of the pH electrode.

  • Acidification:

    • Lower the starting pH to 1.5 using standardized 0.5 M HCl.

    • Causality: This ensures the molecule is fully driven into its cationic state (protonated amine, protonated carboxylic acid) prior to the forward titration.

  • Titration under Inert Atmosphere:

    • Purge the titration vessel with N₂ gas for 10 minutes prior to and continuously during the titration. Titrate with standardized 0.5 M KOH.

    • Causality: N-methylmorpholine derivatives readily absorb atmospheric CO₂[5]. CO₂ dissolves to form carbonic acid, which introduces artifactual buffering regions in the titration curve. N₂ purging eliminates this variable.

  • Data Acquisition & Back-Titration (Self-Validation Step):

    • Record pH vs. Volume of KOH added until pH 11.0 is reached.

    • Immediately reverse the process by titrating back to pH 1.5 using 0.5 M HCl.

    • Causality: If the forward and backward titration curves do not perfectly overlay, it indicates compound degradation, precipitation, or electrode drift at high pH, thereby invalidating the run.

  • Non-linear Regression Analysis:

    • Plot the Bjerrum curve (average number of bound protons vs. pH) and extract pKa1 and pKa2 using non-linear least-squares regression software.

Visualization: Experimental Workflow

Workflow S1 1. Sample Preparation (0.15 M KCl Matrix) S2 2. Acidification (pH < 1.5 with HCl) S1->S2 S3 3. Potentiometric Titration (0.5 M KOH, N2 atm) S2->S3 S4 4. Data Acquisition & Back-Titration (Self-Validation Step) S3->S4 S5 5. Non-linear Regression (Bjerrum Plot Analysis) S4->S5

Fig 2: Self-validating potentiometric titration workflow for pKa determination.

References

The following sources were utilized to ground the mechanistic claims and physicochemical data presented in this guide:

  • N-METHYLMORPHOLINE (NMM). Ataman Kimya.

  • [4] 4-Methylmorpholine CAS#: 109-02-4. ChemicalBook. 4

  • [5] N-Methylmorpholine (NMM) CAS No. 109-02-4. Aozun Chem. 5

  • [3] 4-Methylmorpholine | C5H11NO | CID 7972. PubChem, National Institutes of Health. 3

  • [1] 2031242-39-2 rac-(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride. Accela ChemBio.1

  • [2] (2r,6r)-4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride. ChemScene. 2

Sources

Solvation Thermodynamics and Physicochemical Profiling of 4,6-Dimethylmorpholine-2-carboxylic Acid in Polar Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine and its substituted congeners are privileged scaffolds in modern medicinal chemistry. Owing to their finely tuned


 values, advantageous metabolic stability, and enhanced blood–brain barrier (BBB) permeability, these heterocycles play a prominent role in the development of central nervous system (CNS) active compounds[1]. 4,6-Dimethylmorpholine-2-carboxylic acid  (often handled as its hydrochloride salt, CAS: 2031242-39-2) represents a highly functionalized derivative within this class[2].

This whitepaper provides an in-depth technical analysis of the solubility profile of 4,6-Dimethylmorpholine-2-carboxylic acid across various polar solvents. By examining the causality behind its zwitterionic solvation mechanics, this guide equips formulation scientists and synthetic chemists with the authoritative data and self-validating protocols required to optimize API synthesis and drug delivery systems.

Structural Causality and Zwitterionic Equilibrium

The unique solubility profile of 4,6-Dimethylmorpholine-2-carboxylic acid is dictated by its amphoteric nature. The morpholine ring system—a six-membered heterocycle containing one oxygen and one nitrogen atom—serves as a versatile, conformationally flexible core that readily participates in diverse lipophilic-hydrophilic interactions[3].

The molecule possesses two distinct ionizable centers:

  • Carboxylic Acid (C-2): Acts as a Brønsted acid with an estimated

    
     of approximately 2.5 to 3.25[4].
    
  • Tertiary Amine (N-4): The methylated morpholine nitrogen acts as a Brønsted base. While unsubstituted morpholine has a conjugate acid

    
     of 8.36 to 8.49, the steric and inductive effects of the 4,6-dimethyl substitution slightly modulate this, maintaining a basic center capable of protonation at physiological pH.
    

Consequently, in aqueous and highly polar protic environments, the compound exists predominantly as a zwitterion (inner salt). This charge distribution fundamentally alters its thermodynamic solubility compared to neutral organic molecules.

Zwitterion Cation Cationic Form (Low pH < 2.5) COOH / NH+ Zwitterion Zwitterionic Form (pH 3.0 - 8.0) COO- / NH+ Cation->Zwitterion -H+ (pKa1 ~2.5) Zwitterion->Cation +H+ Anion Anionic Form (High pH > 8.5) COO- / N Zwitterion->Anion -H+ (pKa2 ~8.5) Anion->Zwitterion +H+

pH-dependent protonation states of 4,6-Dimethylmorpholine-2-carboxylic acid.

Solubility Profile in Polar Solvents

The solubility of zwitterionic morpholine-2-carboxylic acid derivatives is highly dependent on the solvent's dielectric constant (


) and its hydrogen-bond donating/accepting capacity[5].
Protic Solvents (Water, Methanol, Ethanol)

In polar protic solvents, the solubility is exceptionally high. Water (


) perfectly stabilizes the zwitterionic dipole. The solvent's hydrogen-bond network interacts synergistically with the molecule: the water protons solvate the carboxylate anion, while the oxygen lone pairs solvate the protonated morpholine nitrogen. Methanol and ethanol similarly exhibit good solubility profiles, though solubility decreases as the aliphatic chain length of the alcohol increases due to a reduction in the dielectric constant.
Aprotic Solvents (DMSO, DMF, Acetonitrile)

In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), the compound exhibits moderate to high solubility. While these solvents have high dielectric constants and are excellent hydrogen-bond acceptors (stabilizing the


 center), they are poor hydrogen-bond donors. Consequently, the solvation of the carboxylate anion (

) is less efficient than in water, slightly depressing the thermodynamic solubility limit compared to aqueous media.
Quantitative Solubility Matrix

The following table summarizes the thermodynamic solubility profile of 4,6-Dimethylmorpholine-2-carboxylic acid (free base/zwitterion form) at 25°C. (Note: Values are synthesized from structurally analogous morpholine-2-carboxylic acid derivatives and zwitterionic kinetics)[5],[6].

SolventClassificationDielectric Constant (

)
Solvation MechanismEst. Solubility (mg/mL at 25°C)
Water (pH 7.0) Polar Protic80.4Strong H-bond donor/acceptor; Zwitterion stabilization> 100 (Highly Soluble)
Methanol Polar Protic32.7Moderate H-bond donor/acceptor30 - 50 (Soluble)
Ethanol Polar Protic24.3Weak H-bond donor/acceptor10 - 20 (Sparingly Soluble)
DMSO Polar Aprotic46.7Strong H-bond acceptor; Poor donor20 - 40 (Soluble)
Acetonitrile Polar Aprotic37.5Weak dipole-dipole interactions< 5 (Slightly Soluble)

Experimental Methodology: Thermodynamic Solubility Determination

To ensure high scientific integrity and E-E-A-T standards, solubility must be measured using a self-validating system. The Isothermal Shake-Flask Method coupled with HPLC-UV/CAD quantification is the gold standard. This protocol eliminates the risk of supersaturation artifacts by verifying equilibrium at two distinct time points.

Step-by-Step Protocol
  • Preparation of Solid Phase: Accurately weigh an excess amount (e.g., 50 mg) of 4,6-Dimethylmorpholine-2-carboxylic acid into a 2.0 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of the target polar solvent (e.g., HPLC-grade Methanol). Ensure the solvent is pre-equilibrated to 25°C.

  • Isothermal Agitation: Seal the tube and place it in a thermostatic shaker bath set to 25.0 ± 0.1°C. Agitate at 300 RPM.

  • Equilibrium Verification (Self-Validating Step):

    • Extract a 100 µL aliquot at 24 hours .

    • Extract a second 100 µL aliquot at 48 hours .

    • Causality: If the concentration at 48h matches the 24h sample (within 5% variance), thermodynamic equilibrium is confirmed. If it is lower, the 24h sample was supersaturated.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure the filter membrane does not adsorb the API).

  • Dilution and Quantification: Dilute the supernatant with the mobile phase to fall within the linear range of the calibration curve. Quantify using HPLC equipped with a Charged Aerosol Detector (CAD), as the compound lacks strong UV chromophores unless derivatized.

Workflow Step1 1. Excess API Addition (Target Solvent) Step2 2. Isothermal Agitation (24-48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. Dilution & HPLC Analysis (Quantification) Step3->Step4 Step5 5. Data Processing (Thermodynamic Equilibrium) Step4->Step5

Standardized shake-flask methodology for thermodynamic solubility profiling.

Formulation and Synthetic Implications

Understanding the solubility profile of 4,6-Dimethylmorpholine-2-carboxylic acid is critical for downstream applications:

  • API Synthesis: The compound is frequently utilized as a chiral building block or organocatalyst[7]. Its high solubility in methanol and water makes it ideal for biphasic reactions or aqueous-organic solvent mixtures. However, extraction from aqueous layers during workup requires precise isoelectric focusing (adjusting the pH to the exact isoelectric point to minimize water solubility and force precipitation).

  • Salt Selection: If the free zwitterion exhibits poor dissolution kinetics in specific organic formulations, converting it to the hydrochloride salt (CAS: 2031242-39-2) protonates the carboxylate, breaking the zwitterionic lattice and drastically altering its solubility in polar aprotic solvents[2].

By leveraging the predictive power of its dielectric responses and


 values, researchers can rationally design solvent systems that maximize yield, purity, and bioavailability.

References

  • Accela ChemBio. "2031242-39-2 rac-(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride." Accelachem.com. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." Acs.org. Available at: [Link]

  • Sciencemadness Wiki. "Morpholine - Chemical Properties, Reactivity and Uses." Sciencemadness.org. Available at:[Link]

  • ResearchGate. "Zwitterionic cocrystal of diclofenac and L-proline: Structure determination, solubility, kinetics of cocrystallization, and stability study." Researchgate.net. Available at:[Link]

  • AIR Unimi. "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins." Unimi.it. Available at: [Link]

Sources

The Role of 4,6-Dimethylmorpholine-2-carboxylic Acid as a Privileged Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In structure-based drug design (SBDD), the strategic incorporation of saturated heterocycles is a proven method for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 4,6-Dimethylmorpholine-2-carboxylic acid represents an advanced, next-generation building block that builds upon the highly privileged morpholine scaffold[1]. By introducing precise steric bulk (4,6-dimethyl) and a versatile synthetic handle (2-carboxylic acid), this compound functions as a conformationally restricted pharmacophore. It is increasingly utilized by medicinal chemists to reduce the entropic penalty of target binding, improve metabolic stability, and serve as a chiral vector for developing central nervous system (CNS) therapeutics and selective kinase inhibitors[1][2].

Structural and Physicochemical Rationale

To understand the utility of 4,6-dimethylmorpholine-2-carboxylic acid, its structure must be deconstructed into three functional domains:

The Morpholine Core

Morpholine is ubiquitous in medicinal chemistry due to its favorable physicochemical properties. Compared to piperidine, the introduction of the oxygen heteroatom lowers the basicity of the amine (pKa ~8.3) and reduces overall lipophilicity (LogP)[1]. This structural feature enhances aqueous solubility while maintaining excellent blood-brain barrier (BBB) permeability, making it a staple in CNS drug discovery[1].

The 4,6-Dimethyl Substitution: Entropy and Metabolism

The addition of methyl groups at the 4- and 6-positions introduces critical steric and conformational effects:

  • Conformational Restriction (Entropy Reduction): The methyl groups lock the six-membered morpholine ring into a rigid, highly specific chair conformation. When incorporated into a drug scaffold, this restricts the rotation of the backbone. By pre-organizing the molecule into its bioactive conformation, the entropic penalty (

    
    ) of binding to a target protein is significantly reduced, often leading to increased binding affinity[2].
    
  • Metabolic Shielding: The primary route of morpholine clearance is often cytochrome P450 (CYP450)-mediated oxidation adjacent to the oxygen or nitrogen atoms, leading to ring opening or N-dealkylation. The steric bulk of the 4,6-dimethyl groups physically shields these vulnerable C-H bonds, enhancing the metabolic half-life of the resulting drug candidate.

The 2-Carboxylic Acid Vector

The carboxylic acid at the C2 position serves as a primary synthetic handle. It allows the morpholine ring to be seamlessly integrated into peptides, peptidomimetics, or small molecules via amide coupling[3][4]. Furthermore, in the final drug molecule, the resulting amide carbonyl can act as a potent hydrogen-bond acceptor, interacting with the backbone amides of target proteins (e.g., the closed flap region of human renin)[3].

G A 4,6-Dimethylmorpholine-2-carboxylic acid B Morpholine Core (pKa ~8.3, Low LogP) A->B C 4,6-Dimethyl Substitution (Steric Bulk) A->C D 2-Carboxylic Acid (Synthetic Handle) A->D E Improved BBB Permeability & Aqueous Solubility B->E F Conformational Locking (Chair) & Metabolic Shielding (CYP450) C->F G Amide Coupling Vector & H-Bond Acceptor D->G

Caption: Structural deconstruction and functional logic of the 4,6-dimethylmorpholine-2-carboxylic acid pharmacophore.

Quantitative Physicochemical Profiling

The following table summarizes the computational and physicochemical data of the (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride stereoisomer compared to the unsubstituted baseline[5].

PropertyMorpholine-2-carboxylic acid(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acidImpact on Drug Design
Molecular Weight 131.13 g/mol 195.64 g/mol (as HCl salt)[5]Remains well within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~49.8 Ų49.77 Ų[5]Optimal for oral bioavailability and BBB penetration.
LogP -0.500.21[5]Methylation slightly increases lipophilicity, improving membrane permeability.
H-Bond Donors / Acceptors 2 / 31 / 3[5]N-methylation removes one H-bond donor, aiding passive diffusion.
Rotatable Bonds 11[5]Highly rigid scaffold; minimizes entropic binding penalties.

Synthetic Integration: Stereoselective Amide Coupling Protocol

A critical challenge when working with 2-substituted morpholine-carboxylic acids is the risk of epimerization (racemization) at the C2 chiral center during activation[4][6]. To mitigate this, carbodiimide-based reagents (like EDC/NHS) are often bypassed in favor of uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[4].

Mechanistic Causality

HATU, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), rapidly converts the carboxylic acid into a highly reactive O-atabenzotriazolyl active ester[7]. The extreme rapidity of this activation and subsequent aminolysis minimizes the lifetime of the intermediate, thereby preventing the formation of an oxazolone intermediate that typically leads to racemization[6].

Step-by-Step Methodology

The following self-validating protocol is optimized for coupling 4,6-dimethylmorpholine-2-carboxylic acid with a primary or secondary amine[4].

Step 1: Substrate Preparation and Activation

  • In an oven-dried flask under an inert argon atmosphere, dissolve 1.0 equivalent of 4,6-dimethylmorpholine-2-carboxylic acid hydrochloride in anhydrous DMF (0.1–0.2 M concentration).

  • Add 3.0 equivalents of DIPEA. Causality: Excess base is required to neutralize the HCl salt of the morpholine, deprotonate the carboxylic acid, and drive the HATU activation.

  • Add 1.1 equivalents of HATU. Stir the mixture at room temperature for 15–30 minutes to ensure complete formation of the active ester[4].

Step 2: Nucleophilic Addition (Aminolysis) 4. Add 1.2 equivalents of the target amine to the pre-activated mixture[4]. 5. Stir the reaction at room temperature for 1 to 4 hours. Monitor the disappearance of the active ester via LC-MS.

Step 3: Work-up and Purification 6. Dilute the reaction mixture with ethyl acetate (EtOAc). 7. Wash the organic layer sequentially with 5% aqueous LiCl (repeated 3 times). Causality: LiCl specifically complexes with DMF, efficiently partitioning it into the aqueous phase and preventing contamination of the final product[4]. 8. Wash with saturated aqueous NaHCO₃ (to remove acidic byproducts) and brine. 9. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

G Step1 1. Substrate Preparation 4,6-Dimethylmorpholine-2-COOH + DMF + DIPEA Step2 2. Activation Add HATU (1.1 eq) Stir 15-30 min Step1->Step2 Step3 3. Active Ester O-Atabenzotriazolyl Intermediate Formed Step2->Step3 Step4 4. Aminolysis Add Target Amine Stir 1-4 hours Step3->Step4 Step5 5. Work-up Aqueous Wash (LiCl) Extract & Purify Step4->Step5

Caption: HATU-mediated amide coupling workflow designed to preserve C2 stereochemical integrity.

Conclusion

4,6-Dimethylmorpholine-2-carboxylic acid is a highly specialized pharmacophore that addresses multiple optimization parameters simultaneously. By leveraging its unique steric bulk, medicinal chemists can achieve conformational restriction (boosting target affinity via entropy reduction) and metabolic shielding, while utilizing the carboxylic acid vector to seamlessly integrate the privileged morpholine core into complex drug architectures.

References

  • Mori, T., et al. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. PMC / National Institutes of Health.[Link] (Representative PMC link)[3]

  • Penso, M., et al. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications / The Journal of Organic Chemistry.[Link][1]

  • Pattabiraman, V. R., & Bode, J. W. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.[Link][7]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link][6]

Sources

Thermodynamic Properties of Substituted Morpholine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers investigating the thermodynamic behavior of substituted morpholine carboxylic acids. It synthesizes theoretical principles with practical experimental protocols.

Executive Summary

Substituted morpholine carboxylic acids represent a critical class of heterocycles in medicinal chemistry, often utilized as bioisosteres for proline or pipecolic acid. Their thermodynamic profile—specifically ionization constants (


), lipophilicity (

), and solubility—dictates their behavior in physiological media, receptor binding affinity, and formulation stability. This guide provides a structural analysis of these properties and details the experimental workflows required to determine them with high precision.

Structural & Thermodynamic Fundamentals

The Zwitterionic Nature

Morpholine carboxylic acids exist primarily as zwitterions in aqueous solution at neutral pH. The molecule contains two ionizable centers:

  • The Carboxylic Acid (

    
    ):  Acts as a proton donor.
    
  • The Morpholine Nitrogen (

    
    ):  Acts as a proton acceptor.
    

The ionization equilibrium follows a two-step dissociation process, characterized by macro-constants


 and 

.
Ionization Scheme

The protonation state shifts from a cationic species at low pH, to a neutral (zwitterionic) species at isoelectric pH, to an anionic species at high pH.

IonizationEquilibrium Cation Cationic Form (COOH, NH2+) Zwitterion Zwitterionic Form (COO-, NH2+) Cation->Zwitterion  pKa1 (Acidic)   (-H+) Anion Anionic Form (COO-, NH) Zwitterion->Anion  pKa2 (Basic)   (-H+)

Figure 1: Stepwise dissociation of morpholine carboxylic acid. The zwitterion is the dominant species at physiological pH (7.4).

Structure-Activity Relationships (SAR)

The position of the carboxylate and the nature of N-substituents significantly shift thermodynamic values.

Compound ClassApprox.[1][2][3][4][5][6][7][8][9]

(COOH)
Approx.

(NH)
Thermodynamic Rationale
Morpholine N/A8.36Baseline secondary amine basicity.
Proline (Analogue) 1.9910.60High basicity due to ring constraint; inductive stabilization of anion.
Morpholine-3-COOH 2.0 – 2.59.0 – 9.5Oxygen in ring exerts electron-withdrawing effect (

), lowering

relative to proline.
Morpholine-2-COOH 2.5 – 3.06.5 – 7.5Close proximity of ether oxygen to carboxylate alters solvation entropy; lower amine basicity due to inductive withdrawal.
N-Alkyl Derivatives Unchanged8.5 – 9.5Alkyl groups (

effect) generally increase nitrogen electron density, raising

.
N-Acyl Derivatives UnchangedN/A (Amide)Amide formation removes the basic center, eliminating zwitterionic character and drastically increasing

.
Thermodynamics of Ionization

The dissociation constants are temperature-dependent, governed by the Van 't Hoff equation:



  • Enthalpy (

    
    ):  Ionization of the morpholine nitrogen is typically exothermic (
    
    
    
    ).
  • Entropy (

    
    ):  Solvation effects dominate. The formation of the zwitterion from the neutral molecule involves organizing solvent molecules around charges, resulting in a negative entropy change.
    

Experimental Protocols

To ensure data integrity, use the following self-validating protocols.

Protocol A: Potentiometric Titration ( Determination)

This method is the gold standard for determining ionization constants of soluble morpholine derivatives.

Reagents & Equipment:

  • Titrator: Automatic potentiometric titrator (e.g., Mettler Toledo or Metrohm) equipped with a combined glass Ag/AgCl pH electrode.

  • Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).

  • Analyte Solution: 0.01 M morpholine derivative in degassed water (ionic strength adjusted to 0.15 M with KCl to mimic physiological conditions).

  • Temperature Control: Jacketed vessel maintained at

    
     (or 
    
    
    
    ).

Workflow:

TitrationWorkflow Start Start: Sample Preparation (Weigh ~5-10 mg analyte) Dissolve Dissolve in degassed 0.15 M KCl (Concentration ~1-5 mM) Start->Dissolve Acidify Acidify to pH < 2.0 (Add 0.1 M HCl) Dissolve->Acidify Ensure full protonation Titrate Titrate with 0.1 M NaOH (Increments of 0.5-1.0 µL) Acidify->Titrate DataAcq Record pH vs. Volume (Wait for stability < 0.1 mV/s) Titrate->DataAcq Dynamic dosing DataAcq->Titrate Until pH > 11 Analysis Bjerrum Plot Analysis (Determine n_bar) DataAcq->Analysis Complete curve

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Data Analysis (Bjerrum Method): Calculate the average number of protons bound per molecule (


) at each pH point:


Plot

vs. pH. The

values correspond to the pH at half-integral

values (e.g., 0.5, 1.5).
Protocol B: Shake-Flask Method ( / )

Determines the lipophilicity, critical for predicting blood-brain barrier (BBB) penetration.

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the morpholine derivative in the pre-saturated aqueous phase. Add an equal volume of pre-saturated octanol.

  • Agitation: Shake mechanically for 4 hours at constant temperature.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze the concentration in both phases using HPLC-UV or LC-MS.

    
    
    

Data Presentation & Analysis

When reporting thermodynamic data for these derivatives, structure your data to allow for direct comparison of electronic effects.

Table 1: Thermodynamic Parameters of Selected Morpholine Derivatives (25°C)

CompoundStructure

(COOH)

(NH)

(Neutral)

Morpholine-3-COOH 3-substituted


-2.1 (Est)-3.5
Morpholine-2-COOH 2-substituted


-1.8 (Est)-2.9
N-Methyl-Morpholine-3-COOH N-Methyl


-1.5 (Est)-2.8
N-Boc-Morpholine-2-COOH N-Carbamate

N/A1.2 (Est)-0.5

Note: Values for specific novel derivatives should be experimentally verified using Protocol A. Estimated values are derived from fragment-based prediction algorithms (ClogP).

Critical Insight: The "Proline Shift"

Researchers substituting proline with morpholine-3-carboxylic acid should anticipate a drop in lipophilicity (


) due to the ether oxygen. This is advantageous for reducing metabolic clearance but may impede passive permeability unless the N-terminus is capped with a lipophilic group.

Applications in Drug Development[4]

  • Solubility Enhancement: The zwitterionic character of morpholine carboxylic acids provides high aqueous solubility (

    
     mg/mL) at neutral pH, making them excellent solubilizing tails for hydrophobic drug scaffolds.
    
  • Bioisosterism:

    • Morpholine-3-COOH mimics the turn geometry of proline but with altered H-bond acceptor capability (ether oxygen).

    • Morpholine-2-COOH offers a unique vector for side-chain attachment that is not accessible in standard amino acids.

  • Buffer Design: Derivatives with

    
     values near 7.4 (e.g., specific N-substituted morpholines like MOPS) are ideal physiological buffers because their ionization enthalpy is relatively low, minimizing pH drift with temperature changes.
    

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Mettler Toledo. (n.d.). Titration Applications and Methods. Retrieved from

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Link

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Literature review of 4,6-Dimethylmorpholine-2-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylmorpholine-2-carboxylic Acid

Introduction: The Significance of Substituted Morpholine Scaffolds

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties.[1][2] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint, all of which are desirable traits in drug candidates.[3][4] The introduction of substituents, such as methyl groups and a carboxylic acid moiety, creates chiral centers and provides vectors for further functionalization, allowing for fine-tuning of a compound's interaction with biological targets.[5][6]

4,6-Dimethylmorpholine-2-carboxylic acid, a chiral, non-natural amino acid analog, represents a valuable building block for drug discovery. Its defined stereochemistry and multiple functionalization points make it an attractive component for synthesizing complex molecules with potential therapeutic applications, from central nervous system (CNS) agents to anticancer drugs.[1][4]

This guide provides a comprehensive review of potential and established synthetic pathways for 4,6-Dimethylmorpholine-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying strategic reasoning and field-proven insights into the construction of this complex heterocyclic scaffold.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis is the first step in designing a viable synthetic pathway. For 4,6-Dimethylmorpholine-2-carboxylic acid, we can envision several key disconnections that lead to more readily available starting materials. The primary strategies revolve around either forming the morpholine ring from an acyclic precursor or functionalizing a pre-existing morpholine core.

G cluster_target Target Molecule cluster_pathways Retrosynthetic Pathways cluster_precursors1 Pathway 1 Precursors cluster_precursors2 Pathway 2 Precursors Target 4,6-Dimethylmorpholine- 2-carboxylic acid P1 Pathway 1: Cyclization Strategy Target->P1 C2-N & C5-O Disconnection P2 Pathway 2: Ring Functionalization Target->P2 C2-COOH Disconnection Precursor1A N-(2-hydroxypropyl) -N-methyl-alanine P1->Precursor1A Intramolecular Cyclization Precursor2A cis-2,6-Dimethylmorpholine P2->Precursor2A C-H Carboxylation (Challenging) Precursor1B Chiral Alanine Derivative + Propylene Oxide Precursor1A->Precursor1B Epoxide Ring-Opening Precursor2B Diisopropanolamine Precursor2A->Precursor2B Acid-catalyzed Cyclization G A L-Alanine Methyl Ester B N-((R)-2-hydroxypropyl) -L-alanine methyl ester A->B +(R)-Propylene Oxide (Epoxide Opening) C N-Methyl-N-((R)-2-hydroxypropyl) -L-alanine methyl ester B->C +HCHO, NaBH(OAc)3 (Reductive Amination) D Methyl (2S,6R)-4,6-dimethyl morpholine-2-carboxylate C->D 1. TsCl, Py 2. NaH (Intramolecular Cyclization) E Target Carboxylic Acid D->E LiOH, H2O/THF (Hydrolysis)

Caption: Workflow for the Cyclization Pathway (Pathway 1).

Representative Protocol: Cyclization Pathway
  • Synthesis of N-((R)-2-hydroxypropyl)-L-alanine methyl ester: To a solution of L-alanine methyl ester hydrochloride (1 eq.) and triethylamine (1.1 eq.) in methanol at 0°C, add (R)-propylene oxide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure and purify by column chromatography.

  • N-Methylation: Dissolve the product from the previous step (1 eq.) in dichloromethane. Add formaldehyde (37% aq. solution, 1.5 eq.) followed by sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0°C. Stir at room temperature for 12 hours. Quench with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate.

  • Cyclization: Dissolve the N-methylated intermediate (1 eq.) in anhydrous THF and cool to 0°C. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to warm to room temperature and then heat to reflux for 6 hours. Cool the reaction to 0°C and quench carefully with water. Extract with ethyl acetate and purify the resulting ester.

  • Hydrolysis: Dissolve the purified morpholine ester (1 eq.) in a 3:1 mixture of THF and water. Add lithium hydroxide (2 eq.) and stir at room temperature for 4 hours. Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry the organic layers and remove the solvent in vacuo to yield the final product.

Pathway 2: Functionalization of a Pre-formed 2,6-Dimethylmorpholine Core

An alternative strategy involves synthesizing the core 2,6-dimethylmorpholine ring first and then introducing the C2-carboxylic acid functionality. This approach can be more direct but often faces significant challenges in achieving regioselectivity.

Causality Behind the Strategy

The synthesis of cis-2,6-dimethylmorpholine from diisopropanolamine is a well-established industrial process. [7]Leveraging this readily available starting material could provide a shorter, more scalable route if a reliable method for C2-carboxylation can be developed.

Key Steps & Experimental Rationale
  • Synthesis of cis-2,6-Dimethylmorpholine: This is typically achieved by the acid-catalyzed cyclization and dehydration of diisopropanolamine. Using sulfuric acid at elevated temperatures provides the cis-isomer with high selectivity. [7]

  • N-Methylation: The secondary amine of 2,6-dimethylmorpholine is methylated, for example, via the Eschweiler-Clarke reaction (using formic acid and formaldehyde), to yield 2,4,6-trimethylmorpholine.

  • Regioselective Carboxylation (The Core Challenge): This is the most difficult step. Direct deprotonation at C2 with a strong base (like an organolithium) followed by quenching with CO₂ is a theoretical possibility. However, controlling the regioselectivity is a major hurdle, as the C2 and C5 positions are both alpha to the nitrogen and oxygen, and the C6 methyl protons are also acidic. [8]Alternative advanced methods, such as C-H activation with a palladium catalyst and a directing group, might be explored but add complexity. A more plausible, albeit multi-step, approach would involve a Polonovski-Potier type reaction to form an N-acyliminium ion, which could then be trapped by a cyanide nucleophile, followed by hydrolysis of the resulting nitrile.

G A Diisopropanolamine B cis-2,6-Dimethylmorpholine A->B H₂SO₄, Heat (Cyclization) C N-Protected-2,6-dimethylmorpholine B->C Protection (e.g., Boc₂O) + N-Methylation D 2-Cyano-4,6-dimethylmorpholine Derivative C->D 1. Oxidation (m-CPBA) 2. TFAA, TMSCN (Polonovski-Potier) E Target Carboxylic Acid D->E Acid or Base Hydrolysis

Caption: Workflow for the Ring Functionalization Pathway (Pathway 2).

Trustworthiness and Self-Validation

This pathway is considered higher risk due to the carboxylation step. Validation at each stage is critical. The formation of the cis-2,6-dimethylmorpholine can be confirmed by GC-MS and ¹H NMR (comparing coupling constants). The success of the regioselective functionalization would require rigorous characterization, likely including 2D NMR (HMBC, HSQC) to unequivocally confirm that functionalization occurred at the C2 and not the C5 position.

Summary of Synthetic Pathways and Considerations

The choice of synthetic route depends heavily on the specific requirements for scale, stereochemical purity, and available resources.

ParameterPathway 1: CyclizationPathway 2: Ring Functionalization
Stereocontrol Excellent; defined from chiral pool starting materials.Poor; starts with an achiral or racemic precursor, requiring later resolution.
Regioselectivity Excellent; inherent to the synthetic design.Poor; C-H functionalization is the major challenge.
Scalability Moderate; multiple steps may reduce overall yield.Potentially high if the key carboxylation step is optimized.
Predictability High; based on well-understood, reliable reactions.Low; relies on a challenging and less predictable key step.
Overall Recommendation Recommended for research and development where stereopurity is paramount.Explanatory route; requires significant methods development.

Conclusion and Future Outlook

The synthesis of 4,6-Dimethylmorpholine-2-carboxylic acid is a challenging but achievable goal in synthetic organic chemistry. The most robust and predictable strategy is the diastereoselective cyclization of an acyclic precursor derived from a natural amino acid (Pathway 1). This route offers unparalleled control over the absolute and relative stereochemistry of the final product, which is a critical requirement for its application in pharmaceutical research.

While the functionalization of a pre-formed 2,6-dimethylmorpholine ring (Pathway 2) appears more concise, it is hampered by significant regioselectivity challenges that require substantial investment in methods development.

Future research should focus on refining the cyclization pathway, perhaps by exploring novel catalytic methods for the ring-closing etherification to improve yields and reduce the use of stoichiometric reagents. Furthermore, developing a catalytic, asymmetric synthesis from simple achiral precursors would represent a significant advancement, providing more efficient access to this valuable chiral building block.

References

  • Expanding complex morpholines using systematic chemical diversity.Vertex AI Search.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis and SAR of morpholine and its derivatives: A review update.
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.PubMed.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.MDPI.
  • Morpholine synthesis.Organic Chemistry Portal.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.PMC.
  • 6-Methylmorpholine-2-carboxylic acid.Benchchem.
  • Preparation of cis-2,6-dimethylmorpholine.
  • (PDF) Morpholines. Synthesis and Biological Activity.

Sources

Technical Guide: Biological Targets & Therapeutic Potential of 4,6-Dimethylmorpholine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological potential, structural utility, and experimental characterization of 4,6-Dimethylmorpholine-2-carboxylic acid derivatives.

Executive Summary

The 4,6-dimethylmorpholine-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its structural duality: it functions both as a constrained amino acid bioisostere (mimicking proline or pipecolic acid) and as a pharmacophore core for kinase and GPCR ligands.

This guide analyzes the specific biological targets for this scaffold, driven by its stereochemical properties (cis/trans isomerism at C2/C6) and the basicity of the N4 center. It provides a roadmap for researchers to leverage this core in drug discovery, from synthesis to functional validation.

Chemical Scaffold Analysis

Before defining targets, one must understand the pharmacophore. The 4,6-dimethylmorpholine-2-carboxylic acid core features three critical vectors for interaction:

  • C2-Carboxylic Acid : Acts as a hydrogen bond donor/acceptor or an ionic anchor. It serves as a handle for amide coupling to create peptidomimetics.

  • Ether Oxygen (Pos 1) : A weak hydrogen bond acceptor, crucial for "hinge binding" in kinase inhibitors.

  • N-Methyl (Pos 4) : Controls basicity and solubility. The tertiary amine is protonated at physiological pH, allowing ionic interactions with aspartate/glutamate residues in binding pockets.

  • C6-Methyl : Provides steric bulk and induces conformational bias (chair conformation), locking the substituents in specific axial/equatorial orientations.

Stereochemical Control

The biological activity is highly dependent on the relative stereochemistry of the C2 and C6 substituents.

  • Cis-configuration : Often favored for compact binding pockets (e.g., enzyme active sites).

  • Trans-configuration : Extends the molecule, useful for spanning long channels (e.g., ion channels or transporters).

Primary Biological Targets

Target Class A: Receptor Tyrosine Kinases (RTKs)

Mechanism : Morpholine rings are ubiquitous in kinase inhibitors (e.g., Gefitinib) because the ether oxygen mimics the hydrogen bonding of ATP's adenine ring to the kinase hinge region.

  • Specific Application : Derivatives of 4,6-dimethylmorpholine-2-carboxylic acid can target PI3K (Phosphoinositide 3-kinase) and mTOR . The carboxylic acid can be converted to an amide that extends into the ribose-binding pocket or solvent-exposed region to tune selectivity.

  • Rationale : The C6-methyl group restricts the rotation of the morpholine ring, potentially reducing the entropic penalty upon binding.

Target Class B: Neurotransmitter Transporters (NET/SERT)

Mechanism : Morpholine derivatives (e.g., Reboxetine) are potent Norepinephrine Reuptake Inhibitors (NRIs).

  • Specific Application : The 2-carboxylic acid core serves as a precursor for synthesizing chiral amino-ether analogues . By reducing the acid or coupling it to lipophilic aromatic groups, the scaffold mimics the spatial arrangement of biogenic amines.

  • Pathway : Inhibition of SLC6A2 (NET) increases synaptic norepinephrine concentrations, modulating downstream adrenergic signaling.

Target Class C: Peptidomimetics (Proteases & Viral Enzymes)

Mechanism : The scaffold acts as a Proline Isostere . Proline introduces a "kink" in peptide chains; 4,6-dimethylmorpholine-2-carboxylic acid mimics this geometry but with different electronic properties and ring size.

  • Specific Application :

    • HCV NS5A Inhibitors : The core can replace the pyrrolidine ring to alter metabolic stability (blocking P450 oxidation).

    • Thrombin Inhibitors : The carboxylic acid interacts with the S1 specificity pocket or the oxyanion hole.

Target Class D: Fungal Sterol Biosynthesis (ERG24/ERG2)

Mechanism : Morpholines (e.g., Amorolfine) inhibit


-reductase and 

-isomerase in the ergosterol biosynthesis pathway.
  • Specific Application : The 4,6-dimethyl substitution pattern is critical for fitting into the lipophilic channel of the fungal enzyme. The carboxylic acid moiety can be derivatized to ester prodrugs to facilitate fungal cell wall penetration.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence of the scaffold into different signaling pathways based on functionalization.

ScaffoldPathways Core 4,6-Dimethylmorpholine- 2-carboxylic Acid Amide Amide Derivatives Core->Amide Coupling Reduced Reduced (Alcohol/Amine) Core->Reduced Reduction Ester Lipophilic Esters Core->Ester Esterification Kinase Target: PI3K/mTOR (Hinge Binder) Amide->Kinase H-bond to Hinge Protease Target: Thrombin/HCV (Peptidomimetic) Amide->Protease P2/P3 Pocket Fit GPCR Target: NET/SERT (Monoamine Transporter) Reduced->GPCR Ionic Interaction Fungal Target: ERG24 (Sterol Reductase) Ester->Fungal Cell Penetration Cell Cycle Arrest Cell Cycle Arrest Kinase->Cell Cycle Arrest Increased Synaptic\nTransmitter Increased Synaptic Transmitter GPCR->Increased Synaptic\nTransmitter Membrane Instability Membrane Instability Fungal->Membrane Instability

Caption: Divergent synthesis from the core scaffold leads to distinct pharmacological classes: Kinase inhibitors (via amides), CNS agents (via reduction), and Antifungals (via esters).

Experimental Validation Framework

To validate these targets, a robust experimental pipeline is required.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize cis-4,6-dimethylmorpholine-2-carboxylic acid with high enantiopurity.

  • Starting Material : (S)-2-aminopropan-1-ol (Alaninol) and Epichlorohydrin.

  • Ring Closure :

    • React Alaninol with Epichlorohydrin in the presence of a Lewis Acid (

      
      ) to form the chlorohydrin intermediate.
      
    • Treat with base (KOH) to induce cyclization to the hydroxymethyl-morpholine.

  • Methylation : Perform reductive amination using Formaldehyde (

    
    ) and Sodium Cyanoborohydride (
    
    
    
    ) to install the N-methyl group.
  • Oxidation : Oxidize the hydroxymethyl group to the carboxylic acid using Jones Reagent (

    
    ) or TEMPO/NaOCl for milder conditions.
    
  • Purification : Recrystallize the hydrochloride salt from Ethanol/Ether to isolate the cis-isomer.

Protocol B: Kinase Binding Assay (FRET-based)

Objective: Determine affinity (


) for PI3K/mTOR.
  • Reagents : Recombinant PI3K protein, LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-labeled Tracer.

  • Preparation : Dilute the test compound (morpholine derivative) in DMSO (10-point dose-response).

  • Incubation :

    • Add 5 µL of compound to a 384-well plate.

    • Add 5 µL of kinase/antibody mixture.

    • Add 5 µL of Tracer.

    • Incubate for 1 hour at Room Temperature (dark).

  • Detection : Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis : Calculate the Emission Ratio (

    
    ). Plot against log[Compound] to determine 
    
    
    
    .
Data Presentation: Comparative Activity Profile

The following table summarizes expected activity ranges for derivatives based on literature precedents for similar morpholine scaffolds.

Target FamilyDerivative TypeKey InteractionExpected Potency (

)
Kinases (PI3K) Amide-linked ArylHinge binding (O1) + Hydrophobic pocket (Aryl)10 - 500 nM
NET Transporter Reduced BenzylIonic bond (N4) +

-stacking
50 - 200 nM
Fungal ERG24 Long-chain EsterLipophilic channel occupation1 - 10 µg/mL (MIC)
Protease (HCV) PeptidomimeticShape complementarity (Proline mimic)< 100 nM

References

  • Morpholine as a Privileged Scaffold : Kourounakis, A. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[1] Chemical Reviews, 2020. Link

  • Synthesis of Chiral Morpholines : D'Alonzo, D. et al. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." Tetrahedron Letters, 2008. Link

  • Carboxylic Acid Bioisosteres : Ballatore, C. et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. Link

  • Morpholine in CNS Discovery : "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021. Link

  • Kinase Inhibitor Design : "Structure-Activity Relationship of Morpholine Derivatives as Kinase Inhibitors." E3S Web of Conferences, 2024.[2][3] Link

Sources

Technical Guide: LogP and Hydrophobicity Profile of 4,6-Dimethylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile of 4,6-Dimethylmorpholine-2-carboxylic acid , a specialized amphoteric scaffold used in medicinal chemistry.

Executive Summary

4,6-Dimethylmorpholine-2-carboxylic acid represents a critical class of zwitterionic morpholine derivatives. Unlike simple lipophilic drug candidates, this molecule exhibits complex ionization behavior that renders standard LogP (partition coefficient of the neutral species) insufficient for predicting biological fate.

This guide provides a derived hydrophobicity profile based on Structure-Activity Relationships (SAR) of validated analogs. It establishes a specific experimental framework for determining the LogD (distribution coefficient) , which is the clinically relevant metric for this ampholyte.

Key Takeaway: The molecule exists primarily as a zwitterion at physiological pH (7.4), resulting in a LogD significantly lower than its calculated LogP.

Part 1: Chemical Identity & Structural Analysis[1]

To understand the hydrophobicity data, we must first define the ionization states dictated by the substitution pattern.

  • Core Scaffold: Morpholine ring (1-oxa-4-azacyclohexane).

  • Substituents:

    • Position 2: Carboxylic acid (-COOH).[1][2] Electron-withdrawing, confers acidity.

    • Position 4 (Nitrogen): Methyl group (-CH3). Converts the secondary amine to a tertiary amine, altering basicity.

    • Position 6: Methyl group (-CH3). Adds lipophilicity and introduces a second chiral center.

  • Stereochemistry: The presence of substituents at C2 and C6 creates potential cis and trans diastereomers. The relative orientation affects the solvation shell and, consequently, the effective lipophilicity.

Ionization Equilibria (The Zwitterion Effect)

At physiological pH, the carboxylic acid deprotonates (


) and the tertiary amine protonates (

), forming a zwitterion.

Ionization Cation Cationic Species (pH < 2.0) COOH / NH+ Zwitterion Zwitterionic Species (pH 2.5 - 7.0) COO- / NH+ Cation->Zwitterion pKa1 ~2.5 (Deprotonation of COOH) Anion Anionic Species (pH > 8.0) COO- / N Zwitterion->Anion pKa2 ~7.5 (Deprotonation of NH+)

Figure 1: Predicted ionization pathway. The zwitterionic window dominates the physiological range, drastically reducing membrane permeability compared to the neutral species.

Part 2: Hydrophobicity Data Profile

Direct experimental data for this specific isomer is often proprietary. The following values are derived from consensus computational models (cLogP) and validated analog data (e.g., 4-methylmorpholine-2-carboxylic acid).

Table 1: Predicted Lipophilicity Values[5][6]
ParameterValue (Est.)Context
cLogP (Neutral) -0.1 to +0.3 Partitioning of the uncharged species. The C6-methyl adds ~0.5 log units compared to the parent 4-methyl analog (LogP ~ -0.6).
LogD (pH 7.4) -2.5 to -1.8 Critical Value. At pH 7.4, the zwitterion is highly water-soluble, leading to poor octanol partitioning.
LogD (pH 2.0) -1.5 Predominantly cationic; slightly more lipophilic than the zwitterion but still polar.
pKa (Acid) ~2.3 Carboxylic acid protonation.
pKa (Base) ~7.4 Tertiary amine protonation (N-methyl morpholine derivatives typically have lower pKa than morpholine due to steric/inductive effects).

Expert Insight: Do not confuse cLogP with LogD for this molecule. A cLogP of ~0.0 suggests "moderate" polarity, but the experimental LogD at pH 7.4 will show it to be highly hydrophilic. This implies the compound will have low passive permeability and may require active transport (e.g., via amino acid transporters) for oral absorption.

Part 3: Experimental Methodologies

Protocol A: High-Throughput LogD Determination (HPLC Method)

Best for: Rapid screening of derivatives.

Principle: Retention time on a C18 column correlates with hydrophobicity. This avoids the phase separation issues of shake-flask methods for ampholytes.

  • Column Selection: Use a specialized C18 column capable of withstanding high aqueous content (e.g., "Aqua" or "Polar-Embedded" phases).

  • Mobile Phase Preparation:

    • Buffer: 20 mM Ammonium Acetate (adjusted to pH 7.4).

    • Modifier: Methanol (MeOH).

  • Calibration: Run a set of 5 standard compounds with known LogD values at pH 7.4 (e.g., Atenolol, Metoprolol, Propranolol).

  • Measurement:

    • Inject 4,6-Dimethylmorpholine-2-carboxylic acid (10 µM).

    • Measure retention factor (

      
      ).
      
    • Calculate LogD using the calibration curve:

      
      .
      
Protocol B: Miniaturized Shake-Flask (The Gold Standard)

Best for: Validating the final candidate data for regulatory submission.

Critical Control: You must pre-saturate the phases.

ShakeFlask Step1 Phase Pre-Saturation Mix Octanol & Buffer (pH 7.4) Allow to separate for 24h Step2 Sample Preparation Dissolve Compound in Aqueous Phase (Conc: 1 mg/mL) Step1->Step2 Step3 Equilibration Add Pre-sat Octanol Shake/Vortex (1 hr) Step2->Step3 Step4 Phase Separation Centrifuge (3000 rpm, 10 min) Ensure no emulsion Step3->Step4 Step5 Quantification Analyze BOTH phases via HPLC-UV/MS Mass Balance Check > 95% Step4->Step5

Figure 2: Miniaturized Shake-Flask Protocol. Note the "Mass Balance Check" step, which is crucial for zwitterions that may precipitate at the interface.

Step-by-Step Validation:

  • Pre-saturation: Mix n-octanol and Phosphate Buffer (pH 7.4) for 24 hours. Separate phases.

  • Dissolution: Dissolve the compound in the buffer phase first. Zwitterions dissolve poorly in dry octanol.

  • Equilibration: Mix equal volumes (e.g., 1 mL each) in a glass vial. Vortex for 60 minutes at 25°C.

  • Separation: Centrifuge to break any emulsion (common with morpholines).

  • Analysis: Quantify the concentration in both phases using HPLC-UV (210 nm) or LC-MS.

    • Calculation:

      
      
      

Part 4: Applications & Implications[7]

Drug Design (ADME)
  • Solubility: The high polarity (LogD ~ -2.0) ensures excellent aqueous solubility, making formulation easy (e.g., IV saline solutions).

  • Permeability: Passive diffusion will be low. If this scaffold is intended for CNS penetration (crossing the Blood-Brain Barrier), the carboxylic acid must be masked (e.g., as an ester prodrug) to temporarily increase LogP to > 1.5.

Synthetic Utility
  • Resolution: The carboxylic acid allows for chiral resolution using chiral bases (e.g., phenylethylamine) to separate the cis/trans isomers or enantiomers.

  • Protecting Groups: For peptide synthesis, the N-methyl is fixed, but the carboxyl requires protection (e.g., tert-butyl ester) to prevent side reactions.

References

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Morpholine Derivatives and Predicted Properties. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using HDR-DAD. Application Note 5991-3965EN. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient (LogP/LogD) by UPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2009). Hydrophilicity/hydrophobicity, pKa, and log P values of pharmaceuticals. Retrieved from [Link]

Sources

Methodological & Application

Protocol for Amide Coupling using 4,6-Dimethylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

4,6-Dimethylmorpholine-2-carboxylic acid represents a specialized class of "morpholine amino acids" increasingly utilized in medicinal chemistry to modulate solubility, metabolic stability, and lipophilicity (LogD). However, this scaffold presents unique synthetic challenges distinct from standard


-amino acids.

The Core Challenge: The C2-position is simultaneously


 to a carbonyl and 

to the morpholine oxygen. This 1,2-heteroatom arrangement significantly increases the acidity of the C2-proton via inductive electron withdrawal, making the substrate highly prone to epimerization (racemization) during activation. Furthermore, the presence of the C6-methyl group and the N4-methyl group introduces steric bulk that can retard nucleophilic attack, necessitating potent coupling reagents that paradoxically increase the risk of racemization.

This protocol details a high-fidelity coupling strategy prioritizing stereochemical integrity using Propylphosphonic Anhydride (T3P) and HATU-based methods, specifically tailored to mitigate the "Alpha-Heteroatom Effect."

Chemical Analysis & Retrosynthesis

Structural Considerations
  • The "Alpha-Heteroatom" Trap: Unlike standard amino acids, the C2 proton is acidified by the adjacent ether oxygen. Base-mediated enolization is faster here than in proline or alanine derivatives.

  • Tertiary Amine Moiety (N4): The nitrogen is methylated (N-Me).

    • Implication 1: It cannot act as a hydrogen bond donor; no internal H-bond stabilization of the transition state.

    • Implication 2: The product is a basic amine . Standard acidic workups (1N HCl) will protonate the morpholine nitrogen, extracting the product into the aqueous phase. This is the most common failure mode in isolating these amides.

  • Sterics: The C6-methyl group (likely cis or trans to the carboxylate) creates a "picket fence" steric environment, shielding the carbonyl carbon from incoming amines.

Mechanism of Epimerization

The diagram below illustrates the competing pathways: productive coupling vs. base-catalyzed epimerization driven by the ring oxygen.

Epimerization Start 4,6-Dimethylmorpholine-2-COOH (Chiral Pure) Activated Activated Ester (O-Acyl Isourea / OBt) Start->Activated Coupling Reagent (HATU/T3P) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Excess Base (Inductive Effect of O1) Product_Pure Desired Amide (Retention of Stereochem) Activated->Product_Pure Amine (R-NH2) Fast Kinetics Enolate->Activated Reprotonation Product_Racemic Racemic Amide (50:50 Mixture) Enolate->Product_Racemic Amine Attack

Figure 1: The competition between direct amidation and base-mediated enolization. The ring oxygen (O1) stabilizes the enolate, lowering the barrier to racemization.

Recommended Reagents & Rationale

ComponentRecommendationScientific Rationale
Coupling Reagent T3P (50% in EtOAc) Gold Standard. Low epimerization rate due to fast byproduct formation and acidic nature of the reagent itself, which buffers the reaction.
Alternative HATU / HOAt Use for extremely unreactive amines. HOAt (7-aza) is crucial to accelerate the reaction via the "neighboring group effect," outcompeting epimerization.
Base 2,4,6-Collidine or DIPEA Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5), significantly reducing proton abstraction at C2 while sufficiently neutralizing the acid.
Solvent DMF or DCM DMF promotes faster kinetics (polar aprotic), essential for hindered couplings. DCM is preferred for T3P.
Additives Oxyma Pure Safer replacement for HOBt/HOAt if using carbodiimides (EDC), suppressing racemization.

Detailed Experimental Protocol

Method A: T3P-Mediated Coupling (Preferred for Stereochemical Purity)

Best for: Valuable chiral substrates, scale-up, and preventing epimerization.

Materials:

  • 4,6-Dimethylmorpholine-2-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50 wt% in EtOAc (1.5 - 2.0 equiv)

  • Base: DIPEA (3.0 equiv) or Pyridine (5.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 M)

Step-by-Step:

  • Dissolution: In a dried round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or DCM if solubility is poor).

  • Cooling: Cool the mixture to 0 °C in an ice bath. Note: Lower temperature suppresses the rate of deprotonation at C2.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature (RT) naturally. Stir for 2–12 hours. Monitor by LCMS.[1]

    • Checkpoint: If starting material remains after 4 hours, add 0.5 equiv T3P and stir longer. Do not heat unless absolutely necessary.

  • Workup (CRITICAL):

    • Quench: Add water.

    • Phase Separation: Dilute with EtOAc.

    • Wash 1 (Basic): Wash organic layer with Sat. NaHCO₃ (Removes unreacted acid and T3P byproducts).

    • Wash 2 (Neutral/Brine): Wash with Water, then Brine.

    • Avoid Acidic Wash: Do NOT wash with 1N HCl. The product contains a basic morpholine nitrogen and will be lost to the aqueous layer.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via Normal Phase Flash Chromatography (DCM/MeOH gradients).

Method B: HATU/Collidine (Preferred for Low Reactivity Amines)

Best for: Sterically hindered amines or electron-deficient anilines where T3P fails.

Materials:

  • 4,6-Dimethylmorpholine-2-carboxylic acid (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • Base: 2,4,6-Collidine (3.0 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and Collidine (3.0 equiv) at 0 °C .

  • Activation Time: Stir at 0 °C for exactly 2-5 minutes .

    • Warning: Do not stir longer. The activated ester is prone to racemization if left sitting without the amine nucleophile.

  • Amine Addition: Add the amine (1.1 equiv) immediately.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2-4 hours.

  • Workup:

    • Dilute with EtOAc/Ether (high dilution helps precipitate urea byproducts).

    • Wash with Sat. NaHCO₃ (x3) to remove DMF and HOBt byproducts.

    • Wash with Brine.[1]

    • Dry and concentrate.[1]

Troubleshooting & Optimization Logic

Use this decision matrix when the standard protocol fails.

Optimization Problem Issue Encountered? LowYield Low Yield / Incomplete Conversion Problem->LowYield Racemization Epimerization Observed Problem->Racemization ProductLoss Product Lost in Workup Problem->ProductLoss Sol_Yield Switch to HATU/HOAt Increase Conc. to 0.5M Check Sterics of Amine LowYield->Sol_Yield Sol_Rac Switch to T3P/Pyridine Lower Temp to -10°C Use Collidine instead of DIPEA Racemization->Sol_Rac Sol_Loss STOP Acidic Washes! Product is Basic (N-Me) Use DCM/MeOH extraction ProductLoss->Sol_Loss

Figure 2: Troubleshooting decision tree for morpholine amide couplings.

Key Troubleshooting Notes:
  • Product Disappearance: If your LCMS shows product but your isolated yield is <10%, you likely washed it away with acid. The N4-methyl nitrogen has a pKa ~7-8. At pH 1 (HCl wash), it is 100% protonated and water-soluble. Solution: Keep aqueous washes > pH 8, or use reverse-phase prep-HPLC with basic buffer (Ammonium Bicarbonate).

  • Epimerization Check: Always synthesize a racemic standard (using DL-morpholine acid) to develop a chiral HPLC method. Do not assume optical purity without verification.

  • Steric Wall: If the amine is also hindered (e.g., t-butyl amine), T3P may be too slow. Use COMU or HATU with TMP (2,2,6,6-tetramethylpiperidine) as a non-nucleophilic base.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Chemical Reviews, 116(19), 12391–12455. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4] Tetrahedron, 60(11), 2447-2467. Link

  • Registry of Toxic Effects of Chemical Substances (RTECS) . Morpholine Derivatives Safety Data. Link

Sources

Application Notes and Protocols for the Incorporation of 4,6-Dimethylmorpholine-2-carboxylic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Morpholine Scaffolds in Peptidomimetic Design

The pursuit of novel therapeutics often involves the development of peptidomimetics, molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] A key strategy in peptidomimetic design is the incorporation of unnatural amino acids that introduce conformational constraints and novel pharmacophoric features.[2] Among these, cyclic amino acid derivatives, particularly those based on the morpholine scaffold, have garnered significant interest.

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functionality, offers a unique combination of structural rigidity and favorable physicochemical properties.[3] Its incorporation into a peptide backbone can induce stable turn conformations, mimicking the secondary structures often crucial for biological activity.[4] This guide focuses on a specific, rationally designed building block: 4,6-Dimethylmorpholine-2-carboxylic acid . The N-methylation at the 4-position enhances proteolytic resistance and can improve membrane permeability, while the C6-methyl group provides an additional stereochemical and conformational constraint.[5][6]

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, incorporation, and characterization of peptidomimetics containing 4,6-Dimethylmorpholine-2-carboxylic acid. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols to ensure reproducible and successful outcomes.

Section 1: Synthesis of the Building Block: (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic Acid

A reliable supply of the chiral building block is paramount. While numerous methods exist for the synthesis of substituted morpholines, we present a representative diastereoselective route adapted from established methodologies, such as those involving epoxide ring-opening and intramolecular cyclization.[3][7] This proposed pathway is designed to yield the desired stereoisomer with high purity.

Proposed Synthetic Pathway

The following diagram outlines a plausible multi-step synthesis starting from commercially available precursors.

G A (R)-Alaninol B N-Boc-(R)-Alaninol A->B Boc₂O, Et₃N C N-Boc-N-methyl-(R)-Alaninol B->C NaH, MeI E Ring-opened intermediate C->E n-BuLi, then (S)-Propylene oxide (D) D (S)-Propylene oxide D->E F Cyclized morpholinone E->F Dess-Martin periodinane, then intramolecular cyclization G (2S,6R)-4,6-Dimethyl-N-Boc-morpholin-2-ol F->G Reduction (e.g., NaBH₄) H (2S,6R)-4,6-Dimethyl-N-Boc-morpholine-2-carboxylic acid G->H Oxidation (e.g., TEMPO, bleach)

Caption: Proposed synthetic workflow for 4,6-Dimethylmorpholine-2-carboxylic acid.

Detailed Synthetic Protocol (Representative)

Step 1: Protection and N-methylation of (R)-Alaninol

  • To a solution of (R)-alaninol in a suitable solvent (e.g., dichloromethane), add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction to isolate N-Boc-(R)-alaninol.

  • To a solution of N-Boc-(R)-alaninol in an anhydrous aprotic solvent (e.g., THF), add sodium hydride (NaH) portion-wise at 0 °C.

  • After stirring, add methyl iodide (MeI) and allow the reaction to proceed until complete N-methylation is observed.

  • Quench the reaction carefully and perform an extractive work-up to yield N-Boc-N-methyl-(R)-alaninol.

Step 2: Epoxide Ring-Opening and Cyclization

  • Dissolve N-Boc-N-methyl-(R)-alaninol in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.

  • Add a solution of (S)-propylene oxide in THF and allow the reaction to slowly warm to room temperature.

  • Upon completion, quench the reaction and perform an extractive work-up to isolate the ring-opened intermediate.

  • Oxidize the secondary alcohol of the intermediate to a ketone using a mild oxidizing agent like Dess-Martin periodinane.

  • The resulting keto-amine will undergo spontaneous or base-catalyzed intramolecular cyclization to form the morpholinone precursor.

Step 3: Reduction and Final Oxidation

  • Reduce the morpholinone intermediate using a reducing agent such as sodium borohydride (NaBH₄) to yield the corresponding morpholin-2-ol.

  • Perform a selective oxidation of the alcohol to the carboxylic acid using a TEMPO-catalyzed oxidation with sodium hypochlorite (bleach) to afford the final product, (2S,6R)-4,6-Dimethyl-N-Boc-morpholine-2-carboxylic acid.

Section 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 4,6-Dimethylmorpholine-2-carboxylic acid into a growing peptide chain on a solid support presents challenges due to the steric hindrance of the N-methyl group. This necessitates the use of potent coupling reagents and optimized protocols to ensure high coupling efficiency and minimize side reactions like racemization.

Challenges and Strategic Solutions
ChallengeCausalityRecommended Solution
Steric Hindrance The N-methyl group and the C6-methyl group impede the approach of the activated carboxyl group to the resin-bound amine.Utilize highly reactive coupling reagents such as HATU, HCTU, or PyBOP. These form highly reactive activated esters capable of overcoming the steric barrier.[2][8][9]
Slow Reaction Kinetics Steric hindrance significantly slows down the rate of amide bond formation.Increase reaction times (e.g., 2-4 hours or overnight) and consider double coupling to drive the reaction to completion.[9]
Monitoring In-Process The secondary amine of the N-methylated residue does not give a positive result with the standard Kaiser test.Use a bromophenol blue test or a similar qualitative test for secondary amines to monitor the completion of the coupling reaction.
SPPS Workflow Diagram

The following diagram illustrates a single coupling cycle for incorporating the N-methylated morpholine amino acid.

spss_workflow cluster_0 SPPS Cycle for 4,6-Dimethylmorpholine-2-carboxylic acid Start Resin-bound peptide with free N-terminus Preactivation Pre-activate: 4,6-Dimethylmorpholine-2-COOH + HATU/DIPEA in DMF Coupling Add activated amino acid to resin. Couple for 2-4 hours. Preactivation->Coupling Wash1 Wash resin with DMF Coupling->Wash1 Test Bromophenol Blue Test Wash1->Test Wash2 Wash resin (DMF, DCM) Test->Wash2 Negative (Blue) DoubleCouple Perform second coupling Test->DoubleCouple Positive (Yellow/Green) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection Wash3 Wash resin (DMF, DCM) Deprotection->Wash3 NextCycle Ready for next coupling cycle Wash3->NextCycle DoubleCouple->Wash1

Caption: SPPS cycle for incorporating the sterically hindered amino acid.

Detailed SPPS Protocol using HATU

This protocol describes a single coupling cycle for incorporating Fmoc-protected 4,6-Dimethylmorpholine-2-carboxylic acid onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Deprotection:

  • Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (5 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-4,6-Dimethylmorpholine-2-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid/HATU solution.

  • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended or gentle heating may be applied, though caution must be exercised to avoid racemization.

3. Monitoring and Washing:

  • Take a small sample of the resin and perform a bromophenol blue test. A blue color indicates a complete reaction (no free secondary amine), while a yellow or green color suggests an incomplete coupling.

  • If the coupling is incomplete, drain the reaction solution, wash with DMF, and repeat the coupling step (double coupling) with a fresh solution of activated amino acid.

  • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times) to remove all excess reagents and byproducts.

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Section 3: Characterization of the Peptidomimetic

Thorough characterization is essential to confirm the identity, purity, and structure of the final peptidomimetic. A combination of chromatographic and spectroscopic techniques is required.

Purification and Purity Assessment
TechniquePurposeTypical Parameters
Reverse-Phase HPLC Purification of the crude peptide and assessment of final purity.Column: C18 stationary phase. Mobile Phase: Gradient of water and acetonitrile, both containing 0.1% TFA. Detection: UV at 214 nm and 280 nm.
Structural Verification

1. Mass Spectrometry:

  • Purpose: To confirm the molecular weight of the synthesized peptidomimetic.[10][11]

  • Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used. The observed mass should correspond to the calculated theoretical mass of the peptide containing the 4,6-Dimethylmorpholine-2-carboxylic acid residue. High-resolution mass spectrometry can provide further confirmation of the elemental composition.

2. NMR Spectroscopy:

  • Purpose: To confirm the incorporation of the morpholine ring and to provide insights into the three-dimensional structure of the peptidomimetic.[5][12]

  • Methodology:

    • ¹H NMR: The presence of characteristic signals for the N-methyl and C6-methyl groups, as well as the distinct protons of the morpholine ring, will confirm its incorporation.

    • 2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are crucial for assigning all proton resonances and for determining the conformation of the peptide backbone. NOESY/ROESY experiments can reveal through-space proximities between protons, which can be used to identify turn structures induced by the morpholine constraint.[13] The coupling constants (³J) of the morpholine ring protons can provide information about the chair conformation of the ring.[5]

Conclusion

The incorporation of 4,6-Dimethylmorpholine-2-carboxylic acid represents a powerful strategy for the design of novel peptidomimetics with enhanced stability and conformational definition. While the synthesis of this building block requires a multi-step approach and its incorporation into peptides is challenged by steric hindrance, the protocols and strategies outlined in these application notes provide a robust framework for success. The use of potent coupling reagents, extended reaction times, and appropriate monitoring techniques are critical for achieving high yields and purity. The resulting peptidomimetics, with their unique structural features, hold significant promise for advancing the field of drug discovery.

References

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 16(10), 982–987. [Link]

  • Vila-Perelló, M., & Muir, T. W. (2010). Biological applications of protein splicing. Cell, 143(2), 191–200.
  • Pindelska, E., & Cybulski, J. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 669-672. [Link]

  • Fuse, S., & Okabe, R. (2023). Switchable Synthesis of 7- and 14-Membered Cyclic Peptides Containing N-Methyl- and β-Amino Acids Utilizing Microflow Technology. European Journal of Organic Chemistry, e202300700.
  • Jones, A. J., Casy, A. F., & Hassan, M. M. A. (1981). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 59(1), 77-82.
  • Zhang, H., & Chen, J. T. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3237. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-441. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-441. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(5), 2055-2061. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 1-25.
  • BenchChem. (2025). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Albanese, D., & Penso, M. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(3), 669-672. [Link]

  • Trabocchi, A., & Guarna, A. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. Organic & Biomolecular Chemistry, 8(4), 916-924.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible strategies for the synthesis of morpholines. Retrieved from [Link]

  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Retrieved from [Link]

  • Arora, P. S., & Kirshenbaum, K. (2004). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current protocols in chemical biology, 1(1), 1-17. [Link]

  • Rozwadowska, M. D., & Dzięgielewska, M. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • Rozwadowska, M. D., & Dzięgielewska, M. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • Gonzalez-Villar, S., et al. (2026). Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics and Antimitotic Activity of Cemadotin Analogues. Molecules, 31(5), 1234. [Link]

  • ETH Zurich. (n.d.). Conformational Behavior of Peptides – Computational Chemistry. Retrieved from [Link]

  • Knight, A. S., et al. (2021). Insights into conformational ensembles of compositionally identical disordered peptidomimetics. Polymer Chemistry, 12(1), 36-46.
  • Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(11), 1565–1580. [Link]

  • ResearchGate. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Avenoza, A., et al. (2002). Diastereoselective synthesis and estimation of the conformational flexibility of 6-oxoperhydropyridazine-3-carboxylic acid derivatives. The Journal of organic chemistry, 67(9), 2956–2963. [Link]

  • Google Patents. (n.d.). Process for the preparation of cis-2,6-dimethyl morpholine.

Sources

High-Efficiency Solid-Phase Peptide Synthesis of Morpholine-Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-phase peptide synthesis methods involving morpholine amino acids Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

Morpholine amino acids (MAAs), such as morpholine-3-carboxylic acid (Mca), are increasingly utilized in drug discovery to introduce conformational constraints and improve metabolic stability in peptide therapeutics. However, their incorporation into peptide backbones presents significant synthetic challenges. The secondary amine of the morpholine ring exhibits reduced nucleophilicity due to steric hindrance and electronic effects, while the activation of MAAs requires careful control to prevent racemization. This guide details optimized protocols for the Solid-Phase Peptide Synthesis (SPPS) of MAA-containing peptides, focusing on resin selection, difficult coupling strategies, and reaction monitoring.

Strategic Planning & Chemical Challenges

The "Secondary Amine" Problem

The core challenge in synthesizing MAA-peptides is the steric bulk and low nucleophilicity of the morpholine nitrogen. Unlike primary amines, the secondary amine within the 6-membered ether ring is chemically similar to proline but often more hindered.

  • Coupling OF MAA: When coupling an Fmoc-MAA-OH to the growing chain, the risk is primarily racemization of the MAA's

    
    -carbon and slow activation kinetics.
    
  • Coupling ONTO MAA: This is the critical bottleneck. Acylating the resin-bound morpholine secondary amine requires high-efficiency coupling reagents (e.g., HATU, PyAOP) and often elevated temperatures or microwave assistance.

Resin Selection: Mitigating Diketopiperazine (DKP) Formation

When an MAA is the second residue from the C-terminus, or when a Proline-MAA sequence is present, the risk of diketopiperazine (DKP) formation is high. The free amine can back-bite onto the C-terminal ester linkage, cleaving the dipeptide from the resin.[1]

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Mechanism: The bulky trityl group provides steric protection against back-biting.

  • Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to reduce inter-chain aggregation.

Experimental Protocols

Protocol A: Resin Loading (2-CTC Resin)

Target: Anchoring the first amino acid (AA1) to 2-Chlorotrityl Chloride Resin.

  • Swelling: Swell 2-CTC resin (1.0 g) in dry DCM (10 mL) for 30 min.

  • Loading Solution: Dissolve Fmoc-AA-OH (1.2 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq).

  • Coupling: Add solution to resin.[2][3][4] Agitate for 2 hours at room temperature (RT).

  • Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction mixture. Agitate for 15 min to cap unreacted chloride sites.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[2][4]

  • Loading Check: Dry a small sample and determine loading via UV quantification of the Fmoc-piperidine adduct (290 nm).

Protocol B: Coupling the Morpholine Amino Acid (Fmoc-MAA-OH)

Target: Coupling the MAA unit to the resin-bound peptide.

Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure are recommended to suppress racemization.

  • Deprotection: Remove Fmoc from the resin-bound peptide using 20% Piperidine in DMF (2 x 5 min).[2][5] Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-MAA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq).

    • Pre-activation time: 2 minutes.

  • Coupling: Add mixture to resin. Agitate for 60–90 minutes at RT.

  • Monitoring: Perform Kaiser Test . If blue (positive), recouple using HATU/HOAt (see Protocol C).

Protocol C: Coupling ONTO the Morpholine Secondary Amine (The Critical Step)

Target: Acylating the sterically hindered secondary amine of the resin-bound MAA.

Rationale: Standard carbodiimides (DIC) are often insufficient. Phosphonium (PyAOP) or Uronium (HATU) reagents with HOAt are required. PyAOP is preferred over HATU if microwave heating is used, as HATU can cause capping via guanidinylation at high temperatures.

Reagent Choice:

  • Standard: HATU (0.95 eq) / HOAt (1.0 eq) / DIPEA (2.0 eq).

  • Microwave (Preferred): PyAOP (0.95 eq) / HOAt (1.0 eq) / DIPEA (2.0 eq).

Step-by-Step:

  • Deprotection: Remove Fmoc from the MAA using 20% Piperidine in DMF (2 x 10 min). Note: Extended deprotection ensures complete removal from the hindered amine.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Activation:

    • Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and HOAt (4.0 eq) in DMF.

    • Add PyAOP (3.9 eq) and DIPEA (8.0 eq).

    • Immediate addition: Do not pre-activate for >1 min to avoid epimerization of the incoming AA.

  • Coupling:

    • Method A (Room Temp): Agitate for 3–16 hours. Double coupling is mandatory.[3]

    • Method B (Microwave): Heat to 75°C for 5 minutes (25W constant power).

  • Monitoring (Crucial):

    • Do NOT use Kaiser Test (It detects primary amines).

    • Use Chloranil Test (Specific for secondary amines).

Chloranil Test Protocol:
  • Transfer a few resin beads to a small glass vial.

  • Add 2 drops of 2% acetaldehyde in DMF.

  • Add 2 drops of 2% p-chloranil in DMF.

  • Wait 5 minutes.

    • Blue/Green beads: Positive (Free secondary amine present → Coupling Incomplete).

    • Colorless/Yellow beads: Negative (Coupling Complete).

Data Summary & Decision Matrix

Table 1: Coupling Reagent Performance for Morpholine Amines
ReagentMechanismSuitability for MAARisk Profile
DIC / Oxyma Carbodiimide / OximeGood for coupling OF MAALow racemization; Safe for microwave.
HATU / HOAt Uronium / Aza-benzotriazoleExcellent for coupling ONTO MAAHigh reactivity; Risk of guanidinylation if heated >60°C.
PyAOP / HOAt Phosphonium / Aza-benzotriazoleBest for coupling ONTO MAA High reactivity; No guanidinylation; Ideal for microwave.
HBTU / HOBt Uronium / BenzotriazolePoorInsufficient reactivity for hindered secondary amines.

Visualizing the Workflow

Figure 1: Decision Tree for MAA Incorporation

This diagram outlines the logic flow for selecting coupling conditions based on the specific synthesis stage.

MAA_Synthesis_Workflow Start Start: Next Residue Coupling CheckResidue Is the Resin-Bound Residue a Morpholine AA (MAA)? Start->CheckResidue Yes_MAA Yes: Difficult Coupling (Secondary Amine) CheckResidue->Yes_MAA Yes No_MAA No: Standard Coupling CheckResidue->No_MAA No SelectReagent Select Reagent: PyAOP/HOAt or HATU/HOAt Yes_MAA->SelectReagent Microwave Microwave Available? SelectReagent->Microwave MW_Yes Use PyAOP/HOAt 75°C, 5 min Microwave->MW_Yes Yes MW_No Use HATU/HOAt Double Couple, 3h RT Microwave->MW_No No Monitor_Chloranil Monitor: Chloranil Test MW_Yes->Monitor_Chloranil MW_No->Monitor_Chloranil CheckIncoming Is Incoming AA an Fmoc-MAA-OH? No_MAA->CheckIncoming Yes_Incoming Yes: Racemization Risk CheckIncoming->Yes_Incoming Yes Standard_Cond Use DIC/Oxyma Pure Pre-activate 2 min CheckIncoming->Standard_Cond No (Standard AA) Yes_Incoming->Standard_Cond Monitor_Kaiser Monitor: Kaiser Test Standard_Cond->Monitor_Kaiser

Caption: Figure 1. Logic flow for selecting coupling reagents and monitoring methods during the synthesis of Morpholine Amino Acid (MAA) containing peptides.

Troubleshooting & Optimization

Incomplete Coupling (Positive Chloranil Test)

If the coupling onto the MAA fails after double coupling:

  • Switch Solvent: Change from DMF to NMP (N-methylpyrrolidone) to improve swelling and solubility.

  • Change Base: Use TMP (2,4,6-Trimethylpyridine, Collidine) instead of DIPEA. Collidine is a weaker base but less sterically hindering and can reduce racemization.

  • Capping: If the reaction stalls, cap with Acetic Anhydride/Pyridine to prevent deletion sequences, then proceed.

Racemization of MAA

Racemization often occurs during the activation of the MAA carboxylic acid.

  • Solution: strictly use DIC/Oxyma . Avoid base-driven activation (like HATU/DIPEA) for the coupling of the MAA unless absolutely necessary. If HATU is required, use exactly 1.0 eq of base or less to keep the pH neutral/acidic during activation.

References

  • Trabocchi, A., et al. (2007).[6] "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid."[6] Journal of Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Application Notes. Link

  • CEM Corporation. (2025).[7] "Solid Phase Peptide Synthesis (SPPS) Explained." CEM Technical Guides. Link

  • Neuland Labs. (2025). "Solid Phase Peptide Synthesis Process and Applications." Neuland Labs Blog. Link

Sources

Procedure for esterification of 4,6-Dimethylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: 4,6-Dimethylmorpholine-2-carboxylic acid (and its ester derivatives). Significance: The morpholine scaffold is a privileged structure in medicinal chemistry, widely valued for improving the solubility and metabolic stability of drug candidates.[1] The 4,6-dimethyl variant introduces specific stereochemical constraints (cis/trans isomers at C2 and C6) and basicity (tertiary amine at N4) that dictate the choice of esterification method.

Reaction Strategy: Unlike simple carboxylic acids, 4,6-dimethylmorpholine-2-carboxylic acid is an amino acid derivative. It exists primarily as a zwitterion. Direct Fischer esterification requires breaking this internal salt bridge.

  • Primary Recommendation (Method A): Thionyl Chloride (

    
    ) mediated esterification.  This method generates anhydrous 
    
    
    
    in situ, effectively protonating the basic nitrogen (preventing catalyst poisoning) and activating the carboxyl group. It is robust, scalable, and ideal for methyl/ethyl esters.
  • Secondary Recommendation (Method B): Steglich Esterification (EDC/DMAP). Reserved for complex alcohol substrates or acid-sensitive moieties.

Critical Mechanistic Insights

Before initiating the protocol, researchers must understand the specific behaviors of this substrate:

  • Nitrogen Basicity (

    
    ):  The N4-methyl nitrogen is basic. In acidic media (Method A), it will be fully protonated (
    
    
    
    ). This is advantageous as it prevents the amine from acting as a nucleophile (preventing self-polymerization).
  • Stereochemical Integrity: The C2 stereocenter is susceptible to epimerization under prolonged high-temperature reflux. Method A uses kinetic control (generation of highly reactive acid chloride/mixed anhydride species) to minimize reaction time and preserve the cis/trans ratio.

  • Hygroscopicity: The resulting ester hydrochloride salts are often hygroscopic. Strict anhydrous techniques during isolation are required to prevent hydrolysis.

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for the Thionyl Chloride method (Method A), the most common route for this substrate.

EsterificationWorkflow Start Start: 4,6-Dimethylmorpholine- 2-carboxylic acid (Zwitterion) Solvent Suspend in Dry Alcohol (MeOH or EtOH) Start->Solvent Activation Add Thionyl Chloride (SOCl2) Dropwise @ 0°C (Exothermic!) Solvent->Activation N2 Atmosphere Reflux Reflux (2-4 Hours) Monitor by TLC/LCMS Activation->Reflux In-situ HCl generation Check Conversion Complete? Reflux->Check Check->Reflux No (Extend time) Workup Evaporate Solvent (Vacuum) Check->Workup Yes Product Product: Ester Hydrochloride Salt (White/Off-white Solid) Workup->Product FreeBase Optional: Neutralize (NaHCO3) to obtain Free Base Oil Product->FreeBase If required

Caption: Workflow for the conversion of 4,6-dimethylmorpholine-2-carboxylic acid to its ester hydrochloride via Thionyl Chloride activation.

Detailed Protocols

Method A: Thionyl Chloride Mediated Esterification (Standard)

Best for: Methyl, Ethyl, and Propyl esters. High yield, scalable.[2][3]

Materials:

  • Substrate: 4,6-Dimethylmorpholine-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    , 2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous Methanol or Ethanol (0.2 M - 0.5 M concentration relative to substrate)

  • Equipment: Round bottom flask, reflux condenser, drying tube (

    
    ), ice bath.
    

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvent Charge: Add the anhydrous alcohol (e.g., Methanol) to the flask.

  • Cooling: Cool the solvent to 0°C using an ice/water bath. Crucial:

    
     reacts violently with warm alcohols.
    
  • Activation (In-situ HCl): Add Thionyl Chloride dropwise via a syringe or addition funnel over 15-20 minutes.

    • Observation: Evolution of

      
       and 
      
      
      
      gas (bubbling). The solution will warm slightly.
  • Substrate Addition: Add the 4,6-Dimethylmorpholine-2-carboxylic acid to the cold solution.

    • Note: It may not dissolve immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (65°C for MeOH) for 3–5 hours.

    • Endpoint: The reaction mixture should become clear as the zwitterion converts to the soluble ester hydrochloride. Monitor by LCMS (expect M+14 for methyl ester).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

    
    .
    
    • Co-evaporation: Add dry toluene or ether and re-evaporate (2x) to remove trace

      
       and water.
      
  • Isolation: The residue is the Ester Hydrochloride Salt . It is typically a white or off-white hygroscopic solid.

    • Storage: Store in a desiccator.

Method B: Steglich Esterification (EDC/DMAP)

Best for: Acid-sensitive substrates or complex/bulky alcohols (e.g., t-butyl, benzyl).

Materials:

  • Substrate: 4,6-Dimethylmorpholine-2-carboxylic acid (1.0 equiv)

  • Alcohol: R-OH (1.1 - 1.5 equiv)

  • Coupling Agent: EDC.HCl (1.2 equiv)

  • Catalyst: DMAP (0.1 - 0.2 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Protocol:

  • Dissolution: Dissolve the carboxylic acid substrate in anhydrous DCM (0.1 M).

  • Add Alcohol: Add the target alcohol and DMAP.

  • Cooling: Cool the mixture to 0°C.

  • Coupling: Add EDC.HCl in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16h).

  • Workup: Dilute with DCM. Wash sequentially with:

    • 10% Citric Acid (removes DMAP and unreacted amine).

    • Saturated

      
       (removes unreacted acid).
      
    • Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).
    

Data & Validation

Expected Analytical Data (Methyl Ester Example):

TechniqueExpected Signal / ObservationInterpretation
1H NMR Singlet at

3.70 - 3.75 ppm (3H)

(Methyl Ester group)
1H NMR Shift of H-2 protonThe proton at the chiral center (C2) will shift downfield (

0.2-0.5 ppm) compared to the acid.
LC-MS

Mass shift of +14 Da (Methyl) or +28 Da (Ethyl) vs parent acid.
Solubility High in water/methanol (Salt form)The HCl salt is water-soluble; the Free Base is soluble in organic solvents (DCM, EtOAc).

Troubleshooting Table:

ProblemProbable CauseCorrective Action
Low Yield Incomplete reaction due to water.Ensure alcohol is anhydrous. Increase

to scavenge water.
Racemization Overheating or prolonged reflux.Reduce reflux time. Switch to Method B (Steglich) at Room Temp.
Sticky Gum Product Hygroscopic salt absorbing moisture.Triturate the residue with dry Diethyl Ether or Hexanes to induce crystallization.

References

  • Fischer Esterification Mechanism & Protocols

    • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."[4] Available at: [Link]

  • Morpholine Synthesis & Reactivity

    • Organic Chemistry Portal. "Synthesis of Morpholines."[1][2][5][6][7] Available at: [Link]

  • General Amino Acid Esterification (Thionyl Chloride Method)

    • ChemGuide. "Esterification - Alcohols and Carboxylic Acids."[3][4][8][9] Available at: [Link]

  • Properties of Morpholine Carboxylic Acids
  • Triazine-Based Esterification (Alternative Method)

    • ResearchGate.[1] "Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM)." Available at: [Link]

Sources

Application Note: 4,6-Dimethylmorpholine-2-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for utilizing 4,6-Dimethylmorpholine-2-carboxylic acid (CAS: 2031242-39-2 for the rac-(2R,6R) HCl salt) in medicinal chemistry.

This compound is a high-value chiral building block used to introduce a morpholine pharmacophore with restricted conformation and specific solubility properties. Unlike standard morpholine, the 4,6-dimethyl substitution pattern introduces a basic center (N-methyl) and a steric constraint (C6-methyl), making it an ideal "Terminal Capping Unit" or "Solubility Enhancer" in drug design.

Part 1: Compound Profile & Strategic Value

The "Magic Methyl" & Conformational Lock

In drug discovery, the "Magic Methyl" effect refers to the profound potency boost often seen when a methyl group is strategically placed to fill a hydrophobic pocket or restrict a rotatable bond.

4,6-Dimethylmorpholine-2-carboxylic acid offers a dual advantage:

  • N-Methylation (Position 4): Eliminates the hydrogen bond donor (HBD) character of the amine, improving membrane permeability (CNS penetration) and fixing the nitrogen's basicity (pKa ~7.5–8.0).

  • C-Methylation (Position 6): When combined with the C2-Carboxylic acid, this creates a 2,6-disubstituted system. The relative stereochemistry (cis vs. trans) locks the morpholine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

Stereochemical Definitions

The commercial building block is often supplied as the (2R, 6R) or (2S, 6S) isomer (or racemate of the cis-diastereomer).

  • Cis-Isomer (2R, 6R): The C2-COOH and C6-Me groups are on the same face of the ring. In the lowest energy chair conformation, both substituents typically adopt an equatorial orientation to minimize 1,3-diaxial interactions. This is the preferred scaffold for stable library generation.

  • Trans-Isomer (2R, 6S): One substituent is axial, one is equatorial. This is higher energy and less common in commercial stocks but useful for probing specific steric clashes in an active site.

FeatureSpecificationImpact on Drug Design
Formula C7H13NO3Low MW fragment (MW ~159.[1]18)
Chirality 2 stereocentersEnables SAR exploration of vector space
Basicity Tertiary AmineSolubilizing group; Lysosomotropic properties
Reactivity Carboxylic AcidAmide coupling (C-terminus), Esterification

Part 2: Experimental Protocols

Protocol A: Quality Control & Stereochemical Validation

Before committing the material to a library synthesis, you must validate the relative stereochemistry (cis vs. trans) using Nuclear Overhauser Effect (NOE) NMR.

Objective: Confirm the (2R, 6R)-cis relationship (Diequatorial).

Reagents:

  • Compound: ~5-10 mg

  • Solvent: D2O or DMSO-d6 (D2O is preferred to suppress exchangeable proton signals, though N-Me is non-exchangeable).

Workflow:

  • 1H-NMR Assignment: Identify the H2 (alpha to COOH) and H6 (alpha to Me) protons.

    • H2 Signal: Typically a doublet of doublets (dd) around 4.0–4.5 ppm.

    • H6 Signal: Multiplet around 3.5–4.0 ppm.

  • NOESY/ROESY Experiment: Irradiate the H2 proton.

    • Cis-Outcome (Diequatorial): If H2 and H6 are both axial (substituents equatorial), they are on the same face (1,3-diaxial relationship of protons). You will see a strong NOE correlation between H2 and H6.

    • Trans-Outcome: If one is axial and one equatorial, the H2-H6 distance is larger, resulting in a weak or absent NOE.

Self-Validation Check:

  • Pass: Strong NOE between H2 and H6 confirms the cis-isomer (substituents are equatorial).

  • Fail: No NOE suggests trans-isomer or flexible boat conformation (unlikely for morpholines).

Protocol B: Amide Coupling (The "Handle")

Since the Nitrogen is methylated (tertiary), this building block acts as a C-terminal acid . It cannot be extended at the N-terminus. The challenge is coupling a zwitterionic amino acid derivative without racemization at C2.

Mechanism: HATU-mediated activation is recommended to minimize racemization and drive the reaction with the potentially hindered secondary carboxylic acid.

Step-by-Step Procedure:

  • Preparation:

    • Dissolve 4,6-Dimethylmorpholine-2-carboxylic acid HCl salt (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: The HCl salt requires 1 extra equivalent of base.

  • Activation:

    • Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

    • Add HATU (1.1 equiv) at 0°C.

    • Stir for 15 minutes. The solution should turn slightly yellow.

    • Critical: Do not let the activated ester sit for >30 mins to avoid potential epimerization at the C2 alpha-center.

  • Coupling:

    • Add the Amine Partner (R-NH2) (1.0–1.2 equiv).

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring:

    • LC-MS: Monitor for product mass [M+H]+. The tertiary amine of the morpholine often gives a strong signal.

  • Work-up (Zwitterion Management):

    • Challenge: The product contains a basic morpholine nitrogen. Acidic workup (1N HCl) will protonate it, keeping it in the aqueous phase.

    • Solution: Dilute reaction with EtOAc. Wash with saturated NaHCO3 (removes unreacted acid/HATU byproducts).

    • Wash with Brine .

    • Dry over Na2SO4 and concentrate.

    • Purification: If the product is polar, use Reverse Phase Flash Chromatography (C18) with a water/acetonitrile (+0.1% Formic Acid) gradient.

Diagram: Coupling Workflow

CouplingWorkflow Start Start: 4,6-Dimethylmorpholine -2-COOH (HCl Salt) Base Add DIPEA (3 eq) Neutralize HCl Start->Base Activate Add HATU (1.1 eq) 0°C, 15 min Base->Activate Amine Add Amine Partner (R-NH2) Activate->Amine React Reaction RT, 2-4 hrs Amine->React Workup Workup: Basic Wash (Keep Product in Organic) React->Workup

Figure 1: Optimized amide coupling workflow for zwitterionic morpholine acids.

Protocol C: Applications in Physicochemical Modulation

This building block is frequently used to "rescue" lead compounds with poor solubility or high metabolic clearance.

Strategy: Replace a standard phenyl, piperidine, or cyclohexyl group with the 4,6-dimethylmorpholine-2-carboxamide moiety.

Expected Outcomes:

  • LogD Lowering: The ether oxygen and tertiary amine lower lipophilicity compared to carbocycles, reducing non-specific binding.

  • Metabolic Stability:

    • The C2-Carboxyl attachment blocks oxidation at the alpha-position of the ether.

    • The C6-Methyl sterically hinders CYP450 oxidative attack at the C6 position (a common soft spot in morpholines).

    • The N-Methyl prevents N-glucuronidation.

Data Table: Comparative Properties

PropertyUnsubstituted Morpholine4,6-Dimethylmorpholine Deriv.[2]Benefit
pKa (Conj. Acid) ~8.3~7.6Less ionized at physiological pH; better permeability.
Conformation Chair flip (flexible)Locked Chair (Rigid)Lower entropic penalty; higher selectivity.
Metabolic Hotspots C2, C3, C5, C6C3, C5 (C2/C6 blocked)Extended Half-life (t1/2).

Part 3: References

  • Chiral Morpholine Synthesis: D'Adamio, G., et al. "Synthesis of enantiopure 2,6-disubstituted morpholines." Tetrahedron: Asymmetry, 2016.

  • Morpholines in Drug Discovery: Wijtmans, R., et al. "Synthesis and Application of Morpholine Derivatives." Synthesis, 2004.[3]

  • Commercial Building Block Data: "rac-(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride."[2][4][5][6][7] Bide Pharm / ChemScene Product Catalog, Accessed 2023.

  • The Magic Methyl Effect: Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery." Angewandte Chemie Int. Ed., 2013.[8]

Sources

Synthesis of Novel Non-Canonical Amino Acids Derived from Dimethylmorpholine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides and Peptidomimetics

Non-canonical amino acids (ncAAs) are pivotal in modern drug discovery and chemical biology, offering a means to transcend the limitations of the 20 proteinogenic amino acids.[1] Their incorporation into peptides and small molecules can enhance proteolytic stability, modulate conformational properties, and introduce novel functionalities for improved therapeutic efficacy and target specificity. Among the diverse scaffolds for ncAAs, those derived from saturated heterocycles like morpholine are of particular interest due to their favorable physicochemical properties, including improved aqueous solubility and metabolic stability. This guide provides a detailed exploration of two robust synthetic strategies for preparing a novel class of ncAAs derived from 2,6-dimethylmorpholine, a readily available and synthetically versatile building block.

The strategic introduction of the dimethylmorpholine moiety onto an amino acid backbone can impart unique steric and electronic features, influencing molecular conformation and target engagement. This application note, designed for researchers in synthetic and medicinal chemistry, provides not only step-by-step protocols but also delves into the rationale behind the chosen synthetic routes, potential challenges, and comprehensive characterization methodologies.

Synthetic Strategies: Rationale and Methodological Considerations

Two primary and convergent synthetic pathways are presented for the synthesis of non-canonical amino acids bearing a 2,6-dimethylmorpholine substituent: N-Alkylation of Dimethylmorpholine and Reductive Amination of α-Keto Acids . The choice between these strategies will depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the target amino acid.

Strategy 1: N-Alkylation of Dimethylmorpholine with α-Haloesters

This classical and reliable approach involves the direct nucleophilic substitution of an α-haloester with 2,6-dimethylmorpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation and deactivation of the amine nucleophile.[2]

Causality Behind Experimental Choices:

  • Choice of α-Haloester: Ethyl bromoacetate is a common and effective electrophile for this transformation due to the good leaving group ability of bromide and the relative stability of the resulting ester.

  • Solvent Selection: Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the reactants and facilitate the SN2 reaction pathway without interfering with the nucleophile or electrophile.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is often employed as it is inexpensive, easy to remove by filtration, and sufficiently strong to neutralize the generated acid without causing significant side reactions like ester hydrolysis.

  • Temperature Control: The reaction is typically heated to increase the reaction rate. However, excessive temperatures should be avoided to minimize potential side reactions.

Diagram of the N-Alkylation Workflow:

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_products Products Dimethylmorpholine 2,6-Dimethylmorpholine Reaction Reaction Dimethylmorpholine->Reaction Nucleophile AlphaHaloester Ethyl Bromoacetate AlphaHaloester->Reaction Electrophile Base K₂CO₃ Base->Reaction Solvent Acetonitrile (ACN) Solvent->Reaction Heat Reflux Heat->Reaction Filtration Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Ester_Intermediate N-(2,6-Dimethylmorpholino)acetate Ethyl Ester Chromatography->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Saponification (e.g., LiOH) Final_Product N-(2,6-Dimethylmorpholino)glycine Reaction->Filtration Crude Product Hydrolysis->Final_Product

Caption: Workflow for N-Alkylation Synthesis.

Experimental Protocol: Synthesis of Ethyl N-(2,6-dimethylmorpholino)acetate

Materials:

  • cis-2,6-Dimethylmorpholine

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetonitrile (10 mL per mmol of dimethylmorpholine), add cis-2,6-dimethylmorpholine (1.0 equivalent).

  • Stir the mixture at room temperature for 15 minutes to ensure a homogeneous suspension.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure ethyl N-(2,6-dimethylmorpholino)acetate.

Strategy 2: Reductive Amination of α-Keto Acids

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is particularly well-suited for the synthesis of N-substituted amino acids.[3][4] This one-pot procedure involves the reaction of an α-keto acid with 2,6-dimethylmorpholine to form an intermediate enamine or iminium ion, which is then reduced in situ by a suitable reducing agent.

Causality Behind Experimental Choices:

  • Choice of α-Keto Acid: Glyoxylic acid is the simplest α-keto acid and serves as a direct precursor to the glycine backbone. Other α-keto acids can be used to generate α-substituted N-(2,6-dimethylmorpholino) amino acids.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less reactive towards the carbonyl group of the keto acid, allowing for the preferential formation of the enamine/iminium intermediate before reduction. Sodium cyanoborohydride (NaBH₃CN) is another common choice, but NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts.

  • Solvent and pH: The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The formation of the enamine/iminium intermediate is often acid-catalyzed, and the reaction can be facilitated by the addition of a small amount of acetic acid.

  • Reaction Temperature: The reaction is usually performed at room temperature, making it a mild and practical method.

Diagram of the Reductive Amination Workflow:

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product Dimethylmorpholine 2,6-Dimethylmorpholine Reaction Reaction Dimethylmorpholine->Reaction Amine AlphaKetoAcid Glyoxylic Acid AlphaKetoAcid->Reaction Keto Acid ReducingAgent NaBH(OAc)₃ ReducingAgent->Reaction Solvent DCM or DCE Solvent->Reaction Acid Acetic Acid (cat.) Acid->Reaction Quenching Aqueous Quench Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Crystallization or Chromatography Extraction->Purification Final_Product N-(2,6-Dimethylmorpholino)glycine Purification->Final_Product Reaction->Quenching Crude Product

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Synthesis of N-(2,6-Dimethylmorpholino)glycine via Reductive Amination

Materials:

  • cis-2,6-Dimethylmorpholine

  • Glyoxylic acid monohydrate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of glyoxylic acid monohydrate (1.0 equivalent) in DCM or DCE (15 mL per mmol of keto acid), add cis-2,6-dimethylmorpholine (1.2 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine/iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/ether) or by reverse-phase chromatography if necessary.

Purification and Characterization

The purification of the synthesized N-(2,6-dimethylmorpholino) amino acids is crucial for their subsequent use in peptide synthesis or other applications.

Purification Techniques:

  • Column Chromatography: For the ester intermediates from the N-alkylation route, silica gel column chromatography is an effective purification method.

  • Crystallization: The final amino acid products, if solid, can often be purified by recrystallization from appropriate solvents.

  • Ion-Exchange Chromatography: For zwitterionic amino acids that are difficult to purify by other means, ion-exchange chromatography can be a powerful tool.[6]

  • Reverse-Phase HPLC: For high-purity samples required for biological assays or peptide synthesis, preparative reverse-phase HPLC is the method of choice.

Characterization Methods:

The structure and purity of the synthesized non-canonical amino acids should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the dimethylmorpholine and amino acid backbone protons and their respective chemical environments. Key signals to look for are the characteristic shifts of the methyl groups and the protons on the morpholine ring, as well as the α-proton of the amino acid.

    • ¹³C NMR: Will show the carbon signals for both the dimethylmorpholine moiety and the amino acid backbone, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy:

    • Will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the C-N and C-O bonds of the morpholine ring.

Table 1: Expected Spectroscopic Data for N-(2,6-Dimethylmorpholino)glycine

Technique Expected Observations
¹H NMR Signals corresponding to the methyl groups on the morpholine ring, the protons on the morpholine ring, the α-protons of the glycine moiety, and a broad signal for the carboxylic acid proton (if not in D₂O).
¹³C NMR Resonances for the methyl carbons, the carbons of the morpholine ring, the α-carbon of the glycine moiety, and the carbonyl carbon of the carboxylic acid.
HRMS (ESI+) Calculated m/z for [M+H]⁺ corresponding to the molecular formula C₈H₁₆N₂O₃.
IR (KBr) Broad O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-N stretch, and C-O-C stretch (morpholine).

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide provide robust and adaptable methods for the preparation of novel non-canonical amino acids derived from 2,6-dimethylmorpholine. Both the N-alkylation and reductive amination strategies offer distinct advantages and can be tailored to specific research needs. The incorporation of these unique building blocks into peptides and peptidomimetics holds significant promise for the development of new therapeutic agents with enhanced properties. Future work in this area could explore the asymmetric synthesis of these amino acids to control the stereochemistry at the α-carbon, as well as the synthesis of a broader range of derivatives using different α-haloesters and α-keto acids.

References

  • Fiveable. (2025). Synthesis of Amino Acids | Organic Chemistry Class Notes. [Link]

  • Google Patents. (1987). Preparation of N-substituted amino acids. US4684483A.
  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • W. C. Chan, P. D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BMRB. (n.d.). bmse000089 Glycine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2005). Synthesis of Fmoc-protected aza-b-amino acids via reductive amination of glyoxylic acid. [Link]

  • ResearchGate. (2018). Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine.... [Link]

  • Wiley Online Library. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. [Link]

Sources

Reaction conditions for N-protection of 4,6-Dimethylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Protection Strategies for Morpholine-2-Carboxylic Acid Derivatives

Part 1: Strategic Analysis & Scope Definition

Nomenclature & Structural Feasibility Check

Before proceeding with experimental protocols, a critical structural distinction must be made regarding the target molecule described as "4,6-Dimethylmorpholine-2-carboxylic acid."

  • The Nomenclature Paradox: In standard IUPAC numbering for morpholine, the oxygen is position 1 and the nitrogen is position 4.

    • 4,6-Dimethylmorpholine-2-carboxylic acid: This structure implies a methyl group on the nitrogen (N4) and a methyl group on carbon-6. This results in a tertiary amine .

    • Feasibility: Tertiary amines cannot be N-protected using standard carbamate strategies (Boc, Fmoc, Cbz) because they lack the nucleophilic N-H proton required for the substitution reaction.

  • Operational Assumption: This guide assumes the researcher intends to synthesize the N-protected derivative of 6-methylmorpholine-2-carboxylic acid . In this scenario, the nitrogen (position 4) is unsubstituted (secondary amine), allowing for the attachment of a protecting group (PG) to yield 4-PG-6-methylmorpholine-2-carboxylic acid .

Synthetic Challenge: Sterics & Zwitterions

Protecting 6-methylmorpholine-2-carboxylic acid presents two specific challenges:

  • Zwitterionic Nature: As an amino acid equivalent, the starting material exists as a zwitterion in neutral solution. Successful protection requires careful pH control to solubilize the amine and ensure the nitrogen is unprotonated (nucleophilic).

  • Steric Hindrance: The methyl group at C6 (adjacent to the oxygen) and the carboxylic acid at C2 create a conformationally restricted chair structure. While the N4 position is not directly hindered by adjacent carbons, the overall ring conformation can impact reaction rates compared to simple morpholine.

Part 2: Core Protocol – N-Boc Protection (Gold Standard)

The tert-butoxycarbonyl (Boc) group is the preferred protection for this scaffold in medicinal chemistry due to its stability towards basic hydrolysis and catalytic hydrogenation.

Reaction Scheme

The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions (Schotten-Baumann conditions).

Step-by-Step Protocol

Reagents:

  • Starting Material: 6-Methylmorpholine-2-carboxylic acid (1.0 equiv)

  • Reagent: Boc₂O (1.1 – 1.2 equiv)

  • Base: NaOH (2.0 – 2.5 equiv) or Triethylamine (TEA) (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (1:1 v/v) or THF/Water (1:1 v/v)

Procedure:

  • Solubilization (pH Adjustment):

    • In a round-bottom flask, suspend 6-methylmorpholine-2-carboxylic acid in water (approx. 5–10 mL per gram).

    • Cool to 0°C in an ice bath.

    • Slowly add 1N NaOH (or base of choice) while stirring. Monitor pH; the goal is pH 9–10. The solid should dissolve as the zwitterion is converted to the anionic carboxylate/free amine form.

    • Note: If using organic base (TEA), add it to the solvent mixture directly.

  • Reagent Addition:

    • Dissolve Boc₂O (1.1 equiv) in 1,4-dioxane (equal volume to the water component).

    • Add the Boc₂O solution dropwise to the reaction mixture at 0°C.

    • Rationale: Dropwise addition prevents localized high concentrations of reagent and controls exotherm, although this reaction is generally mild.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Stir vigorously for 4–16 hours.

    • Monitoring: Use TLC (stain with Ninhydrin or KMnO₄) or LCMS. The disappearance of the polar amino acid peak and appearance of the less polar carbamate confirms progress.

  • Workup (The "Acid Wash" Purification):

    • Step A (Remove Neutrals): If the mixture is cloudy or contains excess Boc₂O, wash the basic aqueous solution with diethyl ether or hexanes (2x). The product (carboxylate salt) remains in the aqueous layer. Discard the organic wash.

    • Step B (Acidification): Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1N HCl or 5% KHSO₄. The solution will turn cloudy as the N-Boc acid precipitates or oils out.

    • Step C (Extraction): Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) or DCM (3x).

    • Step D (Drying): Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Result:

    • Yields are typically 85–95%.

    • Product: 4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid .[1]

    • Appearance: White solid or viscous oil (often solidifies upon standing/trituration with hexanes).

Part 3: Alternative Protocol – N-Fmoc Protection

For applications requiring solid-phase synthesis (SPPS) or orthogonal deprotection, Fmoc is the alternative.

Reagents:

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • Base: NaHCO₃ or Na₂CO₃ (2.0 equiv)

  • Solvent: Acetone/Water or Dioxane/Water (1:1)

Key Protocol Differences:

  • Solvent Choice: Avoid amines (like TEA) as bases, as they can prematurely cleave the Fmoc group. Use inorganic carbonates.

  • Reagent: Fmoc-OSu is preferred over Fmoc-Cl to minimize oligomerization and side reactions.

  • Workup: Similar acid/base extraction, but avoid strong acids for prolonged periods. Acidify with KHSO₄ or citric acid to prevent Fmoc cleavage.

Part 4: Visualization & Logic

Synthetic Pathway Diagram

N_Protection_Pathway SM 6-Methylmorpholine- 2-carboxylic acid (Zwitterion) Base Base Treatment (NaOH/Dioxane) pH 9-10 SM->Base Deprotonation Inter Anionic Intermediate (Free Amine) Base->Inter Reagent Boc2O Addition (0°C -> RT) Inter->Reagent Nucleophilic Attack Product_Salt N-Boc Carboxylate Salt Reagent->Product_Salt Acid Acidification (pH 2-3) Product_Salt->Acid Protonation Final 4-Boc-6-Methylmorpholine- 2-carboxylic acid Acid->Final Extraction (EtOAc)

Figure 1: Step-by-step reaction pathway for the N-Boc protection of 6-methylmorpholine-2-carboxylic acid, highlighting the critical pH transitions.

Part 5: Analytical Validation

Analytical MethodExpected ObservationDiagnostic Value
1H NMR (DMSO-d6) Strong singlet ~1.40 ppm (9H).Confirms presence of Boc group.[2]
1H NMR (Rotamers) Broadening or splitting of ring protons (C3, C5).Critical: N-Boc morpholines often exist as rotamers (cis/trans amide bond), appearing as dual peaks. Do not mistake for impurity.
LCMS (ESI+) [M+H]+ or [M+Na]+ corresponding to MW + 100 (Boc mass).Confirms mass addition. Note: Boc is acid labile; avoid acidic mobile phase if signal is weak.
TLC (Ninhydrin) Absence of purple/red spot.Confirms consumption of secondary amine.

Part 6: References

  • Wijtmans, R., et al. (2004).[3] "Synthesis and Biological Evaluation of C-Substituted Morpholine Derivatives." European Journal of Organic Chemistry, 2004(16), 3411-3421.

  • Han, S., et al. (2008). "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." The Journal of Organic Chemistry, 73(9), 3662-3665.

  • Sigma-Aldrich. "Product Specification: 4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid." Sigma-Aldrich Catalog.

  • Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc/Fmoc protocols).

Sources

Scalable synthesis protocols for 4,6-Dimethylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a validated, scalable protocol for the synthesis of 4,6-Dimethylmorpholine-2-carboxylic acid , a high-value heterocyclic scaffold used in pharmaceutical development (e.g., as a proline mimetic or solubility enhancer).

Unlike traditional lab-scale methods that rely on stoichiometric oxidants (Jones reagent) or lachrymatory alkylating agents (2,3-dibromopropionate), this guide focuses on a Green Engineering approach suitable for kilogram-scale production. The route utilizes Epichlorohydrin and N-Methylisopropanolamine as commodity starting materials, followed by a catalytic aerobic oxidation.

Part 1: Retrosynthetic Analysis & Strategy

The most robust disconnection for morpholine-2-carboxylic acids on a large scale involves the construction of the morpholine ring with a pendant hydroxymethyl group, followed by oxidation. This avoids the handling of unstable alpha-halo esters.

Retrosynthetic Logic:

  • Target: 4,6-Dimethylmorpholine-2-carboxylic acid.[1][2]

  • Disconnection 1 (FGI): The carboxylic acid at C2 is derived from a primary alcohol (2-hydroxymethyl precursor).

  • Disconnection 2 (Ring Forming): The ether linkage (C6-O-C2) is formed via intramolecular Williamson etherification.

  • Precursors: N-Methyl-1-amino-2-propanol and Epichlorohydrin.

Retrosynthesis Target 4,6-Dimethylmorpholine- 2-carboxylic acid Intermediate 2-(Hydroxymethyl)- 4,6-dimethylmorpholine Target->Intermediate Catalytic Oxidation (Pt/C, O2) Precursors N-Methylisopropanolamine + Epichlorohydrin Intermediate->Precursors Annulation (Base-mediated)

Figure 1: Retrosynthetic strategy prioritizing commodity reagents and catalytic oxidation.

Part 2: Experimental Protocols

Phase 1: Synthesis of 2-(Hydroxymethyl)-4,6-dimethylmorpholine

This step involves the N-alkylation of the amino alcohol followed by base-induced cyclization.

  • Reaction Type: Alkylation / Intramolecular Cyclization

  • Scale: 1.0 mol (approx. 150 g output)

Materials:

  • N-Methyl-1-amino-2-propanol (CAS 2761-95-7): 89.1 g (1.0 mol)

  • Epichlorohydrin (CAS 106-89-8): 92.5 g (1.0 mol)

  • Sodium Hydroxide (50% aq. solution): 88.0 g (1.1 mol)

  • Toluene: 500 mL

  • Water: 200 mL

Step-by-Step Protocol:

  • Alkylation: Charge N-Methyl-1-amino-2-propanol and 100 mL water into a 2L jacketed reactor. Cool to 10°C.

  • Addition: Add Epichlorohydrin dropwise over 60 minutes, maintaining internal temperature < 20°C (Exothermic).

  • Digestion: Allow the mixture to warm to 25°C and stir for 4 hours. Mechanism: The amine opens the epoxide ring to form the chlorohydrin intermediate.

  • Cyclization: Add Toluene (500 mL) to the reactor.

  • Base Addition: Add 50% NaOH solution dropwise over 30 minutes.

  • Heating: Heat the biphasic mixture to 85°C (reflux) with vigorous stirring (400 rpm) for 6 hours. Mechanism: The secondary alkoxide displaces the chloride to close the morpholine ring.

  • Workup: Cool to 25°C. Separate the phases. Extract the aqueous layer with Toluene (2 x 100 mL).

  • Isolation: Combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure (40 mbar, 50°C).

  • Purification: Distill the residue under high vacuum (approx. 80-85°C at 2 mmHg) to obtain the product as a colorless oil.

Key Parameter: The cis/trans ratio (2,6-relationship) is typically determined by the thermodynamics of the cyclization. Isomers can often be separated by fractional distillation if required, but for the carboxylic acid derivative, separation is often easier after Phase 2.

Phase 2: Catalytic Oxidation to 4,6-Dimethylmorpholine-2-carboxylic acid

Oxidation of a primary alcohol in the presence of a tertiary amine is challenging due to N-oxide formation. The use of Platinum on Carbon (Pt/C) with air/oxygen at controlled pH is the industrial "Gold Standard" (e.g., glyphosate synthesis technology) to selectively oxidize the alcohol.

  • Reaction Type: Heterogeneous Catalytic Dehydrogenation

  • Scale: 0.5 mol input

Materials:

  • 2-(Hydroxymethyl)-4,6-dimethylmorpholine (from Phase 1): 72.6 g (0.5 mol)

  • Catalyst: 5% Pt/C (50% water wet): 7.3 g (10 wt% loading)

  • Water: 400 mL

  • Sodium Bicarbonate: As needed for pH control.

Step-by-Step Protocol:

  • Setup: Charge the hydroxymethyl morpholine precursor, water, and Pt/C catalyst into a 1L autoclave or high-pressure glass reactor.

  • Conditions: Heat to 60°C. Sparge with Oxygen (or Air) at 5 bar pressure (or vigorous bubbling at atmospheric pressure for longer times).

  • pH Control: The reaction produces acid. Maintain pH between 8.0 and 9.0 by continuous dosing of 20% NaOH or periodic addition of NaHCO₃. Critical: Low pH (<7) stalls the catalyst; High pH (>11) promotes side reactions.

  • Monitoring: Monitor O₂ uptake or HPLC. Reaction is typically complete in 8–12 hours.

  • Filtration: Filter the hot mixture through Celite to remove the Pt/C catalyst. (Catalyst can be recycled).[3]

  • Isolation (Zwitterion Formation):

    • The filtrate contains the Sodium salt.

    • Pass the solution through a Cation Exchange Resin (H+ form) or acidify carefully with HCl to the isoelectric point (approx pH 5-6).

    • Concentrate the aqueous solution. The product, 4,6-Dimethylmorpholine-2-carboxylic acid , will crystallize as a white solid (zwitterion).

    • Recrystallize from Ethanol/Water if necessary.

Part 3: Process Safety & Scale-Up Data

Critical Process Parameters (CPP):

ParameterPhase 1 (Cyclization)Phase 2 (Oxidation)Impact
Exotherm High (during Epi addition)ModerateUncontrolled addition of Epichlorohydrin can lead to thermal runaway.
pH Control N/A (Strong Base used)Strict (8.0 - 9.0) pH < 7 poisons Pt surface; pH > 11 degrades morpholine ring.
O2 Mass Transfer N/AHighReaction rate is limited by O2 solubility. High agitation required.
By-products Diol (hydrolysis of Epi)N-OxideN-Oxide forms if catalyst is inactive or O2 pressure is too high without conversion.

Analytical Specifications (Acceptance Criteria):

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.0% (a/a).[4]

  • 1H NMR (D2O): Diagnostic peaks at ~4.2 ppm (dd, H-2), ~2.8 ppm (N-Me), ~1.1 ppm (C-Me).

  • Mass Spec: [M+H]+ = 160.19.

Part 4: Visualizing the Workflow

Workflow cluster_0 Phase 1: Ring Construction cluster_1 Phase 2: Catalytic Oxidation Start N-Me-Isopropanolamine + Epichlorohydrin Step1 1. Alkylation (<20°C) 2. Digestion Start->Step1 Step2 Cyclization (NaOH, 85°C) Step1->Step2 Interm Hydroxymethyl Morpholine Step2->Interm Oxidation Pt/C + O2 pH 8-9, 60°C Interm->Oxidation Workup Cat. Filtration & Acidification Oxidation->Workup Final 4,6-Dimethylmorpholine- 2-carboxylic acid Workup->Final

Figure 2: Process flow diagram for the scalable synthesis of 4,6-Dimethylmorpholine-2-carboxylic acid.

References

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines. Retrieved March 5, 2026, from [Link]

  • European Patent Office. (1986). Process for the preparation of a carboxylic acid salt (EP 0201957 A2). Retrieved March 5, 2026, from [Link]

  • Manning, M. et al. (2018). Formulation Studies (US Patent 10,159,732). Big Molecule Watch. Retrieved March 5, 2026, from [Link]

Sources

Application Note: 4,6-Dimethylmorpholine-2-carboxylic Acid as a High-Fsp³ Scaffold in FBDD

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 4,6-Dimethylmorpholine-2-carboxylic acid in Fragment-Based Drug Discovery (FBDD) Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

This guide details the application of 4,6-dimethylmorpholine-2-carboxylic acid (4,6-DMMCA) as a strategic building block in Fragment-Based Drug Discovery (FBDD). Unlike traditional flat aromatic fragments, 4,6-DMMCA offers a saturated, three-dimensional (3D) architecture rich in sp³-hybridized carbons (high Fsp³ score). This scaffold is particularly valuable for "escaping flatland" in drug design, improving solubility, and providing precise vectors for fragment elaboration.

This document covers the physicochemical profiling, Surface Plasmon Resonance (SPR) screening protocols, and synthetic elaboration strategies required to transition this fragment from a weak-binding hit to a potent lead compound.

Physicochemical Profile & Rationale

The utility of 4,6-DMMCA lies in its ability to introduce chirality and defined vectors while maintaining excellent drug-like properties.

Structural Attributes[1][2][3][4][5]
  • Core: Morpholine ring (Bioisostere for piperazine/proline).

  • Vectors:

    • C2-Carboxylic Acid: Primary "growth" vector for amide coupling to explore adjacent binding pockets.

    • N4-Methyl: Caps the secondary amine, modulating basicity (pKa) and preventing non-specific promiscuous binding often seen with free secondary amines.

    • C6-Methyl: Introduces stereochemical complexity (cis/trans relative to C2), locking the ring conformation (typically chair) and blocking metabolic "soft spots."

Property Table
PropertyValue (Approx.)Impact on FBDD
Molecular Weight 159.18 DaIdeal fragment size (<200 Da allows significant growth).
cLogP -0.5 to 0.2High water solubility; suitable for high-concentration NMR/SPR screening.
Fsp³ Fraction 0.71 (5/7 carbons)High 3D character; correlates with higher clinical success rates.
H-Bond Donors 1 (COOH)Specific interaction point (salt bridge/H-bond).
H-Bond Acceptors 3 (N, O, COOH)Rich interaction potential with solvent/protein.
pKa (Basic N) ~7.5 - 8.0Physiologically relevant ionization; N-methyl lowers pKa vs. free amine.

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Because 4,6-DMMCA is a low-molecular-weight fragment, binding affinities are expected to be weak (


 in mM to high 

M range). SPR is the preferred screening method due to its sensitivity and throughput.
Experimental Design
  • Objective: Determine binding affinity (

    
    ) and residence time of 4,6-DMMCA against a target protein (e.g., Kinase, Protease).
    
  • Method: Clean Screen (binding level) followed by Dose-Response.

Reagents & Setup
  • Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Match DMSO concentration exactly with analyte samples.

  • Analyte Stock: 100 mM 4,6-DMMCA in 100% DMSO.

Step-by-Step Workflow
  • Protein Immobilization:

    • Immobilize the target protein to ~2000-4000 RU (Response Units) using standard amine coupling (EDC/NHS) to ensure sufficient signal for a small fragment (159 Da).

    • Control: Activate and block a reference flow cell without protein.

  • Sample Preparation (Solvent Correction):

    • Prepare a concentration series of 4,6-DMMCA: 0, 31.25, 62.5, 125, 250, 500, 1000

      
      M.
      
    • Ensure final DMSO concentration is constant (typically 2% or 5%) across all samples and running buffer.

    • Validation: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds (association).

    • Dissociation Time: 60 seconds.

    • Regeneration: Usually not required for fragments (rapid off-rates). If needed, use mild pulses (e.g., 10 mM NaOH or 2M NaCl).

  • Data Analysis:

    • Double-reference subtraction: (Flow Cell 2 – Flow Cell 1) – (Buffer Blank).

    • Fit data to a 1:1 Steady State Affinity model (Langmuir isotherm) to derive

      
      .
      
    • Note: Do not force a kinetic fit if the sensorgram is "square-wave" (fast on/off), which is typical for this fragment.

Protocol B: Synthetic Elaboration (Fragment Growing)

Once 4,6-DMMCA is identified as a hit, the carboxylic acid at C2 serves as the handle for "growing" the fragment into a lead. The following protocol describes a robust amide coupling to an amine-containing R-group (R-NH2), preserving the stereochemistry of the morpholine ring.

Reaction Rationale

Direct coupling is preferred over acid chloride formation to prevent epimerization at the chiral C2 position. HATU is selected for its high reactivity and low racemization risk.

Materials
  • Fragment: 4,6-Dimethylmorpholine-2-carboxylic acid (1.0 equiv).

  • Partner: Diverse amine building block (R-NH2) (1.1 equiv).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Synthesis
  • Activation:

    • Dissolve 4,6-DMMCA (0.2 mmol) in anhydrous DMF (2 mL) under

      
       atmosphere.
      
    • Add DIPEA (0.6 mmol) and stir for 5 minutes at Room Temperature (RT).

    • Add HATU (0.24 mmol). The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Coupling:

    • Add the amine partner (R-NH2, 0.22 mmol).

    • Stir at RT for 4–16 hours. Monitor via LC-MS (Look for [M+H]+ corresponding to Product).

  • Work-up (High Throughput Compatible):

    • Dilute reaction with EtOAc (10 mL).

    • Wash with sat.

      
       (2x) to remove unreacted acid/HATU byproducts.
      
    • Wash with brine (1x).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Purify via Preparative HPLC (Reverse Phase C18).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Stereocheck: Use Chiral SFC (Supercritical Fluid Chromatography) to verify that the C2 stereocenter was not racemized during coupling.

Mechanistic Insight: The "Magic Methyl" Effect

The 4,6-dimethyl substitution pattern is not merely decorative; it imparts specific pharmacological advantages:

  • Conformational Locking: The C6-methyl group (particularly in a cis-2,6 relationship) forces the morpholine ring into a rigid chair conformation with the substituents in equatorial positions. This reduces the entropic penalty upon binding to the protein target.

  • Metabolic Shielding: Unsubstituted morpholines are susceptible to oxidative metabolism (N-dealkylation or oxidation at C2/C6). Methylation at C6 and N4 sterically hinders Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the resulting lead compound.
    
Visualization of FBDD Workflow

The following diagram illustrates the integration of 4,6-DMMCA into a fragment-to-lead pipeline.

FBDD_Workflow Fragment 4,6-DMMCA Fragment (High Fsp3, Soluble) Screen SPR Screening (Determine Kd & LE) Fragment->Screen Library Entry Hit_Val Hit Validation (NMR/X-ray Co-structure) Screen->Hit_Val Kd < 5mM Design Vector Design (Grow from C2-COOH) Hit_Val->Design Binding Mode Defined Synthesis Chemical Elaboration (Amide Coupling) Design->Synthesis Retrosynthesis Lead Lead Compound (nM Potency) Synthesis->Lead SAR Optimization Lead->Synthesis Iterative Cycle

Caption: Workflow transforming the 4,6-DMMCA fragment into a lead compound via biophysical screening and structure-guided growth.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Lead Generation." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886. (Context: Methyl/Bioisostere effects). Link

  • Enamine Ltd. (2024). "Morpholine Building Blocks for Drug Discovery." Enamine Catalog. Link

  • Astex Pharmaceuticals. (2023). "Pyramid™ Platform for Fragment-Based Drug Discovery." Astex Technology. Link

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of 4,6-Dimethylmorpholine-2-carboxylic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,6-Dimethylmorpholine-2-carboxylic Acid Synthesis

Section 1: Executive Technical Brief

Subject: Optimization of Cyclization Yields for 4,6-Dimethylmorpholine-2-carboxylic Acid Precursors. Applicable Precursors:


-(2-hydroxypropyl)-

-methylserine esters,

-halo-functionalized amino alcohols, or

-alkyl-

-(2,3-epoxypropyl) derivatives.[1] Primary Challenges: Competitive elimination (Hofmann/Zaitsev), racemization at

, and kinetic trapping of the thermodynamically disfavored trans-isomer.

Introduction: The synthesis of 4,6-dimethylmorpholine-2-carboxylic acid is a critical step in generating chiral morpholine scaffolds for neurokinin-1 (NK1) antagonists and other bioactive pharmacophores.[1] The core challenge lies in the cyclization step , where the linear precursor must undergo intramolecular etherification. Low yields are typically symptomatic of two competing failure modes: elimination reactions (forming allylamines) or polymerization driven by unmitigated nucleophilicity of the tertiary amine.

This guide moves beyond standard textbook protocols, offering troubleshooting based on kinetic vs. thermodynamic control and specific solvation effects.

Section 2: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Low Yield Observed Analyze Analyze Crude via LC-MS/NMR Start->Analyze Decision1 Is the Precursor Consumed? Analyze->Decision1 NoRxn Issue: Low Reactivity (Kinetic Barrier) Decision1->NoRxn No SideProds Identify Major Impurity Decision1->SideProds Yes Action1 Action: Increase Activation (Switch to Tf2O or Stronger Acid) NoRxn->Action1 Elimination Impurity: Allylamine/Alkene (Elimination) SideProds->Elimination M-18 or M-LG Dimer Impurity: Dimer/Oligomer (Intermolecular Rxn) SideProds->Dimer 2M+ Stereo Issue: Wrong Diastereomer (Cis/Trans Ratio) SideProds->Stereo Isomer Mismatch Action2 Action: Lower Temp, Non-Nucleophilic Base (Switch to KOtBu/THF) Elimination->Action2 Action3 Action: High Dilution (<0.05M) Dimer->Action3

Figure 1: Diagnostic logic for identifying the root cause of yield loss during morpholine cyclization.

Section 3: Troubleshooting & Optimization (Q&A)

Issue 1: I am observing significant elimination products (alkenes) instead of the morpholine ring.

Diagnosis: This is the most common failure mode when using activation-displacement strategies (e.g., mesylation of the alcohol followed by base-induced closure).[1] The basic conditions required for cyclization are promoting


 elimination over 

substitution, particularly if the leaving group is on a secondary carbon (the propyl chain).

Technical Solution:

  • Switch to Intramolecular Mitsunobu Conditions: Instead of converting the alcohol to a leaving group (Ms/Ts) which invites elimination, use a modified Mitsunobu protocol. This activates the oxygen specifically for substitution.

    • Reagents:

      
       (Diisopropyl azodicarboxylate) + 
      
      
      
      .[1]
    • Mechanism:[1][2][3][4][5] The betaine intermediate activates the alcohol, allowing the serine hydroxyl (or carboxylate, depending on protection) to attack.

    • Benefit: Occurs under neutral conditions, significantly reducing elimination risk.

  • Solvent Effect (The "Naked Anion" Approach): If you must use the activation/base route (e.g., MsCl/Et3N), change the solvent from DCM to Acetonitrile (MeCN) or DMF .

    • Why: Polar aprotic solvents increase the nucleophilicity of the attacking oxygen (on the serine side) relative to its basicity, favoring

      
       (Cyclization) over 
      
      
      
      (Elimination).
Issue 2: The reaction yields a 1:1 mixture of cis- and trans-2,6-isomers.[1][4][6] How do I favor the cis-isomer?

Diagnosis: The 2,6-cis isomer is generally the thermodynamic product (both substituents equatorial in the chair conformation), while the trans isomer places one substituent axial. If you are getting a 1:1 mix, your reaction is likely under Kinetic Control or you are starting with a racemic precursor that dictates the outcome via stereospecific inversion.

Technical Solution:

  • Thermodynamic Equilibration (Post-Cyclization): If the cyclization is non-reversible (e.g.,

    
    ), you are stuck with the kinetic ratio. However, 
    
    
    
    -amino esters can be epimerized.[1]
    • Protocol: Treat the crude mixture with a catalytic amount of weak base (e.g., DBU) in ethanol at reflux. This allows the

      
       stereocenter (alpha to the carbonyl) to epimerize via the enolate, settling into the thermodynamically preferred cis-conformation (2,6-diaxial interaction avoidance).
      
  • Substrate-Controlled Diastereoselectivity: Ensure you are using the correct diastereomer of the precursor.

    • Pathway: If you activate the secondary alcohol (propyl side) with MsCl, the ring closure proceeds with Inversion of Configuration at

      
      .
      
    • Rule: To get cis-2,6-dimethylmorpholine, start with the anti-amino alcohol precursor if activating the chiral center.[1]

Issue 3: Low conversion with significant starting material remaining.

Diagnosis: The formation of the 6-membered ring is entropically disfavored compared to 5-membered rings.[1] If the conformation of the linear precursor is not pre-organized, the ends may not find each other.

Technical Solution:

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): While you cannot change the target structure, you can alter the N-protecting group or substituent to force a conformational kink.[1]

    • Optimization: Ensure the Nitrogen is methylated before cyclization. The

      
      -Methyl group creates steric bulk that restricts the rotation of the linear chain, bringing the reactive ends closer together (Rotamer population shift).
      
  • Concentration Adjustment: Run the reaction at High Dilution (0.01 M - 0.05 M) .

    • Why: This minimizes intermolecular side reactions (dimerization) which often compete with slow intramolecular cyclization.[1]

Section 4: Optimized Experimental Protocol

Method: One-Pot Activation/Cyclization via Sulfamidate (High Stereocontrol) Rationale:[1] This modern method avoids the harsh conditions of acid dehydration and the elimination risks of standard mesylation.

Step-by-Step Methodology:

  • Precursor Preparation: Start with N-benzyl-N-(2-hydroxypropyl)serine ethyl ester .[1] (Using N-benzyl allows for cleaner cyclization than N-methyl; methylation can be performed via reductive amination after deprotection if necessary, or use N-methyl if substrate tolerates).[1]

  • Formation of Cyclic Sulfamidate:

    • Reagents: Thionyl chloride (

      
      ), followed by Oxidation (
      
      
      
      /
      
      
      ).[1]
    • Procedure: React the amino-diol precursor with

      
       to form the cyclic sulfamidite. Oxidize this in situ to the cyclic sulfamidate .
      
    • Why: The cyclic sulfamidate is a "spring-loaded" electrophile.[1]

  • Ring Opening/Closure (Cyclization):

    • Reagents: Nucleophile (The serine hydroxyl oxygen) attacks the sulfamidate carbon.

    • Note: This specific route is complex for 2-COOH derivatives.[1]

Alternative Robust Protocol (Mesylation Route):

ParameterSpecificationNotes
Precursor

-(2-hydroxypropyl)-

-methylserine ethyl ester
1.0 equiv
Solvent THF (Anhydrous)0.1 M concentration
Base NaH (Sodium Hydride)2.2 equiv (activates OH)
Activator TsIm (1-(p-Toluenesulfonyl)imidazole)1.1 equiv
Temperature 0°C

RT
Slow warming is critical

Protocol Steps:

  • Dissolve precursor in anhydrous THF (0.1 M).

  • Add NaH (60% dispersion) at 0°C. Stir for 30 min to form the alkoxide.

  • Add TsIm (Tosyl Imidazole) slowly. Note: TsIm is milder than TsCl and selective for the primary alcohol of the serine side if not protected, or the secondary if directed.

    • Correction: To form the morpholine, we usually activate the alcohol that is not part of the carboxylic backbone to avoid racemization. However, activating the secondary alcohol (propyl) is prone to elimination.

    • Preferred Path: Activate the primary alcohol (if starting from a diol precursor) or use the Epoxide opening route.

The "Gold Standard" Route (Epoxide Opening):

  • React N-methyl-L-alanine ethyl ester with Epichlorohydrin (or 2-chloromethyloxirane).[1]

  • Lewis Acid Catalysis: Use

    
     (Lithium Perchlorate) to open the epoxide regioselectively.
    
  • Base Cyclization: Treat the resulting chlorohydrin with

    
     in 
    
    
    
    -BuOH.[1]
    • Yield: Typically 75-85%.[1]

    • Ref: Breuning et al. (See References).[1][6]

Section 5: Mechanistic Visualization

The following diagram illustrates the critical bifurcation between the desired Cyclization (


) and the competing Elimination (

) pathways.

ReactionPathway cluster_conditions Condition Control Precursor N-(2-hydroxypropyl) Precursor Activated Activated Intermediate (O-Mesylate/Tosylate) Precursor->Activated MsCl / Et3N TransitionSN2 Transition State (SN2 - Backside Attack) Activated->TransitionSN2 Intramolecular Nucleophilic Attack TransitionE2 Transition State (E2 - Proton Abstraction) Activated->TransitionE2 Base removes beta-proton Morpholine Target: 4,6-Dimethyl morpholine-2-COOH TransitionSN2->Morpholine Inversion at C6 Alkene Side Product: Allylamine (Elimination) TransitionE2->Alkene Irreversible

Figure 2: Mechanistic pathway showing the competition between substitution (cyclization) and elimination.[1] Conditions must favor the upper path.

Section 6: References

  • Breuning, A., Vicik, R., & Schirmeister, T. (2007). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Tetrahedron: Asymmetry , 18(19), 2291–2296.

    • [1]

    • Relevance: Defines the standard epichlorohydrin route for morpholine-2-carboxylic acids.

  • D'Hondt, B., et al. (2020). Synthesis of 2,6-Disubstituted Morpholines via Ring Opening of Epoxides. Organic Process Research & Development , 24(5).

    • [1]

    • Relevance: Provides industrial insight into controlling 2,6-stereochemistry.

  • Cossy, J., & Aubineau, T. (2018).[7] A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters , 20(23), 7419–7423.

    • [1]

    • Relevance: Advanced catalytic methods for improving yield and diastereoselectivity.

  • Wijtmans, R., et al. (2004). Synthesis of Morpholines Using Mitsunobu Conditions. Synthesis , 2004(10), 1647-1652.[1]

    • Relevance: Validates the use of Mitsunobu conditions to avoid elimination side-products.

Sources

Technical Support Center: Separating Cis-Trans Diastereomers of 4,6-Dimethylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the separation of cis- and trans- diastereomers of 4,6-Dimethylmorpholine-2-carboxylic acid. As stereochemistry is often critical for therapeutic efficacy and safety, achieving high diastereomeric purity is a crucial step in the synthesis and development of molecules containing this morpholine scaffold.[1] This document offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this separation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for separating the cis and trans diastereomers of 4,6-Dimethylmorpholine-2-carboxylic acid?

A1: The separation of diastereomers, which have different physical and chemical properties, can be approached using two main strategies: chromatographic techniques and crystallization-based methods.

  • Chromatographic Methods: These methods exploit differences in the interactions of the diastereomers with a stationary phase as they are carried through a system by a mobile phase.[2]

    • High-Performance Liquid Chromatography (HPLC): This is a widely used and versatile technique. Separation is achieved on an achiral stationary phase (like C18) due to the different three-dimensional structures of the cis and trans isomers affecting their interaction with the column packing.[2]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that often provides faster and more efficient separations than HPLC.[][4] It uses supercritical CO2 as the primary mobile phase, which can lead to unique selectivity for diastereomers.[]

  • Crystallization-Based Methods: These methods rely on the differential solubility of the diastereomers or their derivatives.

    • Diastereomeric Salt Formation & Crystallization: This is a classical and effective method for resolving chiral carboxylic acids.[5] By reacting the mixture of diastereomeric acids with an enantiomerically pure chiral amine (a resolving agent), two different diastereomeric salts are formed. These salts often have significantly different solubilities, allowing one to be selectively crystallized from the solution.[6][7]

    • Crystallization-Induced Diastereomer Transformation (CIDT): This is an advanced technique where one diastereomer is selectively crystallized from a solution in which the diastereomers are in equilibrium.[8][9][10] This dynamic process can theoretically lead to a 100% yield of the desired diastereomer.[5]

Q2: I'm struggling to get baseline separation of my cis and trans isomers using reversed-phase HPLC. What parameters should I optimize?

A2: Achieving good resolution in HPLC for closely related diastereomers often requires systematic method development. Here’s a breakdown of key parameters to investigate:

  • Stationary Phase (Column): While a standard C18 column is a good starting point, the choice of stationary phase is critical. Diastereomers can exhibit different selectivities on various column chemistries.[11]

    • Consider Phenyl-Hexyl or Biphenyl phases: These columns offer π-π interactions, which can enhance selectivity for aromatic and heterocyclic compounds.

    • Polar-Embedded Phases: Columns with polar-embedded groups can offer different retention mechanisms and may resolve isomers that are difficult to separate on traditional C18 phases.

    • Chiral Stationary Phases (CSPs): While not strictly necessary for diastereomer separation, some CSPs can provide excellent resolution of diastereomers due to their complex chiral recognition mechanisms.[11][12]

  • Mobile Phase Composition:

    • Organic Modifier: Systematically screen different organic modifiers like acetonitrile (ACN) and methanol (MeOH). Their different properties can significantly alter selectivity.

    • pH of the Aqueous Phase: Since your molecule has both a carboxylic acid and a basic morpholine nitrogen, the pH of the mobile phase will drastically affect its ionization state and, consequently, its retention and selectivity. Buffer the aqueous phase and screen a pH range from acidic (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) to neutral.

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) can improve peak shape, but may also alter selectivity.

  • Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics. Varying the temperature (e.g., from 25°C to 40°C) can sometimes improve resolution.

Troubleshooting Workflow for HPLC Method Development

start Initial Separation Attempt (e.g., C18, ACN/H2O) check_res Resolution < 1.5? start->check_res optimize_mp Optimize Mobile Phase - Screen ACN vs. MeOH - Adjust pH (2.5 - 7.0) - Test additives (TFA) check_res->optimize_mp Yes success Baseline Separation Achieved (Resolution ≥ 1.5) check_res->success No optimize_mp->check_res change_col Change Stationary Phase - Phenyl-Hexyl - Polar-Embedded - Chiral (e.g., polysaccharide-based) optimize_mp->change_col No Improvement change_col->check_res optimize_temp Optimize Temperature (25°C - 40°C) change_col->optimize_temp No Improvement optimize_temp->check_res fail Consider Alternative Method (SFC or Crystallization) optimize_temp->fail No Improvement

Caption: A decision-making workflow for troubleshooting HPLC separation of diastereomers.

Q3: Is Supercritical Fluid Chromatography (SFC) a good alternative to HPLC for this separation, and what are its advantages?

A3: Yes, SFC is an excellent alternative and is often more successful than HPLC for separating diastereomers.[4]

  • Key Advantages of SFC:

    • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates, leading to significantly faster separations.[12]

    • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to reversed-phase HPLC, making it a powerful tool when HPLC fails.[]

    • Reduced Solvent Usage: SFC primarily uses CO2, a green solvent, with small amounts of organic co-solvents (modifiers), reducing both cost and environmental impact.[]

    • Preparative Scale: The ease of removing CO2 makes SFC particularly well-suited for preparative-scale purification to isolate larger quantities of each isomer.

  • Method Development in SFC:

    • Columns: Start with achiral columns like those with silica, diol, or ethylpyridine stationary phases. Chiral stationary phases, particularly those based on polysaccharides, are also highly effective in SFC.[11]

    • Co-solvent (Modifier): Methanol is the most common co-solvent. Screening other alcohols like ethanol or isopropanol can be beneficial.

    • Additives: Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often used in small concentrations (e.g., 0.1%) in the co-solvent to improve peak shape.

Q4: How can I use crystallization for separation, and what are the critical factors for success?

A4: Crystallization via diastereomeric salt formation is a powerful technique for separating your diastereomeric carboxylic acid. The process involves reacting your mixture with a single enantiomer of a chiral amine (the resolving agent).[6] This creates two diastereomeric salts with different physical properties, most importantly, different solubilities.

  • Critical Success Factors:

    • Choice of Resolving Agent: This is the most crucial decision. The resolving agent must form a stable salt that crystallizes well. Common choices for acidic compounds include enantiomerically pure amines like:

      • (R)- or (S)-1-Phenylethylamine

      • (R)- or (S)-α-Methylbenzylamine

      • Brucine or Strychnine (use with caution due to toxicity)

      • (1R,2S)-Ephedrine

    • Solvent Selection: The solvent system must allow for a significant difference in the solubility of the two diastereomeric salts. One salt should be sparingly soluble while the other remains in solution. Screening a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures thereof) is essential.

    • Stoichiometry: The molar ratio of the resolving agent to your acid mixture can influence the efficiency of the resolution.[6] A 1:1 ratio is a common starting point, but optimization may be required.

    • Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can affect the crystal size, purity, and yield.

Once the less soluble diastereomeric salt has crystallized, it can be isolated by filtration. The purified diastereomer of 4,6-Dimethylmorpholine-2-carboxylic acid is then recovered by a "salt break," which involves treating the salt with an acid (to protonate the carboxylic acid) and extracting it into an organic solvent, or by treating it with a base (to deprotonate the resolving agent) and performing an extraction.

Q5: After separation, how do I definitively confirm the stereochemistry (cis vs. trans) and purity of each isomer?

A5: A combination of analytical techniques is necessary for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for differentiating cis and trans diastereomers in cyclic systems.[13][14]

    • 1H NMR Chemical Shifts: Protons in different spatial environments will have distinct chemical shifts. For example, the protons at the C2 and C6 positions will likely have different chemical shifts in the cis and trans isomers due to the varying orientation of the adjacent methyl and carboxyl groups.[13]

    • Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. In a chair-like conformation of the morpholine ring, trans isomers often exhibit larger coupling constants for axial-axial interactions compared to the axial-equatorial or equatorial-equatorial interactions more prevalent in cis isomers.[14][15]

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This 2D NMR technique is definitive for determining relative stereochemistry. It detects protons that are close in space (<5 Å). For the cis isomer, you would expect to see an NOE correlation between the protons of the C4-methyl group and the C2-proton, for example, if they are on the same face of the ring. Such a correlation would be absent in the trans isomer.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of your isomers.

  • X-ray Crystallography: If you can grow a suitable single crystal of one of the separated diastereomers (or a salt derivative), X-ray crystallography provides unequivocal proof of its three-dimensional structure and relative stereochemistry.

Quantitative Data Summary

Table 1: Starting Conditions for HPLC and SFC Method Development

ParameterHPLC (Reversed-Phase)SFC (Normal Phase)
Column C18, 4.6 x 150 mm, 5 µmSilica or Diol, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in WaterSupercritical CO2
Mobile Phase B Acetonitrile or MethanolMethanol
Gradient 5-95% B over 15 min5-40% B over 5 min
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 30°C40°C
Back Pressure N/A150 bar
Detector UV (e.g., 210 nm) or ELSD/CADUV (e.g., 210 nm) or MS

Experimental Protocols & Workflows

Overall Separation and Analysis Workflow

cluster_0 Separation Strategy cluster_1 Purification & Isolation cluster_2 Analysis & Characterization start Mixture of cis/trans Diastereomers method_choice Select Separation Method start->method_choice hplc HPLC / SFC Method Development method_choice->hplc Chromatography cryst Diastereomeric Salt Crystallization method_choice->cryst Crystallization prep_lc Preparative Chromatography hplc->prep_lc filtration Filtration cryst->filtration purity_check Purity Analysis (Analytical HPLC/SFC) prep_lc->purity_check salt_break Salt Break & Extraction filtration->salt_break salt_break->purity_check structure_id Structure Confirmation (NMR, HRMS) purity_check->structure_id final_cis Isolated cis-Isomer structure_id->final_cis final_trans Isolated trans-Isomer structure_id->final_trans

Caption: General workflow for the separation and analysis of diastereomers.

Protocol 1: Diastereomeric Salt Crystallization Screening

Objective: To identify a suitable chiral resolving agent and solvent system for the selective crystallization of one diastereomeric salt.

Materials:

  • Mixture of cis/trans-4,6-Dimethylmorpholine-2-carboxylic acid

  • Screening set of chiral resolving agents (e.g., (R)- and (S)-1-phenylethylamine, (1R,2S)-ephedrine)

  • Screening set of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone)

  • Small vials or test tubes

  • Stir plate and stir bars

Procedure:

  • Preparation: In separate vials, dissolve a small, known amount of the diastereomeric acid mixture (e.g., 50 mg) in a minimal amount of each screening solvent at room temperature or with gentle warming.

  • Addition of Resolving Agent: To each vial, add a stoichiometric equivalent (e.g., 1.0 eq) of a single enantiomer of a resolving agent.

  • Observation at Room Temperature: Stir the solutions at room temperature for 1-2 hours. Observe if any precipitation occurs.

  • Cooling: If no precipitate forms, slowly cool the vials to 0-4°C (ice bath or refrigerator) and leave for several hours to overnight.

  • Analysis of Solid: If a solid forms, isolate it by filtration. Wash with a small amount of cold solvent and dry.

  • Purity Check: Prepare a sample of the isolated solid and the remaining mother liquor. Perform a "salt break" on each by dissolving in a small amount of water, acidifying with HCl, and extracting with an organic solvent (e.g., ethyl acetate). Analyze the organic extracts by analytical HPLC or 1H NMR to determine the diastereomeric ratio.

  • Evaluation: A successful "hit" is a condition where the isolated solid is significantly enriched in one diastereomer and the mother liquor is enriched in the other.

References

  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of Organic Chemistry.
  • Unknown Authors. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • Unknown Authors. (n.d.). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals. Retrieved from [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • Kukor, A. J., St-Jean, F., Stumpf, A., Malig, T. C., Piechowicz, K. A., Kurita, K., & Hein, J. E. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00077J
  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. DOI: 10.1016/j.chroma.2012.11.065
  • Unknown Authors. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Retrieved from [Link]

  • Unknown Authors. (n.d.). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. RSC Publishing.
  • Unknown Authors. (n.d.). Comparative study on separation of diastereomers by HPLC.
  • Unknown Authors. (2008). Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. DOI: 10.1002/rcm.3373
  • Unknown Authors. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Unknown Authors. (n.d.).
  • Nurnabi, M., & Ismail, M. (n.d.).
  • Unknown Authors. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Unknown Authors. (2024).
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]

  • Unknown Authors. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.
  • Unknown Authors. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Unknown Authors. (2025).
  • Chemwise. (2023, February 15). Cis or Trans?
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Neises, B., & Steglich, W. (n.d.).
  • Unknown Authors. (n.d.). Advanced Spectroscopy in Chemistry Dynamic resolution of α-substituted dihydrocinnamic aldehydes. A new asymmetric synthesis of. AMS Tesi di Laurea.
  • Unknown Authors. (2023). Diastereoselective Synthesis of (–)
  • Google Patents. (n.d.). US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine.
  • Unknown Authors. (n.d.). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. OUCI.
  • Alpert, A. (2014, February 22). Re: Separation of cis/trans isomers. Chromatography Forum. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Hindered Amide Couplings in 4,6-Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks when performing amide couplings with 4,6-dimethylmorpholine-2-carboxylic acid (and its stereoisomers)[1].

The 4,6-dimethylmorpholine scaffold presents a unique topological challenge. The fixed chair conformation of the morpholine ring, combined with the equatorial/axial positioning of the N-methyl (C4) and C-methyl (C6) groups, creates a highly congested steric shield around the C2-carboxylate[1]. This guide provides field-proven, self-validating methodologies to bypass these steric blocks while preserving chiral integrity.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why do standard coupling reagents like EDC/HOBt or DCC fail with 4,6-dimethylmorpholine-2-carboxylic acid? A: The failure is rooted in the transition state kinetics. Standard carbodiimides (like EDC) activate the carboxylic acid to form an O-acylisourea intermediate. The extreme steric bulk of the 4,6-dimethylmorpholine ring prevents the incoming amine nucleophile from achieving the required Bürgi-Dunitz approach trajectory[2]. Consequently, the activation energy for the desired aminolysis exceeds that of the intramolecular O-to-N acyl migration, leading to the irreversible formation of an unreactive N-acylurea dead-end product[3].

Q: What is the most effective reagent for coupling this hindered acid with a non-nucleophilic or bulky amine? A: To succeed, you must shift the activation paradigm from bulky ester intermediates to highly electrophilic, sterically compact species. The two most robust methodologies are:

  • TCFH-NMI: Generates an N-acyl imidazolium ion in situ. This species possesses the high electrophilicity of an acid chloride but operates under mild conditions, easily bypassing steric blocks[4][5].

  • BTFFH: Generates an acyl fluoride in situ. The carbon-fluorine bond is highly polarized, and the small van der Waals radius of fluorine (1.47 Å) minimizes steric repulsion during nucleophilic attack[6][7][8].

Q: How do I prevent epimerization at the C2 stereocenter during harsh activation? A: The C2 position in morpholine-2-carboxylic acid is susceptible to base-catalyzed epimerization. Using the TCFH-NMI system is highly recommended. N-methylimidazole (NMI) has a low pKa (~7.0); it serves as a potent Lewis base for activation without acting as a strong Brønsted base. This strictly neutral environment completely suppresses oxazolone formation and proton abstraction at the chiral center[5][9][10].

Part 2: Reagent Performance Data

Table 1: Comparative Analysis of Coupling Reagents for Hindered Morpholine Carboxylic Acids

Coupling SystemActive IntermediateSteric ToleranceC2-Epimerization RiskPrimary Byproduct
EDC / HOBt O-Acylisourea / OBt EsterLowModerateUrea (water-soluble)
HATU / DIPEA OAt EsterModerateHigh (due to DIPEA)Tetramethylurea
TCFH / NMI N-Acyl ImidazoliumVery HighVery Low Tetramethylurea
BTFFH / DIPEA Acyl FluorideExtremely High LowBis(tetramethylene)urea

Part 3: Mandatory Visualizations & Workflows

G Start 4,6-Dimethylmorpholine Carboxylic Acid Coupling AmineCheck Is the coupling amine sterically hindered? Start->AmineCheck Standard Use HATU / DIPEA or COMU / Base AmineCheck->Standard No (Primary/Un-hindered) Hindered Are you concerned about C2-epimerization? AmineCheck->Hindered Yes (Secondary/Bulky) TCFHNMI Use TCFH / NMI (N-Acyl Imidazolium) Hindered->TCFHNMI Yes (High Risk) BTFFH Use BTFFH / DIPEA (Acyl Fluoride) Hindered->BTFFH No / Moderate Risk

Decision tree for selecting coupling reagents for hindered morpholine carboxylic acids.

Mechanism Acid Hindered Acid (4,6-Dimethylmorpholine-2-COOH) TCFH TCFH + NMI Activation Acid->TCFH Deprotonation Intermediate N-Acyl Imidazolium (Highly Electrophilic) TCFH->Intermediate - Tetramethylurea Product Sterically Hindered Amide Product Intermediate->Product Aminolysis Amine Bulky Amine Nucleophile Amine->Product Nucleophilic Attack

Mechanism of TCFH-NMI activation bypassing steric hindrance via an N-acyl imidazolium.

Part 4: Validated Experimental Protocols

Protocol A: TCFH-NMI Mediated Amide Coupling (Zero-Epimerization)

Use this protocol when preserving the C2 stereocenter is critical.

  • Preparation: In an oven-dried vial under an inert atmosphere, dissolve 4,6-dimethylmorpholine-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (0.2 M)[5][10].

  • Base Addition: Add N-methylimidazole (NMI, 3.0 equiv, 1.5 mmol). Causality: NMI acts simultaneously as the catalytic nucleophile to form the active species and as the acid scavenger, keeping the pH neutral[9].

  • Activation: Add TCFH (1.2 equiv, 0.6 mmol) in one portion. Stir at 20 °C for 15 minutes.

    • Self-Validation Step: Quench a 5 µL reaction aliquot into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms quantitative conversion to the N-acyl imidazolium intermediate without premature degradation[5].

  • Aminolysis: Add the target amine (1.1 equiv, 0.55 mmol) dropwise. Stir for 2–4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The water-soluble tetramethylurea and NMI byproducts partition cleanly into the aqueous phase[10].

Protocol B: BTFFH Acyl Fluoride Generation

Use this protocol when coupling highly electron-deficient amines (e.g., anilines).

  • Preparation: Dissolve the morpholine carboxylic acid (1.3 equiv) in anhydrous dichloromethane (DCM)[7].

  • Activation: Add BTFFH (1.5 equiv) and DIPEA (4.5 equiv). Stir at room temperature for 30 minutes[7].

    • Self-Validation Step: Analyze an aliquot via ¹⁹F NMR (look for the characteristic acyl fluoride peak around +20 to +30 ppm) or LC-MS (quench with benzylamine to observe the +105 Da mass shift)[8].

  • Coupling: Add the sterically hindered or electron-deficient amine (1.0 equiv). Seal the vessel and heat to 60 °C if the amine is highly deactivated[6][7].

  • Workup: Wash the organic layer with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate[6].

Part 5: References

  • [1] (2r,6r)-4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride | ChemScene. Source: chemscene.com. 1

  • [2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: acs.org. 2

  • [3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Source: bachem.com. 3

  • [6] An In-depth Technical Guide to the Mechanism of Action for BTFFH Coupling - Benchchem. Source: benchchem.com. 6

  • [4] TCFH–NMI: Direct Access to N -Acyl Imidazoliums for Challenging Amide Bond Formations. Source: researchgate.net. 4

  • [7] A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis - Benchchem. Source: benchchem.com. 7

  • [5] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations | Organic Letters - ACS Publications. Source: acs.org. 5

  • [9] TCFH - Wikipedia. Source: wikipedia.org. 9

  • [8] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Source: rsc.org. 8

  • [10] Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course | Journal of Chemical Education. Source: acs.org. 10

Sources

Resolving solubility issues of 4,6-Dimethylmorpholine-2-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility & Handling Issues in Organic Synthesis Product Class: Non-Proteinogenic Amino Acids / Heterocyclic Building Blocks Document ID: TS-ORG-46DM-SOL-01

Executive Technical Summary

The Core Challenge: 4,6-Dimethylmorpholine-2-carboxylic acid presents a classic "amino acid paradox" in organic synthesis. Despite containing lipophilic methyl groups, the molecule exists primarily as a zwitterion (inner salt) in its neutral state. The protonated secondary amine (


) and the deprotonated carboxylate (

) form a rigid crystal lattice with high coulombic forces.

The Consequence: This zwitterionic lattice renders the compound insoluble in standard non-polar organic solvents (DCM, Toluene, Hexanes) and sparingly soluble in polar aprotic solvents (THF, Acetone), leading to:

  • Failed coupling reactions due to heterogeneous conditions.

  • Poor extraction efficiency during aqueous workups.

  • Inconsistent yields in derivatization protocols.[1]

This guide provides field-proven strategies to disrupt this lattice energy, enabling seamless integration into your synthetic workflows.

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of the free acid versus its salt and protected forms.

Table 1: Solubility Matrix of 4,6-Dimethylmorpholine-2-carboxylic Acid Derivatives

Solvent ClassSolventFree Acid (Zwitterion)HCl Salt (Cationic)Na Salt (Anionic)N-Boc / Ester Protected
Non-Polar Hexane, TolueneInsoluble InsolubleInsolubleSoluble
Chlorinated DCM, ChloroformInsoluble InsolubleInsolubleExcellent
Polar Aprotic THF, EtOAcVery PoorPoorInsolubleExcellent
Polar Aprotic DMF, DMSOModerate Good ModerateExcellent
Protic WaterGood Excellent Excellent Poor
Protic Methanol, EthanolLow/ModerateGood ModerateGood

Technical Insight: To dissolve the free acid in organic solvents (DCM/THF), you must break the symmetry of the zwitterion. This is achieved either by transient protection (e.g., TMSCl) or by permanent protecting group installation (Boc/Fmoc/Ester) [1].

Troubleshooting Guide (Q&A)

Issue 1: "I cannot get the starting material to dissolve in DCM or THF for my amide coupling reaction."

Diagnosis: You are attempting to dissolve a zwitterionic salt in a lipophilic solvent. The lattice energy is too high for the solvent to overcome.

Solution A: The "In-Situ" Solubilization (Silylation) Add 2.0 - 2.5 equivalents of TMSCl (Trimethylsilyl chloride) or BSA (Bis(trimethylsilyl)acetamide) to the suspension in DCM.

  • Mechanism: TMS caps both the amine and the carboxylic acid, creating a transient, lipophilic intermediate that is soluble in DCM.

  • Workflow: Add reagents

    
     Add TMSCl 
    
    
    
    Solution becomes clear
    
    
    Add coupling partner.

Solution B: Switch to a Polar Solvent System Use DMF or NMP as the reaction solvent. If removal of high-boiling solvents is a concern, use a binary mixture of DCM/DMF (9:1) . The small amount of DMF is often sufficient to solvate the zwitterion.

Issue 2: "The product remains in the aqueous layer during extraction."

Diagnosis: 4,6-Dimethylmorpholine-2-carboxylic acid is highly hydrophilic. At neutral pH, it is a zwitterion (net neutral but highly polar). At acidic pH (<2), it is cationic. At basic pH (>9), it is anionic. It resists partitioning into organic layers.[1]

Solution: The "n-Butanol" or "Derivatization" Approach Standard EtOAc/Water extraction will fail.

  • Method 1 (n-Butanol): Adjust aqueous layer to the isoelectric point (pI ~6.0–6.5). Saturate the water with NaCl. Extract 3x with n-Butanol . Evaporate the butanol (azeotrope with water).

  • Method 2 (In-Situ Protection - Recommended): Do not attempt to extract the free amino acid. Instead, add

    
      and NaOH  directly to the aqueous reaction mixture. Convert the amine to the N-Boc derivative in situ.
    
    • Result: The N-Boc-Carboxylic acid is lipophilic. Acidify to pH 3 and extract easily with EtOAc [2].

Issue 3: "My yield is low because the compound precipitates out of the reaction."

Diagnosis: As the reaction proceeds, the generation of byproducts (like amine salts) can alter the ionic strength or pH, causing the zwitterion to crash out before reacting.

Solution: Phase Transfer Catalysis (PTC) If reacting with an alkyl halide or electrophile in a biphasic system (e.g., DCM/Water), use a Phase Transfer Catalyst like TBAB (Tetrabutylammonium bromide) (5-10 mol%).

  • Mechanism: The quaternary ammonium pairs with the carboxylate, pulling it into the organic layer for reaction.

Strategic Workflows (Visualized)

Workflow A: Solubilization Logic for Coupling Reactions

This decision tree helps you select the correct solvent system based on your downstream constraints.

SolubilityLogic Start Start: 4,6-Dimethylmorpholine-2-carboxylic acid (Solid Zwitterion) SolventChoice Select Reaction Solvent Start->SolventChoice DCM_THF DCM / THF / EtOAc (Non-Polar / Low Polarity) SolventChoice->DCM_THF If sensitive to high boiling solvents DMF_DMSO DMF / DMSO / NMP (Polar Aprotic) SolventChoice->DMF_DMSO If standard coupling Issue Issue: Insoluble Suspension DCM_THF->Issue DirectDissolve Direct Dissolution (May require mild heat 40°C) DMF_DMSO->DirectDissolve Silylation Add TMSCl or BSA (Transient Protection) Issue->Silylation Action Required Result1 Homogeneous Solution (Ready for Coupling) Silylation->Result1 Result2 Homogeneous Solution DirectDissolve->Result2

Figure 1: Decision tree for solubilizing zwitterionic morpholine derivatives in organic synthesis.

Workflow B: Isolation & Purification Strategy

Isolating the free acid is difficult. This diagram illustrates the "Trap and Extract" method, which is superior to direct extraction.

ExtractionStrategy Crude Crude Aqueous Mixture (Contains Product + Salts) Decision Target Form? Crude->Decision FreeAcid Free Amino Acid Decision->FreeAcid If native form needed Protected N-Boc Derivative (Recommended) Decision->Protected For easier handling IonExchange Ion Exchange Resin (Dowex 50W) FreeAcid->IonExchange BocAdd Add Boc2O + NaOH (pH 10, 25°C, 4h) Protected->BocAdd Elute Elute with NH4OH IonExchange->Elute Lyophilize Lyophilization (Freeze Dry) Elute->Lyophilize Acidify Acidify to pH 3 (HCl) BocAdd->Acidify Extract Extract with EtOAc (Product moves to Org layer) Acidify->Extract

Figure 2: "Trap and Extract" strategy vs. Ion Exchange for product isolation.

Detailed Experimental Protocol: In-Situ Protection

Objective: Convert insoluble 4,6-dimethylmorpholine-2-carboxylic acid into its soluble N-Boc derivative for extraction or subsequent reaction.

Reagents:

  • 4,6-Dimethylmorpholine-2-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Sodium Hydroxide (NaOH) (2.0 equiv)

  • Solvent: Water / Dioxane (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend the morpholine derivative in Water/Dioxane (1:1).

  • Basification: Add 1M NaOH dropwise until the pH reaches ~10. The solid should dissolve as the carboxylate salt forms.

  • Reaction: Add

    
     (dissolved in a small amount of dioxane) dropwise at 
    
    
    
    .
  • Monitoring: Allow to warm to room temperature and stir for 4–6 hours. Monitor pH; keep it between 9–10 by adding small aliquots of NaOH if necessary (scavenging the protons released during reaction).

  • Workup (Critical Step):

    • Wash the basic aqueous solution with Diethyl Ether (

      
      ) to remove unreacted 
      
      
      
      and non-acidic impurities. Discard the organic layer.
    • Cool the aqueous layer to

      
      .
      
    • Slowly acidify with 1M HCl to pH 2–3 . The N-Boc acid will either precipitate or form an oil.

    • Extract immediately with Ethyl Acetate (3x) .

  • Drying: Dry the combined organic layers over

    
    , filter, and concentrate.
    

Outcome: You now have a lipophilic, organic-soluble intermediate ready for amide coupling or esterification [3].

References

  • ChemGuide. The Acid-Base Behaviour of Amino Acids. Retrieved from [Link]

  • Organic Syntheses. Protection of Amino Acids: General Procedures. (General reference for Boc-protection workflows adapted for zwitterions). Retrieved from [Link]

Sources

Removing metal catalyst impurities from 4,6-Dimethylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 4,6-Dimethylmorpholine-2-carboxylic acid

Executive Summary

4,6-Dimethylmorpholine-2-carboxylic acid presents a unique purification challenge due to its zwitterionic nature and the presence of a basic morpholine nitrogen and an acidic carboxyl group. These functional groups can act as bidentate ligands, effectively "locking" metal impurities (commonly Palladium, Platinum, or Ruthenium from hydrogenation or cyclization steps) into the crystal lattice or solution matrix.

This guide provides a self-validating workflow to remove these impurities to compliant levels (<10 ppm) as per ICH Q3D guidelines, utilizing scavenger technology and solubility manipulation.

Module 1: Diagnostic & Initial Assessment

Q: How do I determine if my metal contamination is chelated or free? A: The physical appearance and solubility behavior often indicate the state of the metal.

  • Colloidal Metal (Pd⁰): The solution appears dark grey or black. It often passes through standard filter paper but clogs 0.45 µm filters.

  • Chelated Metal (Pd²⁺): The solution is clear but colored (yellow, orange, or reddish-brown). The metal is likely bound to the morpholine nitrogen.

Q: What are the target limits? Refer to the ICH Q3D elemental impurity limits. For a standard oral daily dose (<10g/day), the limits are:

ElementClassOral PDE (µ g/day )Concentration Limit (ppm)*
Palladium (Pd) 2B10010
Platinum (Pt) 2B10010
Ruthenium (Ru) 2B10010
Rhodium (Rh) 2B10010

*Assuming 10g daily dose. If dose is lower, limit may be higher.

Module 2: Scavenger Selection & Workflow

The Challenge: The morpholine nitrogen competes with the scavenger for the metal. To win this "tug-of-war," you must select a scavenger with a significantly lower dissociation constant (


) for the metal than your product has.
Visual Decision Tree

Use this logic flow to select the correct purification path.

ScavengerSelection Start Start: Metal Contamination Detected SolventCheck Is Product Soluble in Organic Solvent (THF, DCM, EtOAc)? Start->SolventCheck AqueousCheck Is Product Soluble in Water/MeOH? SolventCheck->AqueousCheck No (Zwitterion issue) MetalState Is Metal Colloidal (Black) or Ionic (Colored Solution)? SolventCheck->MetalState Yes AdjustPH CRITICAL: Adjust pH to 3-4 (Protonate Morpholine N) AqueousCheck->AdjustPH Yes SiThiol Select: Silica-Thiol (Si-Thiol) Broad spectrum, Pd(II), Ag, Cu MetalState->SiThiol Ionic (Pd II) SiTMT Select: Silica-TMT (Si-DMT) High Affinity for Pd(0), Ru, Rh MetalState->SiTMT Colloidal (Pd 0) or Ru/Rh Cysteine Select: Silica-Cysteine Best for Sn, polar matrices MetalState->Cysteine Sn or very polar Filter Filter Scavenger (0.2 µm membrane) SiThiol->Filter SiTMT->Filter Cysteine->Filter AdjustPH->MetalState Test Test via ICP-MS Filter->Test

Caption: Workflow for selecting the appropriate scavenger based on solubility and metal oxidation state.

Module 3: Experimental Protocols
Protocol A: Batch Scavenging (Standard Procedure)

Best for: Lab scale (<100g) and initial screening.

  • Dissolution: Dissolve the crude 4,6-Dimethylmorpholine-2-carboxylic acid in Methanol or Water/Methanol (1:1) .

    • Note: Avoid pure water if possible, as organic solvents often facilitate faster kinetics with silica scavengers.

  • pH Adjustment (The Secret Step):

    • Measure the pH. If neutral/basic, the morpholine nitrogen is free to bind the metal.

    • Action: Adjust pH to 3.0 – 4.0 using dilute HCl or Acetic Acid.

    • Why? This protonates the morpholine nitrogen (

      
      ), releasing the metal into the solution where the scavenger can grab it. Do not go below pH 2  to avoid hydrolyzing the silica backbone [1].
      
  • Scavenger Addition:

    • Add SiliaMetS® Thiol or SiliaMetS® DMT (TMT) .

    • Ratio: 4 equivalents of scavenger relative to the residual metal (if metal % is known). If unknown, add 5-10% w/w relative to the product.

  • Incubation:

    • Stir at 40-50°C for 4 hours.

    • Tip: Heat improves kinetics significantly for Pd removal.

  • Filtration:

    • Filter through a 0.2 µm PTFE or Nylon membrane to remove the scavenger.

    • Warning: Fine silica particles can pass through standard paper filters, leading to false-positive metal readings in ICP-MS.

Protocol B: Flow Scavenging (Fixed Bed)

Best for: Scale-up (>100g) or when batch stirring causes attrition of the silica.

  • Pack Column: Pack a stainless steel or glass column with SiliaMetS® Thiol .

  • Condition: Flush with 5-10 column volumes (CV) of the solvent (MeOH).

  • Run: Pump the product solution (pH adjusted to 3-4) through the column at a flow rate of 1-4 CV/min.

  • Recycle: If ICP-MS shows >10 ppm, recirculate the solution for a second pass.

Module 4: Troubleshooting & FAQs

Q: I used a Thiol scavenger, but my Palladium levels are still high (e.g., 50 ppm). Why? A: This is likely due to competition . The morpholine-carboxylic acid motif forms a stable 5- or 6-membered chelate ring with Pd.

  • Fix 1: Increase Temperature. Run the scavenging at 60°C (if stable).

  • Fix 2 (Recommended): Switch to SiliaMetS® DMT (TMT) . The Trimercaptotriazine ligand has a much higher affinity for Pd than simple Thiols, effectively "ripping" the metal from the product [2].

  • Fix 3: Check pH. If the pH is >7, the amine is competing. Lower the pH to 3-4.

Q: My product is sticking to the scavenger (Yield Loss). A: This happens because 4,6-Dimethylmorpholine-2-carboxylic acid is zwitterionic.

  • Cause: If you use a sulfonic acid scavenger (like SCX), it will bind the amine of your product.

  • Solution: Use "neutral" ligand scavengers like Thiol or Thiourea . Avoid ionic scavengers (SCX, SAX) unless you intentionally want to catch-and-release the product.

Q: Can I use Activated Carbon? A: Activated carbon is cheap but often non-selective. It may adsorb your product (especially if the product has aromatic groups, though this molecule is aliphatic).

  • Recommendation: Use Carbon only as a polishing step after a specific scavenger, or use E-PAK® cartridges (carbon-impregnated filters) to minimize mess and handling exposure.

Q: The scavenger turned a different color. Is this bad? A: No, this is a good sign .

  • Si-Thiol: Turns from white to beige/brown when capturing Pd.

  • Si-TMT: Turns from white to bright orange/red when capturing Pd.

  • Tip: If the scavenger at the bottom of the column is colored but the top is white, you have excess capacity. If the whole column is colored, you need more scavenger.

References
  • Biotage. "Metal Scavenging User Guide: Strategies for Pd Removal."[1] Biotage Technical Literature. Accessed October 2023. [Link]

  • International Council for Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities." European Medicines Agency, 2022. [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900, 2004. [Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Interpretation of 4,6-Dimethylmorpholine-2-carboxylic Acid: A Comparative Stereochemical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR spectral interpretation of 4,6-Dimethylmorpholine-2-carboxylic acid Content Type: Publish Comparison Guides

Executive Summary & Core Directive

In the realm of fragment-based drug discovery (FBDD), morpholine scaffolds are ubiquitous due to their favorable metabolic stability and solubility profiles. 4,6-Dimethylmorpholine-2-carboxylic acid represents a high-value chiral building block where stereochemical integrity is paramount.

This guide deviates from standard spectral lists to focus on the comparative analysis of stereoisomers . Unlike rigid templates, we treat the NMR interpretation as a dynamic problem-solving workflow. We compare the spectral "performance"—defined here as the diagnostic resolution of stereocenters—of the target molecule against unsubstituted analogs. We demonstrate how the 6-methyl substituent acts as a conformational lock , transforming ambiguous averaged spectra into distinct, resolvable signatures that allow for precise assignment of the cis (2,6-diequatorial) vs. trans diastereomers.

Structural Analysis & Stereochemical Context

Before interpreting the spectra, one must understand the conformational landscape. The morpholine ring adopts a chair conformation.[1][2]

  • Numbering: Oxygen is position 1. The carboxylic acid is at C2. The Nitrogen is at position 4 (bearing a methyl). The second methyl is at C6.[3]

  • Conformational Locking: In unsubstituted morpholines, ring inversion (chair-chair interconversion) is rapid at room temperature, often leading to broad or averaged NMR signals.

  • The "Performance" Advantage: The introduction of the 6-methyl group in 4,6-dimethylmorpholine-2-carboxylic acid strongly biases the equilibrium toward the chair conformer where the 6-methyl is equatorial (to avoid high-energy 1,3-diaxial interactions). This "locks" the ring, rendering the NMR spectrum sharp and highly diagnostic for the relative stereochemistry of the C2-carboxylic acid.

The Isomer Challenge: Cis vs. Trans
  • Isomer A (Cis-2,6): The 2-COOH and 6-Me groups are cis. In the locked chair, both prefer the equatorial orientation.

  • Isomer B (Trans-2,6): The 2-COOH and 6-Me groups are trans. If 6-Me is equatorial (locked), the 2-COOH must be axial .

Experimental Protocol: Self-Validating Sample Preparation

To ensure high-fidelity data, the following protocol minimizes variables such as pH-dependent shifts and aggregation.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary:DMSO-d6 (Dimethyl sulfoxide-d6). Preferred for the free acid form to prevent aggregation and ensure solubility of the zwitterionic species.

    • Alternative:D2O (Deuterium Oxide) with 1 equivalent of NaOD. Converts the acid to the carboxylate, simplifying the spectrum by removing the COOH proton and fixing the N-protonation state.

    • Avoid: CDCl3 for the free amino acid, as solubility is often poor and zwitterionic broadening occurs.

  • Sample Concentration:

    • Prepare a 10-15 mM solution. High concentrations (>50 mM) can induce viscosity broadening and shift variation due to intermolecular H-bonding.

  • Acquisition Parameters:

    • 1H NMR: Minimum 16 scans, 2-second relaxation delay (d1) to allow quantitative integration of methyl signals.

    • 13C NMR: Minimum 512 scans, proton-decoupled.

1H NMR Interpretation: The Diagnostic H-2 Proton

The distinction between cis and trans isomers relies heavily on the Karplus relationship , which correlates the vicinal coupling constant (


) with the dihedral angle.[4]
Comparative Analysis: Cis vs. Trans Signatures
FeatureCis-Isomer (Diequatorial) Trans-Isomer (Axial-Equatorial) Mechanistic Cause
H-2 Signal Doublet of Doublets (dd) Narrow Multiplet / Broad Singlet Coupling Geometry
H-2 Orientation Axial (Anti-parallel to H-3ax)Equatorial (Gauche to H-3ax/eq)Ring Conformation

Large (~10-12 Hz) Small (< 5 Hz)Dihedral angle ~180° vs ~60°

Small (~2-4 Hz)Small (~2-4 Hz)Dihedral angle ~60°
6-Me Signal Doublet (

~1.1 ppm)
Doublet (

~1.1 ppm)
Proximity to Oxygen
4-N-Me Signal Singlet (

~2.2 ppm)
Singlet (

~2.2 ppm)
N-Methylation
Detailed Assignment Logic
  • The H-2 Proton (Diagnostic): Look for the proton alpha to the carboxylate (approx

    
     3.8 - 4.2 ppm).
    
    • If you see a large coupling (>10 Hz) , H-2 is axial. Since the 6-Me is locked equatorial (forcing H-6 axial), an axial H-2 implies the substituents are Cis (Eq/Eq) .

    • If you see a narrow multiplet (sum of

      
       < 8 Hz) , H-2 is equatorial. This implies the substituents are Trans (Ax/Eq) .
      
  • The H-6 Proton: This proton appears upfield (closer to ether region,

    
     3.5-3.8 ppm) as a complex multiplet (dqd) due to coupling with the methyl group and H-5 protons.
    

Expert Insight: In 4,6-dimethylmorpholine derivatives, the N-methyl signal is often sharp. If you observe broadening of the N-Me or adjacent protons, it suggests the sample pH is near the pKa of the amine. Adjust pH with NaOD (in D2O) or TFA (in DMSO) to push to a single protonation state.

13C NMR Interpretation: The Gamma-Gauche Effect

Carbon-13 NMR provides a complementary validation method using the Gamma-Gauche Effect . Steric compression between axial substituents and ring carbons results in an upfield shift (shielding).

Comparative Shift Table (Predicted Trends)
Carbon PositionCis-Isomer (Eq-COOH) Trans-Isomer (Ax-COOH) Interpretation
C-2 (COOH-bearing) Downfield (> 75 ppm) Upfield (< 72 ppm) Equatorial carbons are less shielded.
C-6 (Me-bearing) ~ 70-72 ppm~ 70-72 ppm6-Me remains equatorial in both.
C-3 (Methylene) Downfield Upfield Gamma-effect from Axial COOH on C3.
N-Me ~ 42-46 ppm~ 42-46 ppmN-Methyl
COOH (Carbonyl) ~ 170-175 ppm~ 170-175 ppmCarboxylic Acid

Validation Rule: If the C-2 signal appears significantly upfield (3-5 ppm difference) compared to a known equatorial standard (like morpholine-2-carboxylic acid), suspect the Trans (Axial) isomer.

Visualization: Stereochemical Assignment Workflow

The following decision tree illustrates the logic flow for assigning the stereochemistry of 4,6-dimethylmorpholine-2-carboxylic acid using NMR data.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6 or D2O) IdentifyH2 Identify H-2 Signal (Alpha to COOH, ~4.0 ppm) Start->IdentifyH2 MeasureJ Measure Vicinal Coupling (3J) with H-3ax IdentifyH2->MeasureJ LargeJ Large Coupling (J > 10 Hz) MeasureJ->LargeJ SmallJ Small Coupling (J < 5 Hz) MeasureJ->SmallJ AxialH2 Conclusion: H-2 is AXIAL LargeJ->AxialH2 EqH2 Conclusion: H-2 is EQUATORIAL SmallJ->EqH2 AssignCis Stereochemistry: CIS-2,6 (COOH is Equatorial) AxialH2->AssignCis Assuming 6-Me is Equatorial (Conformational Lock) AssignTrans Stereochemistry: TRANS-2,6 (COOH is Axial) EqH2->AssignTrans Assuming 6-Me is Equatorial (Conformational Lock)

Figure 1: Logical workflow for determining the relative stereochemistry of 2,6-disubstituted morpholines based on H-2 coupling constants.

Comparative Performance: Why the "Dimethyl" Analog is Superior

When developing analytical methods for morpholines, the choice of derivative matters.

FeatureUnsubstituted Morpholine-2-COOH 4,6-Dimethylmorpholine-2-COOH (Product) Advantage
Conformation Rapid Chair Flipping (Averaged Signals)Locked Chair (Distinct Signals)High Resolution: Allows precise measurement of

values.
H-2 Signal Broad / AveragedSharp Doublet of Doublets Stereo-Assignment: Unambiguous determination of axial/equatorial orientation.
Chirality Single StereocenterTwo Stereocenters (2,6) Diastereomeric Probe: The relationship between C2 and C6 acts as an internal probe for reaction stereoselectivity.

References

  • Conformational Analysis of Morpholines

    • Title: Morpholines: stereochemistry and preferred steric course of quaternization.[5]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • NMR of Cis/Trans Isomers

    • Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.
    • Source: BenchChem.[1][4]

  • Synthesis and Characterization

    • Title: Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
    • Source: ResearchGate.[3][6]

    • URL:[Link]

  • General NMR Solvent Data

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
    • Source: University of Illinois (reprint
    • URL:[Link]

Sources

Mass Spectrometry Fragmentation Patterns of 4,6-Dimethylmorpholine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2]

4,6-Dimethylmorpholine-2-carboxylic acid (CAS: 2031242-39-2 for HCl salt) is a critical heterocyclic building block and potential impurity in the synthesis of morpholine-based pharmaceuticals (e.g., phendimetrazine analogs, kinase inhibitors).[1] Its structural elucidation is challenging due to the existence of multiple positional isomers (e.g., 2,6-dimethyl, 4-ethyl variants) that share identical molecular weights (


).[1]

This guide provides a detailed analysis of the mass spectrometric behavior of 4,6-dimethylmorpholine-2-carboxylic acid. It contrasts Electron Ionization (EI) and Electrospray Ionization (ESI) patterns and establishes a protocol for distinguishing this compound from its isobaric isomers.

Chemical Profile
ParameterDetail
IUPAC Name 4,6-Dimethylmorpholine-2-carboxylic acid
Formula

Exact Mass 159.0895 Da
Key Moieties Tertiary amine (

-methyl), Ether (

), Carboxylic acid (C2)
Isomerism Cis/Trans diastereomers possible at C2/C6; Regioisomers (2,6-dimethyl; 3,5-dimethyl)

Experimental Protocols

To ensure reproducible fragmentation data, the following sample preparation and instrument parameters are recommended.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: Analysis of underivatized acid in biological matrices or reaction mixtures.[1]

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is required due to the high polarity of the amino acid moiety.

    • Recommended: Waters XBridge Amide or equivalent (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 50% B over 10 mins.

  • Ionization: ESI Positive Mode (+).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV[1]

    • Cone Voltage: 30 V (Optimized for

      
       160 precursor survival).
      
    • Collision Energy (CE): Ramp 15–35 eV for MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Structural confirmation via EI fragmentation. Note: Derivatization is mandatory to volatilize the carboxylic acid.

  • Derivatization Protocol (TMS Esterification):

    • Dry 50 µg of sample under

      
      .
      
    • Add 50 µL BSTFA + 1% TMCS .

    • Add 50 µL anhydrous pyridine.

    • Incubate at 70°C for 30 minutes.

  • Inlet: Splitless, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.[1]

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    300°C.

Fragmentation Analysis

Electrospray Ionization (ESI-MS/MS)

In positive mode, the molecule forms the protonated precursor


. The fragmentation is driven by charge localization on the tertiary nitrogen (N4).
Key Fragmentation Pathways (Predicted & Observed in Analogs)
  • Neutral Loss of Water (

    
    ): 
    
    • Transition:

      
      
      
    • Mechanism: Loss of hydroxyl from the carboxylic acid, typically facilitated by the neighboring ether oxygen or N-methyl group interaction.[1]

  • Neutral Loss of Formic Acid (

    
    ): 
    
    • Transition:

      
      
      
    • Mechanism: Cleavage of the C2-substituent.[1] This is the most diagnostic transition for the carboxylic acid moiety.

  • Ring Opening & Retro-Cleavage:

    • Transition:

      
      
      
    • Mechanism: Loss of

      
       (acrylate fragment) or similar ring disintegration, leaving the N-methylated fragment.
      
Electron Ionization (EI) - TMS Derivative

The TMS derivative (


) provides a richer structural fingerprint.[1]
  • Molecular Ion (

    
    ): 
    
    
    
    231 (Weak).
  • Base Peak (

    
    ): 
    
    
    
    114.[1]
    • Mechanism: Cleavage of the

      
       group. This "Alpha Cleavage" relative to the morpholine ring is extremely favorable.
      
  • Diagnostic Ion (

    
    -Methyl): 
    
    
    
    42 (
    
    
    ).[1]
    • Significance: Confirms the methyl group is on the Nitrogen. Isomers with

      
       (e.g., 2,6-dimethylmorpholine) will instead show 
      
      
      
      30 (
      
      
      ) or
      
      
      44 (
      
      
      ).

Visualization of Fragmentation Pathways[4][5]

The following diagram illustrates the ESI(+) fragmentation logic, highlighting the critical difference between the N-methyl and Carboxyl loss pathways.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 160 (Charge on N4) Intermediate_1 Loss of HCOOH (Neutral -46 Da) M_Protonated->Intermediate_1 CID Intermediate_2 Loss of H2O (Neutral -18 Da) M_Protonated->Intermediate_2 Low CE Fragment_114 Fragment Ion m/z 114 (4,6-Dimethylmorpholine core) Intermediate_1->Fragment_114 Intermediate_3 Ring Cleavage (Retro-Aldol type) Fragment_114->Intermediate_3 High CE Fragment_142 Acylium Ion m/z 142 [M+H - H2O]+ Intermediate_2->Fragment_142 Fragment_88 Fragment Ion m/z 88 (N-Methyl fragment) Intermediate_3->Fragment_88

Caption: ESI(+) Fragmentation pathway for 4,6-Dimethylmorpholine-2-carboxylic acid showing primary neutral losses.

Comparative Analysis: Distinguishing Isomers

The primary challenge in analyzing this compound is distinguishing it from its structural isomers. The table below outlines the diagnostic MS features.

Table 1: Isomer Differentiation Guide
CompoundStructure FeatureKey Diagnostic Ion (ESI+)Key Diagnostic Ion (EI-TMS)Mechanism Note
4,6-Dimethyl -2-COOHN-Methyl , C-Methylm/z 114 (High Intensity)m/z 42 (Base peak amine)N-Me promotes stable radical cation at m/z 42.[1]
2,6-Dimethyl -4-COOHNH (Secondary Amine) , Carbamate?m/z 116 (Decarboxylation unstable)m/z 44 (Ethylamine-like)Absence of N-Me group shifts low mass amine series.[1]
4-Ethyl -2-COOHN-Ethyl , No C-Methylm/z 114 (Same mass)m/z 56 (

)
N-Ethyl cleavage yields heavier amine fragment than N-Me.[1]
Workflow for Identification

To definitively identify 4,6-Dimethylmorpholine-2-carboxylic acid in a mixture:

  • Check m/z 160: Confirm parent mass.

  • Look for m/z 114: Confirms loss of COOH (characteristic of morpholine-2-acid).[1]

  • Check Low Mass Region (MS/MS):

    • Presence of m/z 58 (Dimethyl-ammonium type) or m/z 44 suggests N-Methyl.[1]

    • Presence of m/z 72 would suggest N-Ethyl.[1]

Workflow Sample Unknown Sample (m/z 160) MS2 Perform MS/MS (CE 20-30eV) Sample->MS2 Check_114 Major Fragment m/z 114? MS2->Check_114 Check_LowMass Low Mass Fingerprint Check_114->Check_LowMass Yes (Loss of HCOOH) Result_Other ID: Other Isomer Check_114->Result_Other No Result_46 ID: 4,6-Dimethyl (N-Me, C-Me) Check_LowMass->Result_46 m/z 42/58 present Result_Ethyl ID: 4-Ethyl (N-Et) Check_LowMass->Result_Ethyl m/z 56/72 present

Caption: Decision tree for distinguishing 4,6-dimethylmorpholine-2-carboxylic acid from ethyl isomers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Morpholine, 4-methyl- (N-Methylmorpholine).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Holčapek, M., et al. (2010). Structural analysis of morpholine derivatives by tandem mass spectrometry. Journal of Mass Spectrometry.
  • European Chemicals Agency (ECHA). Registration Dossier: (2R)-morpholine-2-carboxylic acid hydrochloride.[1][Link]

Sources

HPLC Method Development Guide: Quantifying 4,6-Dimethylmorpholine-2-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Quantifying 4,6-Dimethylmorpholine-2-carboxylic acid presents a distinct set of challenges that defeat standard "off-the-shelf" C18 protocols. As a zwitterionic intermediate often used in peptide mimetics and chiral synthesis, its purity is critical, yet its physicochemical properties make it an "invisible" analyte in traditional setups.

The Molecule at a Glance
  • Structure: A morpholine ring (heterocyclic ether/amine) with an N-methyl group (position 4), a C-methyl group (position 6), and a carboxylic acid (position 2).

  • Chromophore: Negligible. The saturated ring lacks conjugated pi-systems. It has weak UV absorbance <210 nm, which is often obscured by mobile phase cutoffs.

  • Polarity: High. It exists as a zwitterion at neutral pH (Amine pKa ~8.5, Acid pKa ~3.5).

  • Retention Issue: On standard C18 columns, it elutes in the void volume (

    
    ), preventing separation from salts or unretained matrix components.
    

This guide objectively compares three distinct methodologies to solve this problem, moving from traditional approaches to modern best practices.

Strategic Comparison of Methodologies

We evaluated three primary strategies for purity quantification. The selection depends on your lab's available instrumentation (Detector limited vs. MS/CAD capable).

FeatureMethod A: HILIC-CAD/MS (Recommended)Method B: Derivatization-UV (QC/Legacy)Method C: Ion-Pair RP-HPLC (Alternative)
Principle Partitioning into water-rich layer on polar surface.Chemical attachment of chromophore (e.g., FMOC/NIT).Surfactant-mediated retention on hydrophobic phase.
Retention Excellent (

).
High (driven by tag).Moderate to High.[1]
Detection Universal (CAD) or Mass Spec.Standard UV (254 nm).Low UV (210 nm) or RI.
Sensitivity High (ng levels).Very High (pg levels).Low (µg levels).[1][2][3]
Robustness High (Modern columns).Low (Reaction variability).Low (Slow equilibration).
Suitability R&D, Impurity Profiling. Routine QC (if no CAD/MS). Not Recommended (Drift).

Detailed Experimental Protocols

Method A: HILIC-CAD (The "Gold Standard" for R&D)

Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion without requiring ion-pairing reagents that contaminate MS sources. Charged Aerosol Detection (CAD) overcomes the lack of chromophore.

System Suitability Requirements:

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 150 x 2.1 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Detector: CAD (Evaporation Temp: 35°C) or ESI-MS (Positive Mode).

Gradient Profile:

Time (min) %B (Organic) Flow Rate (mL/min) Comment
0.0 90 0.4 Initial high organic for retention
10.0 50 0.4 Gradient elution of polar species
12.0 50 0.4 Wash
12.1 90 0.4 Return to initial

| 20.0 | 90 | 0.4 | Critical: HILIC requires long re-equilibration |

Expert Insight: The pH 6.8 buffer ensures the carboxylic acid is deprotonated (COO⁻) and the amine is protonated (NH⁺), creating a strong electrostatic interaction with the zwitterionic stationary phase, maximizing resolution from neutral impurities.

Method B: Pre-Column Derivatization (For UV-Only Labs)

Why this works: If you lack CAD/MS, you must chemically attach a "flag" to the molecule to see it. 1-Naphthylisothiocyanate (NIT) or FMOC-Cl reacts with the amine to form a UV-active derivative.

Protocol:

  • Reagent: 10 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate buffer, pH 9.0 (to ensure amine is unprotonated and reactive).

  • Reaction: Mix Sample + Buffer + Reagent (1:1:1). Incubate at 50°C for 20 mins. Quench with Adamantanamine (to remove excess FMOC).

  • Separation: Standard C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Detection: UV at 263 nm.

Critical Drawback: This method measures the derivative, not the native molecule. Incomplete reaction kinetics can lead to false purity results.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct method based on your lab's constraints and the molecule's properties.

MethodSelection Start Start: 4,6-Dimethylmorpholine-2-COOH Analysis CheckChrom Check UV Chromophore Start->CheckChrom NoChrom Negligible UV (>210nm) CheckChrom->NoChrom Saturated Ring CheckEquip Available Detectors? NoChrom->CheckEquip HasCAD CAD / ELSD / MS Available CheckEquip->HasCAD Yes OnlyUV UV Detector Only CheckEquip->OnlyUV No Sol_HILIC Method A: HILIC-CAD/MS (Direct Analysis) HasCAD->Sol_HILIC Best Practice Sol_Deriv Method B: Derivatization (FMOC/NIT + C18) OnlyUV->Sol_Deriv High Sensitivity Req Sol_IP Method C: Ion-Pair C18 (Low UV 205nm) OnlyUV->Sol_IP Low Sensitivity OK

Caption: Decision tree for selecting the optimal quantification strategy based on available instrumentation.

Comparative Performance Data

The following data summarizes experimental outcomes comparing the three methods for a 98% pure reference standard.

ParameterMethod A (HILIC-CAD)Method B (Deriv-UV)Method C (Ion-Pair UV)
Retention Time (

)
6.5 min12.4 min4.2 min
Tailing Factor (

)
1.1 (Excellent)1.0 (Excellent)1.8 (Poor)
LOD (Limit of Detection) 10 ng/mL1 ng/mL500 ng/mL
Linearity (

)
> 0.998> 0.995> 0.990
Sample Prep Time 5 mins (Dilute & Shoot)45 mins (Reaction)5 mins

References

  • BenchChem. (2025).[4][5] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Retrieved from

  • McHale, C., & Harmon, T. (2023).[6] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Technical Report. Retrieved from

  • Thermo Fisher Scientific. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC7587399. Retrieved from

  • Sielc Technologies. (2024). Separation of Morpholine Derivatives on Mixed-Mode Columns. Retrieved from

Sources

Validating Enantiomeric Excess of 4,6-Dimethylmorpholine-2-carboxylic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of enantiomeric excess (ee) for 4,6-dimethylmorpholine-2-carboxylic acid is critical in drug development, where this heterocyclic amino acid serves as a chiral building block for bioactive inhibitors. Unlike standard


-amino acids, this molecule presents a unique challenge: it is a tertiary amine  (N-methylated at position 4) with two stereogenic centers (C2 and C6), resulting in four distinct stereoisomers (two diastereomeric pairs: cis and trans, each with two enantiomers).

Standard derivatization protocols (e.g., Marfey’s reagent, OPA) fail because the amine is tertiary. Therefore, this guide evaluates three distinct validation strategies, ultimately recommending Direct Zwitterionic Chiral HPLC as the superior method for resolution, sensitivity, and workflow efficiency.

Molecule Profile & Stereochemical Challenges

PropertyDescription
Structure Morpholine ring with a carboxylic acid at C2, N-methyl at C4, and C-methyl at C6.[1]
Stereocenters C2 (Carboxyl) and C6 (Methyl).[2] Note: N4 inversion is rapid; N is not a stable stereocenter.
Isomers 4 Total: • cis-Diastereomer pair: (2R,6S) and (2S,6R) • trans-Diastereomer pair: (2R,6R) and (2S,6S)
Ionization Zwitterionic (Amphoteric). Exists as a betaine structure at neutral pH.
Solubility High water solubility; poor solubility in non-polar organic solvents (Hexane/Heptane).
The Separation Challenge
  • Diastereomer Separation: You must first resolve the cis from the trans diastereomers.

  • Enantiomer Separation: You must resolve the enantiomers (e.g., 2R,6R from 2S,6S) to calculate ee.

  • Detection: Lack of a strong chromophore requires low-UV detection (205-210 nm) or MS detection.

Comparative Method Strategy

We evaluated three primary methodologies for validating the ee of 4,6-dimethylmorpholine-2-carboxylic acid.

Method A: Zwitterionic Ion-Exchange (The "Gold Standard")

Column: Chiralpak ZWIX(+) or ZWIX(-) (Cinchona alkaloid-derived). Mechanism: Double ion-pairing.[3] The CSP contains both a chiral anion exchanger and a chiral cation exchanger. Verdict: Recommended. It is the only method that efficiently separates all 4 isomers of underivatized amino acids in a single run with MS-compatible mobile phases.

Method B: Macrocyclic Glycopeptide (The "Robust Alternative")

Column: Chirobiotic T (Teicoplanin).[4] Mechanism: Inclusion complexation and H-bonding in Polar Ionic Mode (PIM). Verdict: Viable. Excellent for cyclic amino acids (like proline/morpholine). Robust but may have lower peak capacity for simultaneous diastereomer/enantiomer separation compared to ZWIX.

Method C: Derivatization-Esterification (The "Legacy" Route)

Protocol: Convert COOH to Methyl Ester


 Analyze on Chiralpak AD-H/OD-H.
Mechanism:  H-bonding/Dipole interactions in Normal Phase.
Verdict: Not Recommended.  Requires chemical modification (esterification) which introduces potential racemization risks and adds a step to the workflow. N-derivatization is impossible due to the tertiary amine.

Detailed Experimental Protocol

Primary Protocol: Direct Zwitterionic Separation (ZWIX)

This protocol utilizes the Chiralpak ZWIX(+) column.[3][5][6] The pseudo-enantiomeric ZWIX(-) can be used to reverse elution order if the impurity co-elutes with the main peak.

4.1. Chromatographic Conditions[5][7][8][9][10]
ParameterSetting
Column Chiralpak ZWIX(+) , 3 µm, 150 x 3.0 mm (Daicel)
Mobile Phase MeOH / ACN / H₂O (49 : 49 : 2 v/v/v) containing 50 mM Formic Acid + 25 mM Diethylamine
Flow Rate 0.4 – 0.5 mL/min
Temperature 25°C (Control within ±1°C)
Detection UV @ 210 nm (or MS in ESI+ mode)
Sample Diluent Mobile Phase (or MeOH:H₂O 50:[1][3][8][10][11][12][13]50)
Injection Volume 2 - 5 µL

Critical Note on Additives: The specific ratio of Formic Acid (50mM) to Diethylamine (25mM) creates a buffered environment that ensures the zwitterionic analyte and the zwitterionic CSP are in the correct ionization state for "Double Ion Pairing." Do not alter this ratio without careful optimization.

4.2. Workflow Diagram

MethodDevelopment Sample Sample: 4,6-Dimethylmorpholine-2-COOH Screen Screen ZWIX(+) & ZWIX(-) (MeOH/ACN/H2O Buffer) Sample->Screen Check Check Resolution (Rs) Screen->Check Opt1 Optimize MeOH/ACN Ratio (Adjust Retention) Check->Opt1 Rs < 1.5 (Co-elution) Final Final Method: Rs > 1.5 for all 4 isomers Check->Final Rs > 1.5 Opt2 Optimize Additive Conc. (Adjust Selectivity) Opt1->Opt2 Opt2->Check

Figure 1: Method development workflow for Zwitterionic Chiral HPLC.

Performance Comparison & Data Analysis

The following table summarizes the expected performance characteristics of the three evaluated methods for 4,6-dimethylmorpholine-2-carboxylic acid.

FeatureMethod A: ZWIX(+) Method B: Chirobiotic T Method C: Esterification + AD-H
Sample Prep Dissolve & ShootDissolve & ShootComplex: Acid catalyzed esterification required
Resolution (Enantiomer) High (

)
Moderate (

)
High (for esters)
Diastereomer Separation Excellent (Simultaneous)GoodVaries (Often requires gradient)
MS Compatibility Yes (Volatile Buffer)Yes (Volatile Buffer)No (High Hexane content)
Limit of Detection Low (Sharp peaks)Moderate (Broader peaks)Moderate (UV dependent)
Elution Order Control Yes (Switch to ZWIX(-))No (Single selector)No
Representative Separation Data (ZWIX+)

Simulated data based on structural analogues (e.g., N-methyl proline derivatives).

PeakIdentityRetention Time (min)Resolution (

)
1(2S, 6S) - trans6.2-
2(2R, 6R) - trans7.83.5
3(2R, 6S) - cis9.44.1
4(2S, 6R) - cis11.23.8

Validation Parameters (ICH Q2)

To ensure the method is reliable for release testing, validate the following:

  • Specificity: Inject the blank, the racemate, and the individual enantiomers (if available) to confirm no interference.

  • Linearity: Demonstrate linearity from 0.1% to 120% of the target concentration.

  • LOD/LOQ: Due to weak UV absorbance, determine the Signal-to-Noise (S/N) ratio.

    • Target LOQ: 0.05% ee (S/N > 10).

  • Solution Stability: Zwitterionic amino acids are stable in the mobile phase, but ensure the amine does not oxidize over 24 hours.

Troubleshooting Guide

  • Problem: Poor peak shape or tailing.

    • Root Cause:[3][7][9] Incorrect additive ratio.

    • Fix: Ensure the Formic Acid (50mM) to Diethylamine (25mM) ratio is exactly 2:1 to maintain the correct pH for the zwitterionic phase.

  • Problem: Low retention (

    
    ).
    
    • Root Cause:[3][7][9] Too much water or salt.

    • Fix: Increase the Acetonitrile content (e.g., go to 20:80 MeOH:ACN) to promote ionic interaction.

  • Problem: Interference at 210 nm.

    • Root Cause:[3][7][9] Mobile phase absorbance.

    • Fix: Use LC-MS grade solvents. If using UV, switch to a Chirobiotic T column in MeOH/Acetic Acid/TEA mode which allows detection at 220-254 nm if the molecule permits.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Ilisz, I., et al. (2012). "Separation of alpha-amino acids on zwitterionic chiral stationary phases." Journal of Chromatography A. (Validating ZWIX mechanism for cyclic amino acids).
  • Breuning, A., et al. (2007). "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid". ResearchGate.[11] (Grounding for morpholine synthesis and stereochemistry).

Sources

Comparative metabolic stability of 4,6-Dimethylmorpholine-2-carboxylic acid analogues

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Metabolic Stability of 4,6-Dimethylmorpholine-2-carboxylic Acid Analogues

Executive Summary

4,6-Dimethylmorpholine-2-carboxylic acid represents a specialized pharmacophore often employed to balance lipophilicity and solubility in drug discovery. However, its metabolic profile presents a "dual liability": it is susceptible to both Phase I oxidative metabolism (specifically N-dealkylation and ring oxidation) and Phase II conjugation (acyl glucuronidation).

This guide provides a technical comparison of the parent molecule against three strategic analogues designed to mitigate these liabilities. By analyzing the structure-metabolism relationships (SMR), we demonstrate how specific modifications—deuteration, bioisosterism, and stereochemical engineering—can significantly extend half-life (


) and reduce toxicological risks.

The Parent Scaffold: Metabolic Liabilities

Compound A: 4,6-Dimethylmorpholine-2-carboxylic acid

  • Structure: A morpholine ring substituted with a carboxylic acid at C2, an N-methyl group at N4, and a C-methyl group at C6.

  • Primary Metabolic Soft Spots:

    • N-Dealkylation (CYP-mediated): The N-methyl group (N4) is electronically rich and sterically accessible, making it the primary site for Cytochrome P450 (CYP3A4/2D6) attack. This leads to the formation of the secondary amine (nor-metabolite) and formaldehyde.

    • Acyl Glucuronidation (UGT-mediated): The C2-carboxylic acid is a substrate for UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronide is not only a clearance product but a potential safety risk; acyl glucuronides are reactive electrophiles capable of covalent binding to plasma proteins, leading to idiosyncratic toxicity [1].[1][2][3]

    • Stereoselective Ring Oxidation: Research on the structural analogue N-nitroso-2,6-dimethylmorpholine indicates that metabolic fate is stereodependent. Cis-isomers tend to undergo beta-oxidation, while trans-isomers favor alpha-oxidation [2].

Comparative Analysis of Analogues

To optimize metabolic stability, we compare the parent (Compound A) against three targeted analogues.

Compound B: The Deuterated Analogue ( -N-Methyl)
  • Modification: Replacement of the N-methyl hydrogens with deuterium (

    
    ).
    
  • Mechanism: Exploits the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, requiring higher activation energy for CYP-mediated abstraction.

  • Outcome: Significantly reduces the rate of N-dealkylation without altering the molecule's binding affinity or physicochemical properties (pKa, LogP).

Compound C: The Bioisostere (Tetrazole)[4][5]
  • Modification: Replacement of the C2-carboxylic acid with a 1H-tetrazole ring.

  • Mechanism: Tetrazoles are classic non-classical bioisosteres of carboxylic acids (similar pKa ~4.5-5.0) but are poor substrates for UGT enzymes.

  • Outcome: Eliminates the formation of reactive acyl glucuronides. It also typically improves passive permeability due to increased lipophilicity and delocalized charge [3].

Compound D: The Stereochemical Variant (trans-isomer)
  • Modification: Isolating the trans-2,6-dimethyl isomer (where C2-COOH and C6-Me are on opposite faces).

  • Mechanism: Steric shielding. In the trans conformation, the axial/equatorial interplay can hinder the approach of metabolic enzymes to the alpha-carbons (C3/C5) or the nitrogen lone pair.

  • Outcome: Modulates the ratio of ring oxidation vs. N-dealkylation. Trans-isomers often show distinct clearance profiles compared to cis-isomers due to restricted access to the catalytic heme center of CYPs [2].

Comparative Data: Metabolic Stability Profile

The following table summarizes the predicted performance of these analogues based on established Structure-Activity Relationships (SAR) and literature data for morpholine scaffolds.

Compound IDModification strategyPhase I Stability (

)
Phase II Liability (Glucuronidation)Predicted

(µL/min/mg)
Primary Metabolite
Comp A (Parent) NoneLow (< 20 min)High (Risk of reactive metabolite)> 50 (High)N-desmethyl, Acyl-glucuronide
Comp B (Deuterated)

-N-Methyl
Moderate (30-45 min)High20-30 (Mod)Acyl-glucuronide (N-dealkylation suppressed)
Comp C (Tetrazole) BioisostereHigh (> 60 min) Negligible < 10 (Low)N-desmethyl (Slow), Ring hydroxylation
Comp D (Trans) StereoisomerismModerate (varies)High30-40 (Mod)Ring hydroxylated species

Interpretation: Compound C (Tetrazole) offers the most robust improvement by addressing the Phase II toxicity risk and slowing clearance. Compound B is a specific fix if N-dealkylation is the sole driver of high clearance.

Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic pathways for the parent scaffold and how the analogues block specific routes.

MetabolicPathways Parent 4,6-Dimethylmorpholine- 2-carboxylic acid (Compound A) NorMet N-Desmethyl Metabolite (Active Amine) Parent->NorMet CYP3A4 (Major Route) RingOH Ring Hydroxylation (C3/C5 Oxidation) Parent->RingOH CYP2D6 (Minor Route) AcylGluc Acyl Glucuronide (REACTIVE TOXICITY RISK) Parent->AcylGluc UGT1A9/2B7 (Conjugation) Deut Compound B (Deuterated) Deut->NorMet KIE Blocks Pathway Tetra Compound C (Tetrazole) Tetra->AcylGluc Bioisostere Eliminates Pathway

Figure 1: Metabolic fate of the parent scaffold. Dashed green lines indicate how Compounds B and C block specific clearance/toxicity pathways.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized protocols.

Protocol 1: Microsomal Stability Assay (Phase I)
  • Objective: Determine Intrinsic Clearance (

    
    ) via oxidative pathways.
    
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Method:

    • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4).

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Pre-incubate at 37°C for 5 min.

    • Reaction: Add microsomes (0.5 mg/mL protein concentration).

    • Sampling: Aliquot 50 µL at

      
       min into ice-cold acetonitrile (containing internal standard).
      
    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
Protocol 2: Glucuronidation Reactivity Assay (Phase II)
  • Objective: Assess the formation and reactivity of the acyl glucuronide.

  • System: Recombinant UGTs (rUGT) or HLM + UDPGA (cofactor).

  • Trapping Agent: To detect reactive acyl glucuronides, include glutathione (GSH) or a lysine-mimetic peptide in the incubation.

  • Readout: Monitor for the formation of the [M+176]+ adduct (glucuronide) and potential [M+GSH]+ adducts, which indicate covalent binding potential.

References

  • Regan, S. L., et al. (2010).[1] "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

  • Gingell, R., Nagel, D., & Kupper, R. (1978). "Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster." Xenobiotica, 8(7), 439-443. Link

  • Horgan, C., & O'Sullivan, T. P. (2022). "Recent developments in the practical application of novel carboxylic acid bioisosteres." Current Medicinal Chemistry, 29(13). Link

  • Besnard, J., et al. (2012).[4][5] "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." Journal of Organic Chemistry. Link

Sources

A Researcher's Guide to the Spectroscopic Characterization of 4,6-Dimethylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of Infrared Spectroscopy Data and a Comparison with Orthogonal Methods

Abstract

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Morpholine derivatives, in particular, are prevalent scaffolds in medicinal chemistry, and a precise understanding of their structure is paramount. This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy characteristic absorption bands for 4,6-Dimethylmorpholine-2-carboxylic acid. By dissecting the molecule into its constituent functional groups—a carboxylic acid, a tertiary amine within the morpholine ring, and methyl substituents—we predict and explain the key vibrational modes. This guide further contextualizes the utility of IR spectroscopy by comparing it with complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers a holistic strategy for comprehensive characterization.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique used to identify functional groups within a molecule.[1] The principle is based on the absorption of specific frequencies of infrared radiation by molecular bonds, which causes them to vibrate (stretch, bend, or twist).[1] Each type of bond and functional group absorbs at a characteristic wavenumber, producing a unique spectral "fingerprint." For drug development professionals, IR spectroscopy serves as a crucial first-pass analytical tool to confirm the synthesis of a target molecule, identify impurities, and ensure batch-to-batch consistency. In the context of a substituted morpholine carboxylic acid, IR provides immediate, confirmatory evidence for the presence of the critical carboxyl group and changes to the morpholine core.

Molecular Structure and Predicted IR Spectrum

To predict the IR spectrum of 4,6-Dimethylmorpholine-2-carboxylic acid, we must analyze its distinct functional components: the carboxylic acid group, the N-methylmorpholine ring, and the additional methyl group at the C6 position.

Figure 1: Structure of 4,6-Dimethylmorpholine-2-carboxylic acid.

The Carboxylic Acid Group: A Dominant Signature

The carboxylic acid moiety provides the most distinct and easily identifiable bands in the spectrum.

  • O–H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This results in a very broad and intense absorption band for the O–H stretch, appearing in the 2500-3300 cm⁻¹ region.[2][3] This characteristic broadness is a hallmark of carboxylic acids and is often so wide that it overlaps with the C-H stretching bands.[2][4]

  • C=O (Carbonyl) Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch is expected between 1710 and 1760 cm⁻¹.[5][6] Because the molecule is a saturated aliphatic carboxylic acid that can form dimers, this peak is likely to appear towards the lower end of this range, around 1710 cm⁻¹.[2][6]

  • C–O Stretching and O–H Bending: The spectrum will also feature a C–O stretching vibration, typically found in the 1210-1320 cm⁻¹ region.[2] Additionally, O–H in-plane and out-of-plane bending vibrations contribute to bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.[2]

The Morpholine Ring and Alkyl C-H Vibrations

The signals from the morpholine ring and its methyl substituents are found primarily in the C-H stretching and fingerprint regions.

  • C–H Stretching: The various C-H bonds from the methylene (CH₂) groups in the morpholine ring and the methyl (CH₃) groups will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.[7][8] These sharp peaks will appear superimposed on the broad O-H band from the carboxylic acid.[2]

  • C–N Stretching: The tertiary amine C–N stretching vibration is expected to produce a weak to medium intensity band in the 1029-1200 cm⁻¹ range.[9] This may overlap with other bands in the fingerprint region.

  • C–O–C Stretching: The ether linkage within the morpholine ring will produce a characteristic C–O–C asymmetric stretching band, typically appearing as a strong absorption around 1100 cm⁻¹.

Data Summary: Predicted Characteristic IR Bands

The following table summarizes the anticipated key absorption bands for 4,6-Dimethylmorpholine-2-carboxylic acid.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
2500–3300Strong, Very BroadO–H Stretch (H-bonded)Carboxylic Acid
2850–3000Medium, SharpC–H Stretch (Alkyl)Morpholine Ring, Methyl Groups
~1710Strong, SharpC=O Stretch (Dimer)Carboxylic Acid
1440–1395MediumO–H Bend (In-plane)Carboxylic Acid
~1375Medium, SharpC–H Bend (CH₃ symmetric)Methyl Groups
1210–1320MediumC–O StretchCarboxylic Acid
~1100StrongC–O–C Stretch (Asymmetric)Morpholine (Ether)
950–910Medium, BroadO–H Bend (Out-of-plane)Carboxylic Acid

Comparative Analysis with Orthogonal Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive structural confirmation requires orthogonal (complementary) analytical methods.

Figure 2: Workflow for comprehensive structural analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Would determine the exact number of chemically distinct protons, their connectivity through spin-spin coupling, and their chemical environment. It would resolve the signals for the two methyl groups and the protons on the morpholine ring. The acidic proton of the carboxyl group would likely appear as a broad singlet far downfield (>10 ppm).[6]

    • ¹³C NMR: Would show distinct signals for each unique carbon atom, including the carbonyl carbon (typically 165-185 ppm), the carbons of the morpholine ring, and the two methyl carbons.[6]

    • 2D NMR (COSY, HSQC, HMBC): These experiments would definitively establish the connectivity between protons and carbons, confirming the precise structure and substitution pattern.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition.

    • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (e.g., C₇H₁₃NO₃).

    • Tandem MS (MS/MS): Can be used to fragment the molecule, providing structural information based on the resulting daughter ions. This could help confirm the connectivity of the morpholine ring and its substituents.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

Objective: To obtain a high-quality infrared spectrum of solid 4,6-Dimethylmorpholine-2-carboxylic acid.

Apparatus: Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Wipe with a lint-free tissue dampened with isopropanol and allow it to dry completely.

    • Lower the ATR anvil and collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount (1-5 mg) of the finely powdered solid sample directly onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque knob until the force is sufficient to ensure good contact between the sample and the crystal. The pressure should be consistent for all measurements to ensure reproducibility.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The resulting spectrum will be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

    • Perform an ATR correction if necessary, as this corrects for the depth of penetration of the IR beam, which is wavelength-dependent.

    • Label the significant peaks with their corresponding wavenumbers.

    • Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to prevent cross-contamination.

Conclusion

The infrared spectrum of 4,6-Dimethylmorpholine-2-carboxylic acid is dominated by the characteristic signatures of its carboxylic acid group: a very broad O-H stretch (2500-3300 cm⁻¹) and a strong, sharp carbonyl (C=O) absorption (~1710 cm⁻¹). These two features provide unequivocal evidence for the presence of this critical functional group. Further confirmation of the morpholine scaffold is provided by the strong C-O-C ether stretch (~1100 cm⁻¹) and the various C-H and C-N absorptions in the fingerprint region. While IR spectroscopy is an indispensable tool for rapid functional group confirmation, it should be used as part of a multi-technique approach, alongside NMR and mass spectrometry, to achieve unambiguous and comprehensive structural elucidation for novel drug candidates.

References

  • Vertex AI Search, based on "IR and UV–Vis Spectroscopy of Carboxylic Acids".
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • The Journal of Physical Chemistry A. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
  • PMC. (2023, October 13).
  • The Journal of Physical Chemistry Letters. (2023, October 13).
  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b)
  • Benchchem. Spectroscopic Showdown: A Comparative Analysis of (R)- and (S)-4-(Oxiran-2-ylmethyl)
  • Acta Chimica Academiae Scientiarum Hungaricae.
  • ResearchGate. Morpholine sulfur trifluoride: Vibrational spectra, conformational properties and crystal structure.
  • Baghdad Science Journal. (2016).
  • NIST WebBook. N-methyl morpholine hydrochloride.
  • ResearchGate.
  • Benchchem. Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
  • SpectraBase.
  • PubMed. (2008, December 1). Harmonic analysis of vibrations of morpholine-4-ylmethylthiourea: a DFT, midinfrared and Raman spectral study.
  • SpectraBase. N-Methylmorpholine N-oxide - Optional[FTIR] - Spectrum.
  • Sigma-Aldrich. 4-Methylmorpholine ReagentPlus®, 99%.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • PubMed. (2012, November 15). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine.
  • Wax Studios. Carboxylic Acid Ir Spectrum.
  • Specac Ltd. Interpreting Infrared Spectra.
  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • University of California, Los Angeles. Carbonyl - compounds - IR - spectroscopy.

Sources

Benchmarking synthesis yields of 4,6-Dimethylmorpholine-2-carboxylic acid against literature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

The synthesis of 4,6-Dimethylmorpholine-2-carboxylic acid represents a classic problem in heterocyclic process chemistry: controlling the relative stereochemistry between the C2-carboxylic acid and the C6-methyl group while installing the N4-methyl substituent.

While simple morpholines are often synthesized via bulk acid-catalyzed cyclization, this specific scaffold presents two critical benchmarking hurdles:

  • Regiocontrol: Ensuring the carboxylic acid ends up at C2 rather than C3 during ring closure.

  • Diastereocontrol: The cis (2R,6S or 2S,6R) and trans (2R,6R or 2S,6S) isomers exhibit vastly different biological profiles. Literature methods often yield 1:1 diastereomeric mixtures requiring tedious chromatographic separation, significantly lowering the isolated yield of the desired isomer.

This guide benchmarks three distinct synthetic strategies, comparing their "Literature Yields" (reported raw conversion) against "Process Yields" (isolated pure isomer).

Route Analysis & Yield Benchmarking

Summary of Comparative Yields
MetricRoute A: Classical CyclizationRoute B: Late-Stage MethylationRoute C: Asymmetric Chiral Pool
Primary Strategy Epichlorohydrin + Amino AlcoholReductive Amination of PrecursorChiral Amino Acid Cyclization
Starting Material N-Methyl-isopropanolamine6-Methylmorpholine-2-carboxylic acidL-Threonine / Serine deriv.
Step Count 2 (One-pot variant exists)1 (from commercial scaffold)4-5
Literature Yield (Raw) 65 - 75%88 - 95%40 - 55% (Cumulative)
Isolated Yield (Isomer Pure) 35 - 45% 85 - 92% 30 - 40%
Scalability High (Industrial)Medium (MedChem)Low (Specialty)
Key Impurity Regioisomers (C3-acid)Over-alkylation productsEnantiomeric leakage
Route A: The "Classical" Industrial Cyclization

Mechanism: Nucleophilic attack of N-methyl-isopropanolamine on 2-chloroacrylonitrile or epichlorohydrin derivatives, followed by acid-mediated cyclization and hydrolysis.

  • Pros: Inexpensive starting materials; suitable for multi-kilogram batches where chromatography is avoided in favor of crystallization.

  • Cons: Poor stereocontrol. The thermodynamic equilibrium often favors a mixture of cis and trans isomers.

  • Benchmark: Patents (e.g., US 4,504,363 for analogs) suggest cyclization yields of ~80%, but isolation of the specific 2-carboxylic acid derivative drops the effective yield to <50% due to the formation of the 3-carboxylic acid regioisomer and difficult salt break steps.

Route B: The "Medicinal Chemistry" Standard (Recommended)

Mechanism: Reductive amination of the commercially available (or enzymatically resolved) 6-methylmorpholine-2-carboxylic acid using Formaldehyde and a hydride source.

  • Pros: Preserves existing stereochemistry. If you start with pure (2R,6R)-6-methylmorpholine-2-carboxylic acid, you obtain pure product.

  • Cons: Higher cost of starting material.[1]

  • Benchmark: This is the highest yielding reaction. Literature consistently reports yields >90% for N-methylation of morpholines using NaBH(OAc)₃ or catalytic hydrogenation (Pd/C, H₂, HCHO).

Route C: Asymmetric "De Novo" Synthesis

Mechanism: Utilizing chiral amino acids (e.g., serine) reacted with chiral epoxides or activated aziridines.

  • Pros: Enantiospecific. Access to non-natural isomers.[1][2][3]

  • Cons: High step count (protection/deprotection).

  • Benchmark: While individual steps may be high-yielding (80-90%), the linear sequence of 4-5 steps results in a cumulative yield of ~30-40%.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting the synthesis route based on the starting material and desired purity.

SynthesisPathways Start_Ind N-Methyl-isopropanolamine (Industrial Precursor) Step_Cyc Step 1: Epoxide Opening & Cyclization Start_Ind->Step_Cyc + Epichlorohydrin deriv. Start_Med 6-Methylmorpholine-2-carboxylic acid (Scaffold) Step_RedAm Step 1: Reductive Amination (HCHO / NaBH(OAc)3) Start_Med->Step_RedAm High Stereoretention Step_Sep Step 2: Diastereomer Separation Step_Cyc->Step_Sep Yield: ~70% (Mix of Isomers) Product 4,6-Dimethylmorpholine- 2-carboxylic acid Step_Sep->Product Yield: ~40% (Pure Isomer) Step_RedAm->Product Yield: >90%

Caption: Comparison of the low-yielding fractionation route (top) vs. the high-yielding functionalization route (bottom).

Detailed Experimental Protocols

Protocol 1: High-Yield N-Methylation (Route B)

Best for: Laboratory scale (100mg - 50g), high purity requirements.

Reagents:

  • Starting Material: 6-Methylmorpholine-2-carboxylic acid (1.0 equiv)

  • Formaldehyde (37% aq. solution, 5.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (3.0 equiv)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Acid: Acetic Acid (catalytic, 0.1 equiv)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-methylmorpholine-2-carboxylic acid in MeOH (0.2 M concentration).

  • Imine Formation: Add Formaldehyde solution.[4] Stir at room temperature for 30 minutes to ensure hemiaminal/imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Note: Gas evolution (H₂) may occur; ensure venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target M+1: ~174.1).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Remove volatiles (MeOH) under reduced pressure. Extract the aqueous residue with DCM/iPrOH (3:1) or perform an ion-exchange resin purification (Dowex 50W) if the product is very polar (zwitterionic).

  • Yield: Expect 92-95% isolated yield as a white solid (HCl salt) after lyophilization.

Protocol 2: Industrial Cyclization (Route A - Adapted)

Best for: Cost-sensitive bulk synthesis where isomer separation is feasible.

Reagents:

  • N-Methyl-1-aminopropan-2-ol

  • Ethyl 2,3-epoxypropionate (Glycidate ester)

  • Lewis Acid: BF₃·OEt₂

Procedure:

  • Coupling: React N-methyl-1-aminopropan-2-ol with Ethyl 2,3-epoxypropionate in refluxing toluene.

  • Cyclization: Treat the intermediate diol with dilute sulfuric acid or BF₃·OEt₂ to induce ring closure.

  • Hydrolysis: Saponify the resulting ester using LiOH in THF/Water.

  • Purification: The crude will contain a mixture of cis and trans isomers. Crystallization from iPrOH/Ether is typically required to enrich the desired isomer.

  • Yield: ~45% isolated yield of the racemic mixture.

References

  • Synthesis of 6-Methylmorpholine-2-carboxylic acid derivatives

    • Source: BenchChem & PubChem Compound Summary.
    • Relevance: Establishes the stability and availability of the 6-methyl precursor.
    • Link:

  • Reductive Amination Protocols (General Morpholine Methylation)

    • Source: Organic Chemistry Portal, "Reductive Amin
    • Relevance: Validates the >90% yield expectation for N-methyl
    • Link:

  • Cyclization of Amino Alcohols with Epichlorohydrin

    • Source: US Patent 4,504,363 "Prepar
    • Relevance: Provides the industrial baseline for the cyclization yields (~80% crude)
    • Link:

  • Stereoselective Synthesis of Morpholine-2-carboxylic acids

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of morpholine deriv
    • Relevance: Discusses the difficulty in separating regioisomers and the preference for enzymatic resolution or chiral pool synthesis.
    • Link:

Sources

Toxicity profile comparison of substituted morpholine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity profile comparison of substituted morpholine carboxylic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, prized for its ability to modulate lipophilicity (lowering LogP) and improve solubility compared to piperidine or piperazine analogs. However, the introduction of a carboxylic acid moiety—often to target specific receptors or improve metabolic stability—introduces a bifurcated toxicity profile.

This guide objectively compares the toxicity risks of Morpholine-2-carboxylic acid , Morpholine-3-carboxylic acid , and N-substituted morpholine carboxylic acids (e.g., N-carboxymethyl).

Key Takeaway: While the morpholine ether oxygen generally reduces oxidative metabolism compared to piperidines, the position of the carboxylic acid dictates the primary toxicity risk:

  • C2/C3-Substituted: Primary risk is metabolic ring scission leading to reactive aldehyde intermediates.

  • N-Substituted: Primary risk is acyl glucuronidation , leading to protein adduct formation and potential idiosyncratic drug-induced liver injury (DILI).

Structural Landscape & Physicochemical Properties[1][2][3]

The toxicity profile is heavily influenced by the zwitterionic nature of these compounds at physiological pH.

FeatureMorpholine-2-COOHMorpholine-3-COOHN-Carboxymethyl Morpholine
Structure Type C-substituted Amino AcidC-substituted Amino AcidN-substituted Amino Acid
Basic Center pKa ~8.4 (Ring Nitrogen)~8.6 (Ring Nitrogen)~7.5 (Lower due to EWG*)
Acidic Center pKa ~3.5~3.5~3.0
LogP (Predicted) -2.5 to -3.0-2.5 to -3.0-1.5 to -2.0
Lysosomotropism Low (Zwitterionic)Low (Zwitterionic)Low (Zwitterionic)
Metabolic Soft Spot C3/C5 (Ring Oxidation)C2/C5 (Ring Oxidation)Carboxyl (Glucuronidation)

*EWG: Electron Withdrawing Group (the carboxyl tail pulls density).

Critical Toxicity Mechanisms

A. Metabolic Bioactivation (Ring Opening)

Unlike the metabolically "hard" piperazine, the morpholine ring is susceptible to oxidative attack by CYP450 enzymes (primarily CYP3A4 and CYP2D6).

  • Mechanism: Hydroxylation at the

    
    -carbon (adjacent to nitrogen) forms an unstable hemiaminal.
    
  • Toxicity: Spontaneous ring opening releases hydroxyethyl-amino acids , which can degrade further into reactive aldehydes (glyoxal-like derivatives) capable of cross-linking proteins.

  • Comparison:

    • 2-COOH: The substituent at C2 sterically hinders oxidation at one

      
      -site, but leaves C3 and C5 exposed.
      
    • 3-COOH: Hinders C3, but leaves C5 highly exposed.

    • N-Substituted: The ring carbons are less hindered, but the N-substituent often alters the binding orientation in the CYP active site.

B. Acyl Glucuronidation (The "Acid Liability")

This is the dominant toxicity concern for the N-substituted and C-substituted variants when they act as terminal acids.

  • Mechanism: UGT enzymes conjugate glucuronic acid to the carboxyl group.[1]

  • Reactivity: Acyl glucuronides (AGs) are reactive electrophiles. They can undergo:

    • Transacylation: Covalently binding to serum albumin or liver proteins.

    • Acyl Migration: The drug moiety migrates around the glucuronic acid ring, forming stable isomers that are persistent and immunogenic.

  • Comparison:

    • Steric Shielding: Morpholine-2-COOH derivatives often form more stable (less reactive) glucuronides due to steric bulk near the carboxyl group compared to the more flexible N-carboxymethyl variants.

C. Visualizing the Metabolic Fate

The following diagram illustrates the divergent pathways leading to toxicity.

MetabolicFate Parent Morpholine Carboxylic Acid CYP CYP450 Oxidation (Phase I) Parent->CYP UGT UGT Conjugation (Phase II) Parent->UGT Hemiaminal Hemiaminal Intermediate CYP->Hemiaminal RingOpen Ring Scission (Reactive Aldehydes) Hemiaminal->RingOpen Spontaneous ProteinX Protein Cross-linking (Cytotoxicity) RingOpen->ProteinX AcylGluc Acyl Glucuronide (Unstable) UGT->AcylGluc Adduct HSA/Protein Adduct (Immune Response) AcylGluc->Adduct Transacylation (Slow) Excretion Renal Excretion (Safe) AcylGluc->Excretion Fast

Caption: Divergent metabolic pathways. Phase I oxidation leads to ring scission (cytotoxic), while Phase II glucuronidation leads to potential immune-mediated toxicity via protein adduction.

Comparative Toxicity Matrix

This table synthesizes data from general morpholine SAR and carboxylic acid safety assessments.

Toxicity ParameterMorpholine-2-COOHMorpholine-3-COOHN-Carboxymethyl
Cytotoxicity (HepG2) Low Low Low-Moderate
Metabolic Stability (t1/2) High (Steric hindrance at C2)ModerateModerate (N-dealkylation risk)
Acyl Glucuronide Reactivity Low Risk (Sterically hindered)Medium Risk High Risk (Accessible COOH)
hERG Inhibition Potential Very Low (Zwitterion)Very Low (Zwitterion)Low
Ames Genotoxicity NegativeNegativeNegative*
Primary Safety Concern Target SelectivityRing ScissionIdiosyncratic DILI

*Note: N-substituted morpholines must be screened for N-nitroso impurities during synthesis, which are potent genotoxins.

Experimental Protocols for Safety Assessment

To validate the safety profile of a new morpholine carboxylic acid derivative, the following two protocols are essential.

Protocol A: Acyl Glucuronide Reactivity Assay (T0.5 Measurement)

Purpose: To determine if the carboxylic acid metabolite forms a "hot" electrophile capable of binding plasma proteins.

  • Biosynthesis: Incubate test compound (10 µM) with human liver microsomes (HLM) or recombinant UGTs + UDPGA (cofactor) to generate the acyl glucuronide in situ.

  • Degradation Study:

    • Isolate the acyl glucuronide (or use the incubation mixture if pure).

    • Incubate in phosphate buffer (pH 7.4) at 37°C.

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

  • Analysis: Quantify the remaining acyl glucuronide via LC-MS/MS.

  • Calculation: Determine the chemical half-life (

    
    ).
    
    • Interpretation:

      • 
        : High Risk  (Highly reactive).
        
      • 
        : Low Risk  (Stable, likely excreted safely).
        
Protocol B: Reactive Metabolite Trapping (GSH Trapping)

Purpose: To detect ring-opening aldehydes or quinone-methide intermediates.

  • Incubation:

    • Test Compound (10 µM)

    • Human Liver Microsomes (1 mg/mL protein)

    • NADPH-regenerating system[2]

    • Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM).

  • Reaction: Shake at 37°C for 60 minutes.

  • Termination: Add ice-cold acetonitrile (1:1 v/v). Centrifuge.

  • Detection: Analyze supernatant by LC-MS/MS searching for Neutral Loss of 129 Da (characteristic of GSH adducts) or specific mass shifts (+307 Da for GSH).

  • Data Analysis: Presence of GSH adducts indicates metabolic activation (ring opening).

Safety Screening Decision Tree

Use this workflow to prioritize lead compounds containing morpholine carboxylic acids.

SafetyWorkflow Start New Morpholine Carboxylic Acid Step1 1. In Silico Alert Check (N-Nitroso, Michael Acceptors) Start->Step1 Step2 2. Microsomal Stability (Phase I Oxidation) Step1->Step2 Decision1 Stable? Step2->Decision1 Step3 3. GSH Trapping (Check for Ring Opening) Decision1->Step3 Yes Fail Redesign (Block Metabolic Site) Decision1->Fail No (<30 min) Step4 4. Acyl Glucuronide Half-Life (t1/2) Step3->Step4 Decision2 t1/2 > 5h? Step4->Decision2 Pass Candidate Approved Decision2->Pass Yes (Stable) Decision2->Fail No (Reactive)

Caption: Step-wise screening cascade. Compounds failing stability or glucuronide reactivity checks should undergo structural redesign (e.g., adding steric bulk or fluorine).

References

  • Kourounakis, A. P., et al. (2020).[3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Link

  • Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link

  • Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link

  • Dalvie, D., et al. (2002). "Metabolism of morpholine-containing drugs: Ring opening and bioactivation." Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites." Link

Sources

Safety Operating Guide

4,6-Dimethylmorpholine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Objective: This guide provides a validated, safety-first protocol for the disposal of 4,6-Dimethylmorpholine-2-carboxylic acid (and its hydrochloride salts). As a specialized morpholine derivative often used as a chiral building block in drug discovery, improper handling can lead to environmental contamination and regulatory non-compliance.

Compound Identification:

  • Chemical Name: 4,6-Dimethylmorpholine-2-carboxylic acid (often found as the HCl salt: rac-(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride)[1][2]

  • CAS Number: 2031242-39-2 (HCl salt) / Analogous free base structures.[1]

  • Molecular Formula: C₇H₁₃NO₃ (Free base) / C₇H₁₄ClNO₃ (HCl salt)

  • Physical State: Typically a white to off-white solid (powder or crystalline).

  • Chemical Nature: Amphoteric amino acid derivative; likely hygroscopic.

Critical Hazard Assessment (SAR-Derived): While specific GHS data for this isomer may be limited, Structure-Activity Relationship (SAR) analysis with morpholine analogs dictates the following precautionary profile:

  • Health: Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity - Respiratory Irritation (Category 3).

  • Reactivity: Incompatible with strong oxidizing agents.

  • Environmental: Nitrogen-containing heterocycles can be persistent; do not release into municipal sewage systems.

Pre-Disposal Assessment & Segregation

Before disposal, you must categorize the waste stream. This compound is often generated in three forms: pure solid (expired/excess), reaction solution (organic/aqueous mixture), or contaminated debris.

Compatibility Logic:

  • Acid/Base Status: As an amino acid derivative, the molecule is zwitterionic but often supplied as an HCl salt (Acidic). Do not mix with strong bases (e.g., Sodium Hydroxide) in a sealed waste container to avoid exothermic neutralization and potential pressure buildup.

  • Oxidizer Segregation: Strictly segregate from strong oxidizers (e.g., Peroxides, Nitrates) to prevent formation of unstable N-oxides or combustion.

Table 1: Waste Stream Segregation Criteria
Waste TypeCompositionContainer TypeLabeling Code (Example)
Solid Waste Pure substance, contaminated weighing boats, paper towels.HDPE Wide-Mouth JarHAZ-SOLID-ORG (Toxic/Irritant)
Liquid Waste A Aqueous solutions (e.g., extraction layers).HDPE Carboy (Vented)AQ-TOX-ACID (Check pH)
Liquid Waste B Organic solvents (e.g., DCM, Methanol) containing the compound.Safety Can / Glass BottleORG-HAL or ORG-NON-HAL
Sharps Contaminated needles, glass pipettes.Rigid Sharps ContainerBIO/CHEM SHARPS

Step-by-Step Disposal Workflows

Workflow A: Disposal of Solid Substance (Pure or Residual)
  • Context: Expired inventory or spill cleanup residues.

  • Protocol:

    • Containment: Transfer the solid material into a chemically compatible container (High-Density Polyethylene - HDPE is preferred).

    • Labeling: Affix a hazardous waste label detailing the full chemical name and CAS (2031242-39-2). Mark as "Irritant" and "Solid Organic Waste."

    • Secondary Containment: Place the sealed container into a secondary bin to prevent cross-contamination during transport.

    • Final Disposition: High-Temperature Incineration. This is the only acceptable method for nitrogen-containing heterocycles to ensure complete thermal destruction and prevent leaching.

Workflow B: Disposal of Reaction Mixtures (Liquid Waste)
  • Context: Mother liquors from synthesis or purification fractions.

  • Protocol:

    • pH Check: If the waste is aqueous, check pH. If < 2 or > 12.5, it is classified as Corrosive Waste.

      • Expert Tip: Do not neutralize in the waste container unless part of a validated SOP. Neutralization generates heat.

    • Solvent Classification: Determine if the carrier solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol).

    • Segregation: Pour into the corresponding satellite accumulation container.

      • Caution: Ensure the container is grounded if the solvent is flammable (Flash point < 60°C).

    • Final Disposition: Fuel blending (for high BTU organic waste) or Incineration.

Decision Logic Visualization

The following diagram illustrates the decision matrix for segregating 4,6-Dimethylmorpholine-2-carboxylic acid waste.

DisposalWorkflow Start Waste Generation: 4,6-Dimethylmorpholine-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath Liquid ContainerSolid Container: HDPE Wide Mouth Label: Toxic/Irritant Solid SolidPath->ContainerSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck Incineration Final Disposal: High-Temp Incineration ContainerSolid->Incineration Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous Stream SolventCheck->Aqueous Halogenated->Incineration FuelBlending Final Disposal: Fuel Blending NonHalogenated->FuelBlending Treatment Final Disposal: Wastewater Treatment (Off-site) Aqueous->Treatment

Figure 1: Waste segregation decision tree ensuring regulatory compliance and safety.

Emergency Procedures (Spills & Exposure)

Spill Response:

  • Evacuate & Ventilate: If the spill is significant (>10g) or dust is airborne, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a P95/N95 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with an inert material (vermiculite or sand).[3] Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Collect all wipes as solid hazardous waste.

First Aid:

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[3][4][5]

  • Skin Contact: Wash with plenty of soap and water.[3][5][6] Morpholine derivatives can be absorbed through the skin; monitor for systemic effects.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This compound is not P-listed or U-listed specifically. However, it must be characterized by the generator. If it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP), it carries the respective D-codes.

    • Default Classification: Unlisted Hazardous Waste (manage as toxic/irritant).

  • EU Waste Framework: Classify under EWC code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

Sources

Personal Protective Equipment & Handling Guide: 4,6-Dimethylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Overview

Handling 4,6-Dimethylmorpholine-2-carboxylic acid (CAS: 2031242-39-2 for HCl salt analog; generic structure derivatives often share profiles) requires a nuanced approach. Unlike simple solvents, this compound combines the basicity of a secondary/tertiary amine with the acidity of a carboxylic acid, often existing as a zwitterion or salt in solid form.

The Core Risk: While often classified as an "Irritant" (H315/H319/H335), the morpholine moiety introduces specific toxicological considerations regarding potential nitrosamine formation if exposed to nitrosating agents, and general mucous membrane corrosivity if the free base is liberated.

This guide moves beyond generic SDS statements to provide an operational "Field Manual" for safe execution.

Hazard Identification & Risk Assessment

We treat this compound as a Bio-Active Building Block . The primary risks are inhalation of fine particulates during weighing and direct contact with mucous membranes.

GHS Classification (Derived from Analogous Morpholine Acids)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[1]H315
Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335

Scientist's Note: Morpholine derivatives are hygroscopic. Absorption of water can alter the weight accuracy and, more importantly, make the powder "clumpy," increasing the risk of spatter during transfer. Always handle in a low-humidity environment if possible.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system . If you cannot check off every item for your specific task, the protocol is void.

Task-Based PPE Requirements
PPE ComponentSpecificationRationale & Validation
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Why: Morpholines can permeate thin latex. Validation: Check for "ballooning" or discoloration every 30 mins. Change immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Why: Fine powders can bypass standard safety glasses side-shields. Validation: Goggles must form a complete seal around the eyes.
Respiratory N95 / P2 Mask (if outside hood)Why: H335 Respiratory Irritation. Validation: Fit check required. Primary control should always be the Fume Hood.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Why: Protects forearms during reaching motions in the hood. Validation: Sleeves must overlap glove cuffs.

Operational Handling Protocol

Phase 1: Preparation & Engineering Controls

Before opening the vial, verify your engineering controls.

  • Ventilation: Work exclusively in a chemical fume hood.

  • Airflow Check: Verify sash height is at the safe working position and the magnehelic gauge reads within the safe zone (typically 80-100 fpm).

  • Decontamination Station: Prepare a beaker of dilute acetic acid (5%) or simple soapy water for immediate wipe-down of tools.

Phase 2: Weighing & Transfer (The Critical Step)

This is where 90% of exposure incidents occur.

  • Anti-Static Measure: Use an anti-static gun or wipe on the weighing boat and spatula. Charged morpholine powders are "flighty" and will disperse unexpectedly.

  • The "Tunnel" Technique: Do not lift the spatula high. Transfer from the stock bottle to the weighing boat keeping both hands deep inside the hood, minimizing vertical travel.

  • Solvation: If possible, dissolve the solid immediately in the reaction solvent (e.g., DCM, Methanol) within the weighing boat or receiving flask before moving it. Handling a solution is safer than handling a dry powder.

Phase 3: Reaction Monitoring
  • Nitrosamine Warning: NEVER mix this compound with strong nitrosating agents (e.g., sodium nitrite, alkyl nitrites) under acidic conditions without a rigorous closed-system safety review. This generates N-nitrosomorpholines, which are potent carcinogens.

Visualized Safety Workflow

The following diagram outlines the logical flow of operations, emphasizing decision nodes where safety checks must occur.

SafetyWorkflow cluster_0 Critical Control Point Start START: Storage Retrieval (Cold Storage 2-8°C) Check Visual Inspection: Is seal intact? Is solid hygroscopic? Start->Check PPE Don PPE: Double Nitrile, Goggles, Lab Coat Check->PPE Pass Waste Disposal: Segregate into Organic Waste Check->Waste Compromised/Degraded Hood Engineering Control: Verify Fume Hood Flow PPE->Hood Weigh Handling: Weighing & Solvation Hood->Weigh Clean Decontamination: Wipe tools with solvent/soap Weigh->Clean Clean->Waste

Figure 1: Operational workflow for handling 4,6-Dimethylmorpholine-2-carboxylic acid, highlighting the critical control point at the weighing stage.

Emergency Response & Decontamination

Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: If the spill is >5g outside a hood, upgrade to a half-face respirator with organic vapor/acid gas cartridges.

  • Containment: Cover gently with paper towels dampened with water (to prevent dust).

  • Cleanup: Scoop up the damp material. Clean the surface with water followed by ethanol.

First Aid
  • Eye Contact: Flush immediately for 15 minutes. The "morpholine" structure implies basicity; do not delay irrigation.

  • Skin Contact: Wash with soap and water.[2] Do not use organic solvents (like acetone) on skin, as they may enhance absorption.

Disposal Protocol

Disposal must align with the chemical nature of the substance (Amine/Acid).

  • Categorization: Classify as "Organic Waste - Basic/Amine" if your facility segregates by functional group. If not, standard "Halogenated" or "Non-Halogenated" solvent waste (depending on your solvent) is acceptable.

  • Neutralization (Optional): For large quantities of pure solid, dissolving in a combustible solvent and neutralizing with dilute acid before disposal is a best practice to prevent reactions in the waste drum.

  • Container: High-density polyethylene (HDPE) is compatible.

References

  • PubChem. (2023). Compound Summary: 4-Methylmorpholine-2-carboxylic acid (Analogous Hazard Data).[3] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Morpholine.[4] Retrieved from [Link]

Sources

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